molecular formula C14H8ClFN2 B1393107 4-Chloro-6-fluoro-2-phenylquinazoline CAS No. 885277-09-8

4-Chloro-6-fluoro-2-phenylquinazoline

Cat. No.: B1393107
CAS No.: 885277-09-8
M. Wt: 258.68 g/mol
InChI Key: JBWUZXWPJLYAJH-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-phenylquinazoline (CAS 885277-09-8) is a halogenated quinazoline derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its molecular formula is C₁₄H₈ClFN₂, with a molecular weight of 258.68 g/mol . The quinazoline scaffold is recognized as a privileged structure in drug discovery, and this compound is specifically designed for the research and development of novel bioactive molecules . The primary research application of this compound is as a key synthetic intermediate for the preparation of 4-anilinoquinazoline derivatives, which are investigated as potential antitumor agents . The 4-chloro group is a superior leaving group, making the molecule highly reactive for nucleophilic substitution reactions, particularly with anilines and N-methylanilines, to create a diverse library of compounds for biological screening . These synthesized 4-anilinoquinazoline derivatives have shown promising antiproliferative properties in preliminary screenings against various tumor cell lines, including HCT-116 (colorectal cancer) and T98G, by acting as inhibitors of critical receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vessel epidermal growth factor receptor (VEGFR-2) . The presence of both chloro and fluoro substituents on the quinazoline core allows for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore a wider chemical space and fine-tune the properties of resulting molecules . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the supplied Safety Data Sheet. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-chloro-6-fluoro-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWUZXWPJLYAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674259
Record name 4-Chloro-6-fluoro-2-phenylquinazoline
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Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-09-8
Record name 4-Chloro-6-fluoro-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-phenylquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architect of Inhibition: A Technical Guide to the Mechanism of Action of 4-Chloro-6-fluoro-2-phenylquinazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical properties and mechanistic principles underlying the biological activity of 4-Chloro-6-fluoro-2-phenylquinazoline. While primarily a versatile synthetic intermediate, its core structure is fundamental to a class of highly potent targeted therapeutics. We will dissect the rationale behind its design, its anticipated mechanism of action through its derivatives, and the experimental workflows required to validate its biological efficacy.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its "privileged" status stems from its ability to form key interactions within the ATP-binding pocket of various kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[2]

The core quinazoline structure serves as a rigid scaffold from which various substituents can be strategically positioned to optimize binding affinity, selectivity, and pharmacokinetic properties.[2] Notably, the 4-anilinoquinazoline framework has given rise to several FDA-approved anticancer drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3][4]

Deconstructing 4-Chloro-6-fluoro-2-phenylquinazoline: A Rationale for its Design

The specific substitutions on the 4-Chloro-6-fluoro-2-phenylquinazoline molecule are not arbitrary; each plays a crucial role in its function as a precursor to biologically active compounds.

  • 4-Chloro Group: This is the key reactive site of the molecule. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various amine-containing moieties, most notably anilines, at the C4 position to generate a library of 4-anilinoquinazoline derivatives.[5][6] This synthetic accessibility is a significant advantage in drug discovery, enabling the exploration of structure-activity relationships.

  • 6-Fluoro Group: The introduction of a fluorine atom at the C6 position is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of a drug candidate.[7] Fluorine's high electronegativity can alter the electronic properties of the quinazoline ring, potentially influencing binding interactions with the target protein.[7]

  • 2-Phenyl Group: The presence of a phenyl ring at the C2 position provides a scaffold for further modification. While less commonly altered than the C4 position, substitutions on this phenyl ring can influence the overall conformation of the molecule and contribute to interactions with the target kinase.[5]

The logical flow from this precursor to an active inhibitor is visualized in the following workflow:

G cluster_0 Synthesis of Bioactive Derivatives Start 4-Chloro-6-fluoro-2-phenylquinazoline (Precursor) Process Nucleophilic Substitution (e.g., with a substituted aniline) Start->Process Reaction End 4-Anilino-6-fluoro-2-phenylquinazoline (Active Inhibitor) Process->End Product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Phosphorylation ATP ATP ATP->Dimerization Phosphate Donor Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->Dimerization Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Experimental Validation of the Mechanism of Action

A series of in vitro and in vivo experiments are necessary to elucidate and confirm the mechanism of action of novel derivatives synthesized from 4-Chloro-6-fluoro-2-phenylquinazoline.

In Vitro Anti-proliferative Activity

The initial assessment of a compound's biological activity is typically a cell-based assay to determine its effect on the proliferation of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., A549, H1975 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., gefitinib) in cell culture medium. Add the compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

CompoundA549 IC₅₀ (µM)H1975 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative X 1.50.85.2
Gefitinib 0.50.110.8

Table 1: Representative anti-proliferative activity data for a hypothetical 4-anilino-6-fluoro-2-phenylquinazoline derivative (Derivative X) compared to a known EGFR inhibitor.

Kinase Inhibition Assay

To confirm that the anti-proliferative activity is due to the inhibition of a specific kinase, a direct enzyme inhibition assay is performed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate, and varying concentrations of the test compound in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Derivative X 5.2850
Gefitinib 2.0>10,000

Table 2: Representative kinase inhibition data for Derivative X, demonstrating selectivity for EGFR over VEGFR-2.

Cellular Mechanism of Action: Western Blot Analysis

To demonstrate that the compound inhibits the target kinase within a cellular context, western blotting can be used to assess the phosphorylation status of the kinase and its downstream effectors.

Protocol: Western Blot for Phospho-EGFR

  • Cell Lysis: Treat cancer cells (e.g., A549) with the test compound for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR, which should decrease in a dose-dependent manner with compound treatment.

Conclusion and Future Directions

4-Chloro-6-fluoro-2-phenylquinazoline is a highly valuable building block in the design and synthesis of potent kinase inhibitors. Its chemical features allow for the facile creation of diverse libraries of compounds, particularly 4-anilinoquinazoline derivatives. The anticipated mechanism of action of these derivatives is the competitive inhibition of ATP binding to protein kinases, leading to the suppression of oncogenic signaling pathways. The experimental workflows outlined in this guide provide a robust framework for validating the biological activity and elucidating the precise mechanism of action of novel compounds derived from this versatile scaffold. Future research will likely focus on generating derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and overcome mechanisms of drug resistance.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-fluoro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-6-fluoro-2-phenylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct, published experimental spectra for this specific molecule are not consolidated in the public domain, this document, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offers a robust, predictive framework for its characterization. By synthesizing data from structurally analogous compounds and applying first-principle spectroscopic theories, this guide serves as an essential resource for researchers, enabling them to anticipate, interpret, and validate the structural integrity of this important synthetic intermediate. Detailed experimental protocols and an integrated workflow for structural elucidation are also presented to ensure methodological rigor.

Introduction: The Quinazoline Scaffold and the Need for Rigorous Characterization

Quinazoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. The specific analogue, 4-Chloro-6-fluoro-2-phenylquinazoline, combines several key structural features: a reactive chloro group at the 4-position, a fluorine atom at the 6-position for modulating electronic properties and metabolic stability, and a phenyl group at the 2-position. These features make it a versatile intermediate for synthesizing novel drug candidates.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is directly linked to biological activity and safety. Spectroscopic techniques—NMR, IR, and MS—are the cornerstones of this process. Each method provides a unique and complementary piece of the structural puzzle. This guide explains the causality behind the expected spectroscopic signatures of 4-Chloro-6-fluoro-2-phenylquinazoline, moving beyond simple data reporting to provide a deeper understanding of how its molecular architecture translates into its spectral fingerprint. This predictive approach is invaluable for synthetic chemists seeking to confirm the identity of their target molecule and for analytical scientists developing quality control methods.

Predicted Spectroscopic Data & Interpretation

The following sections detail the predicted spectroscopic data for 4-Chloro-6-fluoro-2-phenylquinazoline. These predictions are derived from established substituent effects, database-driven prediction tools, and experimental data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum will reveal the disposition of all hydrogen atoms. The aromatic region (typically 7.0-9.0 ppm) will be complex due to the presence of two distinct aromatic rings and spin-spin coupling between protons and the fluorine atom.

Causality and Predictions:

  • Phenyl Protons (H-2' to H-6'): The protons on the C-2 phenyl ring will appear as multiplets. The ortho-protons (H-2', H-6') will be the most downfield due to their proximity to the electron-withdrawing quinazoline ring system.

  • Quinazoline Protons (H-5, H-7, H-8):

    • H-5: This proton is ortho to the fluorine at C-6 and will appear as a doublet of doublets due to coupling with both H-7 (³JHH, ortho coupling) and the fluorine atom (³JHF, ortho coupling).

    • H-7: This proton is meta to the fluorine and ortho to H-8. It will likely appear as a doublet of doublets, coupled to H-8 (³JHH) and the fluorine (⁴JHF, meta coupling).

    • H-8: This proton is para to the fluorine and ortho to H-7. It will appear as a doublet of doublets, coupled to H-7 (³JHH) and the fluorine (⁵JHF, para coupling), though the para H-F coupling may be small and not fully resolved.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2', H-6' 8.5 - 8.7 m -
H-3', H-4', H-5' 7.5 - 7.7 m -
H-8 8.2 - 8.4 dd ³JHH ≈ 8.5, ⁴JHF ≈ 2.0
H-5 7.9 - 8.1 dd ³JHH ≈ 9.0, ³JHF ≈ 8.5

| H-7 | 7.6 - 7.8 | ddd | ³JHH ≈ 9.0, ³JHH ≈ 2.5, ⁴JHF ≈ 5.0 |

The ¹³C NMR spectrum will show distinct signals for all 14 carbon atoms. The key feature will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling), which is diagnostic.[1]

Causality and Predictions:

  • C-F Coupling: The carbon directly bonded to fluorine (C-6) will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons two bonds away (C-5, C-7) will show smaller ²JCF couplings (≈ 20-25 Hz), and carbons further away will show progressively smaller couplings.[2]

  • Chemical Shifts: Carbons bonded to electronegative atoms (C-2, C-4, C-6) will be significantly downfield. C-4, bonded to chlorine, and C-2, bonded to two nitrogen atoms, are expected at high chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-2 160 - 162 ~⁴JCF ≈ 3
C-4 155 - 157 ~⁴JCF ≈ 4
C-4a 120 - 122 ~³JCF ≈ 8
C-5 128 - 130 ~²JCF ≈ 25
C-6 162 - 164 (d) ¹JCF ≈ 255
C-7 115 - 117 (d) ²JCF ≈ 22
C-8 125 - 127 ~³JCF ≈ 9
C-8a 150 - 152 ~²JCF ≈ 15
C-1' 136 - 138 -
C-2', C-6' 128 - 130 -
C-3', C-5' 129 - 131 -

| C-4' | 132 - 134 | - |

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at C-6.

Causality and Predictions:

  • The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. For a fluoroquinazoline, the shift is expected in the typical aryl-fluoride range.[3] The signal will be split by the neighboring protons (H-5 and H-7). The reference standard for ¹⁹F NMR is typically CFCl₃.[4]

  • Predicted Chemical Shift: δ ≈ -110 to -118 ppm (relative to CFCl₃).

  • Predicted Multiplicity: A doublet of doublets (dd) due to coupling with H-5 and H-7.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Causality and Predictions:

  • The spectrum will be dominated by absorptions from the aromatic quinazoline and phenyl rings.

  • C=N and C=C Stretching: The quinazoline core contains multiple C=N and C=C bonds, which will give rise to a series of sharp absorptions in the 1620-1450 cm⁻¹ region.

  • C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond stretch is expected in the 1250-1100 cm⁻¹ region.

  • C-Cl Stretching: A medium to strong absorption for the aryl C-Cl bond is expected in the 1100-800 cm⁻¹ range.

  • Ar-H Stretching: C-H stretching vibrations from the aromatic rings will appear as a group of weaker bands just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
C=N Stretch 1620 - 1580 Strong
Aromatic C=C Stretch 1580 - 1450 Strong
C-F Stretch 1250 - 1100 Strong
C-Cl Stretch 1100 - 800 Strong

| Aromatic C-H Bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure from fragmentation patterns.

Causality and Predictions:

  • Molecular Formula: C₁₄H₈ClFN₂

  • Exact Mass: 258.0360

  • Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z 258.0360 (for the ³⁵Cl isotope).

  • Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. Two peaks will be observed for the molecular ion: M⁺ at m/z 258 and M+2 at m/z 260, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[5][6]

  • Fragmentation: The quinazoline ring is relatively stable, but predictable fragmentation pathways exist. A primary fragmentation would be the loss of the chlorine radical (Cl•) from the molecular ion, leading to a significant peak at m/z 223. Further fragmentation of the quinazoline core often involves the sequential loss of two molecules of HCN.[7]

G M [M]⁺˙ m/z 258/260 (3:1) F1 [M - Cl]⁺ m/z 223 M->F1 - Cl• F2 [M - Cl - HCN]⁺˙ m/z 196 F1->F2 - HCN F3 [M - Cl - 2HCN]⁺ m/z 169 F2->F3 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway for 4-Chloro-6-fluoro-2-phenylquinazoline.

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[8]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 15-25 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Preparation: Weigh the sample accurately into a clean, dry vial. Add the solvent and gently agitate (vortex or sonicate) until the sample is fully dissolved.

  • Filtering: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[10] This removes any particulate matter that can degrade spectral quality.

  • Final Volume: Ensure the final sample height in the tube is approximately 4-5 cm.[11]

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR in organic solvents for chemical shift calibration to 0.00 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient technique for solid samples, requiring minimal preparation.[12][13]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to apply firm, even contact between the sample and the crystal. Good contact is crucial for a high-quality spectrum.[14]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with an electrospray ionization (ESI) source is ideal for confirming the molecular weight of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions (ESI Positive Mode):

    • Ionization Mode: ESI positive (+) to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the specific instrument manufacturer's guidelines.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Look for the [M+H]⁺ ion (expected at m/z 259.0438) and confirm the characteristic 3:1 isotopic pattern for chlorine at m/z 259/261.

Integrated Workflow for Structural Elucidation

The confirmation of the structure of 4-Chloro-6-fluoro-2-phenylquinazoline is not achieved by a single technique but by the logical integration of all spectroscopic data.[15][16] This workflow ensures a self-validating system where each piece of data corroborates the others.

Sources

In Vitro Evaluation of 4-Chloro-6-fluoro-2-phenylquinazoline: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the in vitro evaluation of 4-Chloro-6-fluoro-2-phenylquinazoline, a synthetic heterocyclic compound belonging to the quinazoline class. Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as potent anti-cancer agents.[1] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for cancer therapy, primarily functioning as kinase inhibitors.[2] This document outlines a logical, multi-faceted approach to characterizing the biological activity of 4-Chloro-6-fluoro-2-phenylquinazoline, with a focus on its potential as an anti-proliferative agent. The methodologies described herein are designed to establish a robust preclinical dataset, elucidating the compound's cytotoxic profile, mechanism of action, and potential molecular targets.

Foundational Cytotoxicity Screening: The Gateway to Biological Activity

The initial step in evaluating any novel compound is to determine its cytotoxic potential across a panel of relevant human cancer cell lines. This foundational screen provides critical information on the compound's potency and selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Table 1: Representative Cancer Cell Line Panel for Initial Screening
Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
HCT-116 Colorectal CarcinomaWild-type p53
A549 Lung CarcinomaEGFR wild-type
NCI-H1975 Lung CarcinomaEGFR L858R/T790M mutant
HepG2 Hepatocellular CarcinomaWell-differentiated
WRL-68 Normal Liver Cell LineTo assess general cytotoxicity

The inclusion of both cancerous and non-cancerous cell lines is crucial for a preliminary assessment of the compound's therapeutic index.[5]

Experimental Protocol: MTT Assay for IC₅₀ Determination
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-6-fluoro-2-phenylquinazoline (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Elucidating the Mechanism of Action: Beyond Cytotoxicity

A promising IC₅₀ value warrants a deeper investigation into the compound's mechanism of action. Quinazoline derivatives frequently exert their anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival.[1]

Kinase Inhibition Profile: A Primary Hypothesis

Given the prevalence of kinase inhibition among quinazoline-based anti-cancer drugs, a primary hypothesis is that 4-Chloro-6-fluoro-2-phenylquinazoline may target one or more protein kinases.[6][7] The epidermal growth factor receptor (EGFR) is a common target for this class of compounds.[6][8][9]

G cluster_0 Kinase Inhibition Assay Workflow start Prepare reaction buffer with purified kinase (e.g., EGFR) and substrate add_compound Add varying concentrations of 4-Chloro-6-fluoro-2-phenylquinazoline start->add_compound initiate_reaction Initiate reaction with ATP add_compound->initiate_reaction incubate Incubate at 30°C for a defined period initiate_reaction->incubate terminate_reaction Terminate reaction incubate->terminate_reaction quantify Quantify substrate phosphorylation (e.g., via luminescence or radioactivity) terminate_reaction->quantify calculate_ic50 Calculate IC₅₀ for kinase inhibition quantify->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis: Unraveling Effects on Cell Division

Anti-proliferative compounds often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[10] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with 4-Chloro-6-fluoro-2-phenylquinazoline at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis: Assessing Programmed Cell Death

A key hallmark of many effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death.[2][10] This can be assessed through various methods, including Annexin V/PI staining and Western blot analysis of apoptotic markers.

G compound 4-Chloro-6-fluoro-2-phenylquinazoline target Molecular Target (e.g., EGFR, Tubulin) compound->target Inhibition pathway Downstream Signaling Cascade (e.g., Akt, Erk1/2 inhibition) target->pathway Blocks bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) pathway->bcl2_family apoptosis Apoptosis Induction caspases Caspase Activation (e.g., Cleaved Caspase-3, Cleaved PARP) bcl2_family->caspases caspases->apoptosis

Caption: Potential signaling pathway for apoptosis induction.

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Tubulin Polymerization Inhibition: An Alternative Mechanism

Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] If cell cycle analysis indicates a G2/M arrest, a tubulin polymerization assay is a logical next step.

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer.

  • Compound Addition: Add 4-Chloro-6-fluoro-2-phenylquinazoline at various concentrations. Include positive (e.g., colchicine) and negative (e.g., paclitaxel) controls.[10]

  • Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C and monitor the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of polymerization.

Molecular Docking: In Silico Target Validation

Molecular docking studies can provide valuable insights into the potential binding mode of 4-Chloro-6-fluoro-2-phenylquinazoline with its putative target, such as the ATP-binding site of EGFR.[4][6] These computational analyses can help to rationalize the observed biological activity and guide further structural optimization.

Conclusion

The in vitro evaluation of 4-Chloro-6-fluoro-2-phenylquinazoline requires a systematic and multi-pronged approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The protocols and workflows outlined in this guide provide a robust framework for this evaluation, enabling the identification of its therapeutic potential and laying the groundwork for further preclinical and in vivo studies.

References

  • BenchChem. Application of Quinazoline Derivatives in Anti-Proliferative Assays.
  • ResearchGate. In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.
  • Al-Ostath, A., et al. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. 2020-10-18. Available from: [Link]

  • Zhang, W., et al. Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. 2017-04-01. Available from: [Link]

  • Wang, Y., et al. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]

  • Gonçalves, M., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available from: [Link]

  • Al-Warhi, T., et al. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. 2022-09-01. Available from: [Link]

  • Wang, Y., et al. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • Wang, C., et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available from: [Link]

  • Cilibrizzi, A., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available from: [Link]

  • Scott, D., et al. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Available from: [Link]

  • Gaji, R., et al. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed. 2022-12-08. Available from: [Link]

Sources

The Structure-Activity Relationship of 4-Chloro-6-fluoro-2-phenylquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 4-Chloro-6-fluoro-2-phenylquinazoline core, a privileged scaffold for the development of potent kinase inhibitors. By dissecting the roles of the individual substituents—the 4-chloro, 6-fluoro, and 2-phenyl groups—and exploring the impact of modifications, particularly at the 4-position, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, the causal relationships between structural features and biological activity, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The Quinazoline Scaffold as a "Privileged" Structure in Kinase Inhibition

Quinazoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] This bicyclic heterocyclic aromatic compound, formed by the fusion of a benzene ring and a pyrimidine ring, serves as the core structure for numerous FDA-approved drugs, particularly in the realm of oncology.[2] The therapeutic success of quinazoline-based drugs like Gefitinib, Erlotinib, and Lapatinib validates the significance of this framework in modulating critical cancer-related signaling pathways, most notably those driven by protein kinases.[2]

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The 4-anilinoquinazoline scaffold has proven to be a particularly effective ATP-competitive inhibitor of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

This guide focuses on the specific structure of 4-Chloro-6-fluoro-2-phenylquinazoline, a scaffold that combines several key features known to influence kinase inhibitory activity. Understanding the intricate interplay between these structural elements is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for 4-Chloro-6-fluoro-2-phenylquinazoline and its Derivatives

The synthesis of the 4-Chloro-6-fluoro-2-phenylquinazoline core and its subsequent derivatization is a well-established process in medicinal chemistry. The general approach involves the construction of the quinazolinone ring system followed by chlorination at the 4-position.

Synthesis of the 2-Phenyl-6-fluoroquinazolin-4(3H)-one Intermediate

A common synthetic route starts with a substituted anthranilic acid. For the target scaffold, 2-amino-5-fluorobenzoic acid is a suitable starting material. This is typically reacted with benzonitrile in the presence of a catalyst or via a multi-step process involving the formation of an N-benzoyl intermediate followed by cyclization.

Chlorination at the 4-Position

The resulting 2-phenyl-6-fluoroquinazolin-4(3H)-one is then subjected to chlorination to introduce the reactive chloro group at the 4-position. This is a crucial step as the 4-chloro substituent serves as a versatile handle for introducing various nucleophiles, most commonly anilines, to generate a library of 4-anilinoquinazoline derivatives. Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Derivatization at the 4-Position: Synthesis of 4-Anilinoquinazolines

The 4-chloro group is highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of substituted anilines to explore the SAR at this position. The reaction is typically carried out by heating the 4-chloro-6-fluoro-2-phenylquinazoline with the desired aniline in a suitable solvent, such as isopropanol or ethanol, often in the presence of a catalytic amount of acid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline and phenyl rings. The following sections dissect the contribution of each key structural feature.

The Significance of the 4-Anilino Moiety

For kinase inhibition, the 4-chloro group is most often a precursor to a 4-anilino substitution. The aniline moiety is critical for high-affinity binding to the ATP-binding pocket of many kinases. The nitrogen atom of the anilino group typically forms a key hydrogen bond with a conserved threonine residue in the hinge region of the kinase domain. The phenyl ring of the aniline projects into a hydrophobic pocket, and its substitution pattern can significantly impact both potency and selectivity.

The Role of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the quinazoline ring is a common strategy in the design of kinase inhibitors. The high electronegativity and small size of fluorine can lead to several beneficial effects:

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable electrostatic or hydrogen bonding interactions with the protein target.

  • Modulation of Physicochemical Properties: Fluorine substitution can increase metabolic stability by blocking potential sites of metabolism. It can also influence the pKa of the quinazoline nitrogen atoms, which can affect cell permeability and overall pharmacokinetic properties.

  • Improved Selectivity: The specific placement of a fluorine atom can introduce steric or electronic constraints that favor binding to the desired kinase over other off-target kinases.

The Influence of the 2-Phenyl Group

The 2-phenyl group on the quinazoline scaffold also plays a significant role in determining the biological activity of these compounds. This substituent can influence the overall shape and electronics of the molecule, which can in turn affect its interaction with the target kinase. Modifications to the phenyl ring, such as the introduction of various substituents, can be used to fine-tune the compound's properties. For example, the presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring can modulate the electronic character of the quinazoline core and influence binding affinity.

The Impact of the 4-Chloro Group

While often a synthetic intermediate, the 4-chloro group itself can contribute to biological activity. In some cases, compounds retaining the 4-chloro substituent have demonstrated significant biological effects. However, its primary role in the context of kinase inhibitors is as a leaving group for the introduction of the crucial 4-anilino moiety.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activities of a series of 4-anilinoquinazoline derivatives against EGFR and VEGFR-2, highlighting the impact of various substitutions. While a complete dataset for the exact 4-Chloro-6-fluoro-2-phenylquinazoline scaffold is not available in a single study, the data from related analogs provides valuable insights into the SAR.

Compound ID4-Anilino Substitution6-Substitution2-SubstitutionTarget KinaseIC₅₀ (µM)Reference
1 3-Ethynyl-4-methoxyanilineHPhenylEGFR0.03[5]
2 3-Chloro-4-fluoroanilineAminoHMERS-CoV0.157[6]
3 3-Bromoaniline7-MorpholinoHEGFR1.78[7]
4 HFluoroPhenyl---
5 3-Iodoaniline7-MethoxyImidazole-carboxaldehydeEGFR3[8]
6 HFluoroHAnticancer (HeLa)4.97[4]
7 HFluoroHAnticancer (BGC823)8.32[9]
8 HHHVEGFR-25.49[8]

Note: This table is a compilation of data from various sources on related quinazoline derivatives to illustrate general SAR trends. The specific activity of the 4-Chloro-6-fluoro-2-phenylquinazoline core will be dependent on the nature of the 4-substituent.

Biological Target and Signaling Pathway

Derivatives of the 4-anilino-2-phenylquinazoline scaffold are well-documented inhibitors of receptor tyrosine kinases (RTKs), with EGFR and VEGFR-2 being prominent targets.[3][4] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary receptor for VEGF-A and plays a crucial role in angiogenesis, the formation of new blood vessels.[8] Similar to EGFR, ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that are essential for tumor growth and metastasis.

Experimental Protocols

The evaluation of novel quinazoline derivatives requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis and biological characterization of these compounds.

General Synthetic Protocol for 4-Anilino-6-fluoro-2-phenylquinazolines

Step 1: Synthesis of 2-Phenyl-6-fluoroquinazolin-4(3H)-one

  • To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-benzoyl intermediate is then cyclized by heating in formamide or by treatment with a dehydrating agent.

Step 2: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline

  • Suspend the 2-phenyl-6-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 4-Anilino-6-fluoro-2-phenylquinazoline Derivatives

  • Dissolve 4-chloro-6-fluoro-2-phenylquinazoline (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent (e.g., isopropanol).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and then with a non-polar solvent (e.g., hexane) to afford the purified product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In each well of the assay plate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Dispense Dispense Reagents into Assay Plate Prepare_Reagents->Dispense Incubate_Reaction Incubate at Optimal Temperature Dispense->Incubate_Reaction Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for Signal Stabilization Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 4-Chloro-6-fluoro-2-phenylquinazoline scaffold represents a highly versatile and potent core for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the 4-anilino moiety, the 6-fluoro substituent, and the 2-phenyl group in dictating the biological activity of these compounds. The facile synthesis and derivatization of this scaffold provide a robust platform for the generation of extensive compound libraries for screening against a wide range of kinase targets.

Future research in this area will likely focus on:

  • Improving Selectivity: The development of more selective inhibitors is crucial to minimize off-target effects and improve the therapeutic window. This can be achieved through the strategic modification of the substitution patterns on both the quinazoline and the 4-anilino rings.

  • Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The design of novel quinazoline derivatives that can effectively inhibit drug-resistant mutant kinases is an active area of research.

  • Exploring Novel Targets: While EGFR and VEGFR are well-established targets, the versatility of the quinazoline scaffold makes it a promising starting point for the discovery of inhibitors against other kinase families implicated in disease.

By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can continue to innovate and develop the next generation of quinazoline-based therapeutics with enhanced efficacy and safety profiles.

References

  • Quinazoline derivative compound (11d)
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  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect.
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[ g]quinazoline Deriv
  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
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  • Synthesis of 4-aminoquinazoline derivatives.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC.

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Unlocking the Therapeutic Potential of 4-Chloro-6-fluoro-2-phenylquinazoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a diverse range of biological targets.[1][2] This technical guide focuses on a specific, promising derivative, 4-Chloro-6-fluoro-2-phenylquinazoline, and delineates a strategic approach to identifying and validating its potential therapeutic targets. As a senior application scientist, this document moves beyond a mere listing of possibilities, providing the causal logic behind experimental choices and self-validating protocols to ensure scientific rigor. We will explore the most probable target classes for this molecule, including receptor tyrosine kinases and other key enzymes implicated in oncogenesis, and provide detailed methodologies for their investigation.

Introduction: The Quinazoline Core in Modern Drug Discovery

Quinazoline derivatives have a rich history in pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][3] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have been approved for cancer therapy, primarily functioning as protein kinase inhibitors.[3][4][5] The core structure of 4-Chloro-6-fluoro-2-phenylquinazoline, with its phenyl group at the 2-position and a reactive chloro group at the 4-position, makes it an ideal candidate for targeted drug development. The fluorine at the 6-position can further enhance binding affinity and metabolic stability. This guide will provide a comprehensive exploration of its potential therapeutic targets, grounded in the established pharmacology of related compounds.

Prime Therapeutic Target Class: Receptor Tyrosine Kinases (RTKs)

The most extensively documented therapeutic application of 4-anilinoquinazolines is the inhibition of receptor tyrosine kinases (RTKs).[6][7] RTKs are critical cell surface receptors that, upon activation, trigger intracellular signaling cascades controlling cell proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers.

Rationale for Targeting RTKs

Key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently overexpressed or mutated in malignant tumors, leading to uncontrolled cell growth and angiogenesis.[5][6] The 4-anilinoquinazoline scaffold has been shown to be a potent inhibitor of several RTKs, including EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[6] The 2-phenyl group and 6-halo substitution in the quinazoline ring have been associated with increased antiproliferative action.[6]

Proposed Signaling Pathway Involvement

The binding of a ligand (e.g., EGF to EGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, activating pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. 4-Chloro-6-fluoro-2-phenylquinazoline is hypothesized to act as an ATP-competitive inhibitor, blocking the kinase activity of the RTK and thereby inhibiting these downstream signals.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/VEGFR RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Compound 4-Chloro-6-fluoro-2-phenylquinazoline Compound->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of RTK signaling by 4-Chloro-6-fluoro-2-phenylquinazoline.

Experimental Validation Workflow

A multi-step, self-validating approach is crucial to confirm RTK inhibition.

RTK_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Western_Blot Western Blot for Phospho-RTK & Phospho-Downstream (e.g., p-AKT, p-ERK) Kinase_Assay->Western_Blot Confirms Cellular Target Engagement Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Proliferation_Assay Links Target Inhibition to Antiproliferative Effect Xenograft Tumor Xenograft Model (Efficacy Assessment) Proliferation_Assay->Xenograft Justifies In Vivo Testing

Caption: Experimental workflow for validating RTK inhibition.

  • Objective: To determine the direct inhibitory effect of 4-Chloro-6-fluoro-2-phenylquinazoline on the kinase activity of specific RTKs (e.g., EGFR, VEGFR-2) and to calculate its IC50 value.

  • Protocol:

    • Recombinant human RTK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • A serial dilution of 4-Chloro-6-fluoro-2-phenylquinazoline (or a positive control like gefitinib) is added to the reaction wells.

    • The kinase reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay, ELISA, or radiometric assay).

    • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

  • Objective: To confirm that the compound inhibits RTK phosphorylation and downstream signaling pathways in a cellular context.

  • Protocol (Western Blot):

    • Culture a cancer cell line known to overexpress the target RTK (e.g., A549 for EGFR).

    • Serum-starve the cells to reduce basal RTK activity.

    • Pre-treat the cells with varying concentrations of 4-Chloro-6-fluoro-2-phenylquinazoline for 1-2 hours.

    • Stimulate the cells with the corresponding ligand (e.g., EGF) for a short period (5-15 minutes) to induce RTK phosphorylation.

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the RTK (e.g., p-EGFR), total RTK, phosphorylated downstream effectors (p-AKT, p-ERK), and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using chemiluminescence. A dose-dependent decrease in the phosphorylation of the RTK and its downstream targets will validate cellular target engagement.

  • Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

  • Protocol (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-Chloro-6-fluoro-2-phenylquinazoline for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[8]

Secondary Target Class: Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Rationale for Targeting Aurora Kinases

Dysfunction of Aurora kinases can lead to chromosomal instability, a key feature of cancer cells.[9] A study on a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated its potential as a selective Aurora A kinase inhibitor, leading to cell cycle arrest and apoptosis.[9][10] This suggests that the fluoroquinazoline scaffold is amenable to binding the active site of Aurora kinases.

Proposed Mechanism of Action

Inhibition of Aurora A kinase can disrupt centrosome maturation and spindle assembly, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[9]

Aurora_Kinase_Inhibition G2_Phase G2 Phase M_Phase Mitosis (Prophase, Metaphase) G2_Phase->M_Phase Cell Cycle Progression AuroraA Aurora A Kinase M_Phase->AuroraA Activates Apoptosis Apoptosis Compound 4-Chloro-6-fluoro-2-phenylquinazoline Compound->AuroraA Inhibits AuroraA->M_Phase Regulates Spindle Assembly AuroraA->Apoptosis Inhibition Leads to

Caption: Proposed mechanism of Aurora A kinase inhibition leading to apoptosis.

Experimental Validation

The validation workflow for Aurora kinase inhibition is similar to that for RTKs, with specific assays tailored to cell cycle analysis.

Experimental Step Objective Methodology Expected Outcome
1. In Vitro Kinase Assay Determine direct inhibitory activity against Aurora A, B, and C.Luminescence-based kinase assay with recombinant Aurora kinases.IC50 values indicating potency and selectivity.
2. Cell Cycle Analysis Assess the effect on cell cycle progression.Flow cytometry of propidium iodide-stained cells.Accumulation of cells in the G2/M phase.[9]
3. Apoptosis Assay Quantify the induction of apoptosis.Annexin V/PI staining followed by flow cytometry.Increased percentage of apoptotic cells.[9]
  • Treat a relevant cancer cell line (e.g., MCF-7 breast cancer cells) with 4-Chloro-6-fluoro-2-phenylquinazoline at its IC50 concentration for 24-48 hours.[9]

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Other Potential Therapeutic Targets

The versatility of the quinazoline scaffold suggests that 4-Chloro-6-fluoro-2-phenylquinazoline may interact with other important cancer-related targets.[11]

Poly(ADP-ribose) Polymerase (PARP)
  • Rationale: PARP enzymes are crucial for DNA single-strand break repair.[12] In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP can lead to "synthetic lethality" and cell death.[12] While the core structure differs slightly, studies on 4-hydroxyquinazoline derivatives have shown potent PARP inhibition.[12]

  • Validation: A PARP activity assay (e.g., a colorimetric or fluorescent assay measuring the incorporation of NAD+ into a histone substrate) can be used for initial screening. This can be followed by cellular assays to detect markers of DNA damage and PARP inhibition, such as the accumulation of γH2AX foci.[12]

Tubulin Polymerization
  • Rationale: Some 4-anilinoquinazoline derivatives act as vascular disrupting agents and tubulin polymerization inhibitors, leading to apoptosis.[6] The microtubule network formed by tubulin polymerization is essential for mitosis, making it a well-established anticancer target.

  • Validation: An in vitro tubulin polymerization assay can be performed using purified tubulin. The effect of the compound on the microtubule network in cells can be visualized by immunofluorescence microscopy using an anti-tubulin antibody.

Conclusion and Future Directions

4-Chloro-6-fluoro-2-phenylquinazoline represents a promising chemical entity with significant therapeutic potential, particularly in oncology. The evidence strongly suggests that its primary targets are likely to be within the protein kinase family, specifically RTKs and Aurora kinases. The experimental workflows detailed in this guide provide a robust, step-by-step framework for validating these targets, from initial biochemical screening to cellular and, ultimately, in vivo efficacy studies. Further investigations could also explore its potential as a PARP or tubulin polymerization inhibitor. A thorough understanding of its mechanism of action through these rigorous validation studies will be paramount in advancing this compound through the drug discovery pipeline.

References

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  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sanea, M. M., Al-Tamimi, A.-M. M., Al-Saghayer, M. A., Hassan, M. Z., Al-Anazi, M. R., Al-Jaber, N. A., & Abdel-Wahab, B. F. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(11), 4349. [Link]

  • de Oliveira, R. N., de Oliveira, L. C., da Silva, I. M. M., de Moraes, P. S., da Silva, A. C. G., de Oliveira, T. B., & da Silva, F. de C. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1400–1412. [Link]

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  • Gold, J., Beck, A., Park, J., Chen, Y., Hatcher, J. M., Kwiatkowski, N., Westover, K. D., Berndt, N., & Gray, N. S. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Al-Salama, H., Ghorab, M. M., Al-Ansary, G. H., El-Sayad, M. A., & Al-Said, M. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

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A Technical Guide to the Anticancer Properties of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold - A Privileged Structure in Oncology

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bonds and other interactions within the ATP-binding pockets of various kinases have established it as a cornerstone in the development of targeted cancer therapies.[3][4] Over the last two decades, more than twenty drugs featuring the quinazoline or quinazolinone core have received FDA approval for anticancer use, validating its immense therapeutic potential.[1][5] Prominent examples like Gefitinib and Erlotinib have revolutionized the treatment of non-small-cell lung carcinoma (NSCLC) by targeting the epidermal growth factor receptor (EGFR).[3][6]

This guide moves beyond a simple cataloging of compounds to provide a deep, mechanistic understanding of how these derivatives function and how their activity is robustly evaluated in a preclinical setting. We will explore the critical structure-activity relationships (SAR) that drive potency and selectivity, detail the self-validating experimental protocols used to confirm their mechanisms of action, and provide insights into the causal logic that underpins modern anticancer drug discovery.

Part 1: Core Mechanisms of Antitumor Action

Quinazoline derivatives exert their anticancer effects through several well-defined mechanisms. While kinase inhibition is the most prominent, their versatility extends to disrupting fundamental cellular processes like mitosis and inducing programmed cell death.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The most clinically successful application of the quinazoline scaffold is in the inhibition of RTKs, particularly EGFR and the Vascular Endothelial Growth Factor Receptor (VEGFR).[5][7] These receptors are critical nodes in signaling pathways that control cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers.[3][7]

Mechanism of Action: Competitive ATP Antagonism

Quinazoline-based inhibitors are typically Type I kinase inhibitors, functioning as ATP mimetics. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. The 4-anilinoquinazoline moiety is a privileged structure for this purpose.[3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase domain (e.g., with Met793 in EGFR).[3] This binding event blocks the catalytic function of the kinase, effectively shutting down the pro-tumorigenic signaling cascade.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Site ATP ATP ATP->EGFR Binds & Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective EGFR inhibitors has been guided by extensive SAR studies.[3][7][8]

  • Quinazoline Core: The core scaffold is essential for hinge binding.

  • C4 Position: A substituted aniline group is critical for activity. The nature of substituents on this aniline ring dictates selectivity and potency.

  • C6 and C7 Positions: Introduction of small, solubilizing groups like methoxy (-OCH₃) enhances potency. This is a key feature in drugs like Gefitinib and Erlotinib.[9]

  • Covalent Inhibition: Second-generation inhibitors like Afatinib and Dacomitinib feature an electrophilic group (e.g., a Michael acceptor) at the C6 or C7 position. This group forms a covalent bond with a cysteine residue (Cys797) near the ATP pocket, leading to irreversible inhibition and overcoming certain forms of resistance.[3]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, a distinct class of quinazoline and quinazolinone derivatives functions by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[10][11][12][13] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Mechanism of Action: Colchicine-Site Binding

These compounds typically bind to the colchicine-binding site on β-tubulin.[12][13] This interaction prevents the assembly of α- and β-tubulin heterodimers into functional microtubules. Unlike stabilizing agents (e.g., taxanes), these quinazoline derivatives act as microtubule destabilizers. The resulting failure to form a proper mitotic spindle triggers the spindle assembly checkpoint, leading to prolonged mitotic arrest and ultimately, apoptosis.[14]

SAR Insights for Tubulin Inhibitors:

  • The SAR for tubulin inhibitors is distinct from that for kinase inhibitors. For instance, some 2-substituted-2,3-dihydroquinoxaline-4(1H)-one derivatives have shown potent tubulin polymerization inhibitory activity.[10]

  • Molecular hybridization, combining the quinazolinone scaffold with features of known tubulin inhibitors like combretastatin A-4, has been a successful strategy for designing novel compounds.[10]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial anticancer mechanism that many quinazoline derivatives can trigger, either as a direct effect or as a downstream consequence of their primary mechanism (e.g., kinase or tubulin inhibition).[1][11][15] They can engage both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][16]

  • Intrinsic Pathway: Many derivatives modulate the balance of the Bcl-2 family of proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax).[1][11] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1][16]

  • Extrinsic Pathway: Some compounds can upregulate death receptors (e.g., Fas) on the cell surface, leading to the activation of caspase-8 and the downstream apoptotic cascade.[1]

Part 2: Preclinical Evaluation Workflow: A Self-Validating System

The journey of a quinazoline derivative from a chemical library to a potential clinical candidate involves a rigorous, multi-stage evaluation process. Each stage is designed to validate the findings of the previous one, creating a self-correcting and robust data package.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation (Cell-Free & Cell-Based) cluster_in_vivo In Vivo Validation (Preclinical Models) A Primary Screening (Cell Viability Assays: MTT/XTT) B Mechanism Deconvolution (Kinase/Tubulin Assays) A->B Confirm Target C Pathway Analysis (Western Blot, Flow Cytometry) B->C Validate Pathway D Efficacy Studies (Tumor Xenograft Models: CDX/PDX) C->D Test in Biological System E Pharmacodynamics (Target Engagement) D->E Confirm Mechanism in Vivo

Caption: Integrated workflow for preclinical evaluation of anticancer agents.

In Vitro Cytotoxicity Assessment: Cell Viability Assays

The first critical step is to determine whether a compound has a cytotoxic or cytostatic effect on cancer cells. Tetrazolium reduction assays are the workhorse for this initial screening.[17]

Core Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[18][19] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product.[18] The amount of color produced is directly proportional to the number of viable cells.

Comparative Analysis: MTT vs. XTT Assays

FeatureMTT AssayXTT AssayRationale for Choice
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilideXTT is a "second-generation" salt designed for improved solubility.[18]
Formazan Product Purple, water-insoluble crystalsOrange, water-soluble productXTT's soluble product eliminates a major experimental step, reducing error.[18]
Workflow Step Requires a solubilization step (e.g., with DMSO or SDS)No solubilization requiredThe XTT protocol is faster, simpler, and less prone to issues like incomplete crystal dissolution.[18]
Sensitivity Well-established and reliableGenerally higher sensitivity and wider dynamic range[17][19]For high-throughput screening or subtle viability changes, XTT is often preferred.

Experimental Protocol: XTT Cell Viability Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a quinazoline derivative.

  • Objective: To quantify the dose-dependent cytotoxic effect of a test compound on a cancer cell line.

  • Materials: 96-well flat-bottom plates, cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer), complete culture medium, test compound stock (in DMSO), XTT labeling mixture (XTT reagent and electron-coupling reagent), microplate spectrophotometer.

  • Methodology:

    • Cell Seeding:

      • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[18]

      • Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

      • Scientist's Note: Allowing cells to attach overnight ensures they are in a healthy, exponential growth phase before drug exposure, leading to more consistent results.

    • Compound Treatment:

      • Prepare serial dilutions of the quinazoline derivative in culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.01 µM to 100 µM).

      • Incubate for the desired exposure time (typically 48-72 hours).[18]

    • XTT Reagent Addition:

      • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions immediately before use.[18]

      • Add 50 µL of the activated XTT solution to each well.[18]

      • Incubate for 2-4 hours at 37°C.

      • Scientist's Note: The incubation time is critical. It must be long enough to generate a strong signal but short enough to remain within the linear range of the assay. This should be optimized for each cell line.

    • Data Acquisition:

      • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

      • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background noise.[18]

    • Data Analysis:

      • Subtract the blank absorbance from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

      • Plot the viability percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy Assessment: Tumor Xenograft Models

After demonstrating potent in vitro activity, the next crucial step is to evaluate the compound's efficacy in a living organism. Human tumor xenograft models are the cornerstone of preclinical oncology for this purpose.[20][21]

Core Principle: Human tumor cells (from cell lines or patients) are implanted into immunodeficient mice, where they grow into solid tumors.[21] These models allow researchers to assess a drug's ability to inhibit tumor growth in a complex physiological environment with intact vasculature and tumor-stroma interactions.[21]

Model Selection: CDX vs. PDX

  • Cell Line-Derived Xenografts (CDX): Involve implanting established, immortalized human cancer cell lines.[21][22] They are highly reproducible, cost-effective, and ideal for initial efficacy screening.[22][23]

  • Patient-Derived Xenografts (PDX): Involve implanting fresh tumor fragments directly from a patient.[24] These models better preserve the heterogeneity and clinical characteristics of the original tumor, making them highly relevant for personalized medicine studies.[21][24]

Experimental Protocol: Subcutaneous CDX Efficacy Study

This protocol outlines a standard efficacy study for a quinazoline-based EGFR inhibitor using an NSCLC cell line.

  • Objective: To determine if the test compound can inhibit the growth of human tumors in vivo.

  • Materials: 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID), NCI-H1975 human NSCLC cells (contains L858R/T790M EGFR mutations), Matrigel, test compound formulation, vehicle control, calipers, analytical balance.

  • Methodology:

    • Tumor Implantation:

      • Harvest NCI-H1975 cells during their exponential growth phase.

      • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

      • Inject 100 µL of the cell suspension (5-10 million cells) subcutaneously into the right flank of each mouse.

      • Scientist's Note: Matrigel is used to provide an extracellular matrix scaffold that supports initial tumor cell survival and establishment, leading to more consistent tumor take rates.

    • Tumor Growth and Randomization:

      • Monitor the mice 2-3 times per week for tumor growth.

      • When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at 25 mg/kg, Test Compound at 50 mg/kg). Ensure the average tumor volume is similar across all groups.

      • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • Compound Administration:

      • Administer the test compound and vehicle control to their respective groups according to the planned schedule (e.g., daily oral gavage) for a set period (e.g., 21 days).

      • Record the body weight of each mouse 2-3 times per week as a measure of general toxicity.

    • Monitoring and Endpoint:

      • Measure tumor volumes with calipers 2-3 times per week.

      • The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.

      • At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.

    • Data Analysis:

      • Plot the mean tumor volume for each group over time.

      • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

      • Analyze body weight data to assess toxicity. Significant weight loss (>15-20%) is a sign of poor tolerability.

      • Perform statistical analysis (e.g., ANOVA) to determine if the differences between groups are significant.

      • Pharmacodynamic Analysis (Optional): Collect tumors at specific time points after the final dose to measure target engagement (e.g., via Western blot for phosphorylated EGFR) to directly link tumor growth inhibition with the intended mechanism of action.[21]

Part 3: Summary and Future Directions

The quinazoline scaffold is a remarkably successful platform in oncology drug discovery. Its derivatives have demonstrated potent and clinically relevant activity by targeting key cancer drivers like receptor tyrosine kinases and the mitotic machinery. The systematic preclinical evaluation workflow—from high-throughput in vitro viability assays to rigorous in vivo xenograft studies—provides the necessary evidence to validate their mechanism and therapeutic potential.

Future research will likely focus on:

  • Overcoming Resistance: Designing novel quinazolines that can overcome acquired resistance mutations (e.g., EGFR C797S).[3]

  • Multi-Targeting: Developing single molecules that modulate multiple cancer-relevant targets simultaneously to achieve synergistic effects and combat resistance.[25]

  • Improved Selectivity: Fine-tuning structures to minimize off-target effects and improve the therapeutic index.

This guide has provided the foundational knowledge and practical protocols for researchers to explore and advance the next generation of quinazoline-based anticancer agents.

References

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-fluoro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] Among the various methods for functionalizing this privileged heterocycle, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy. This guide focuses on the SNAr reactions of a specific, highly functionalized substrate: 4-Chloro-6-fluoro-2-phenylquinazoline. The presence of two distinct halogen atoms at positions amenable to substitution, coupled with the activating effect of the quinazoline ring system, makes this molecule a valuable intermediate for the synthesis of novel compounds in drug discovery programs.[3][4]

This document provides a comprehensive overview of the theoretical principles governing the reactivity of 4-Chloro-6-fluoro-2-phenylquinazoline, detailed experimental protocols for its reaction with various nucleophiles, and insights into the expected regioselectivity. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Scientific Principles: Understanding the Reactivity of 4-Chloro-6-fluoro-2-phenylquinazoline

The propensity of 4-Chloro-6-fluoro-2-phenylquinazoline to undergo nucleophilic aromatic substitution is dictated by the electronic properties of the quinazoline ring and the nature of the halogen substituents. The quinazoline core, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack.

Regioselectivity: The Predominance of C4 Substitution

A critical aspect of the SNAr reaction on di-substituted quinazolines is regioselectivity. In the case of 4-Chloro-6-fluoro-2-phenylquinazoline, the primary site of nucleophilic attack is the C4 position, leading to the displacement of the chloride ion. This selectivity is a well-documented phenomenon in related systems like 2,4-dichloroquinazolines.[5][6] The heightened reactivity of the C4 position is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom (N3) strongly stabilizes the transient, negatively charged Meisenheimer complex formed during the nucleophilic attack.[7][8]

Theoretical calculations, such as Density Functional Theory (DFT), on similar 2,4-dichloroquinazoline systems have shown that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[6] This leads to a lower activation energy for the formation of the intermediate at C4 compared to other positions.

While the fluorine atom at C6 is also a potential leaving group, its displacement is significantly less favorable under typical SNAr conditions. The C-F bond is stronger than the C-Cl bond, and the position is less activated compared to C4. However, under more forcing conditions or with specific catalytic systems, substitution at C6 could potentially be achieved.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[9][10]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, with significant stabilization provided by the adjacent nitrogen atom.[10]

  • Leaving Group Expulsion: In the second, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring and yielding the 4-substituted product.

Visualizing the Reaction Pathway

The following diagrams illustrate the key mechanistic steps and the experimental workflow for the SNAr reaction of 4-Chloro-6-fluoro-2-phenylquinazoline.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Addition-Elimination cluster_products Products Substrate 4-Chloro-6-fluoro-2-phenylquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu-H Nucleophile Nu-H Product 4-Substituted-6-fluoro-2-phenylquinazoline Meisenheimer->Product - Cl- Byproduct HCl Meisenheimer->Byproduct - H+

Caption: General Mechanism of SNAr Reaction.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add substrate, nucleophile, and solvent to a dry flask. - Optional: Add a non-nucleophilic base. Start->Reaction_Setup Reaction_Conditions 2. Reaction Conditions: - Stir under an inert atmosphere (N2 or Ar). - Heat to the specified temperature (e.g., room temp. to reflux). - Monitor progress via TLC or LC-MS. Reaction_Setup->Reaction_Conditions Workup 3. Aqueous Workup: - Cool the reaction mixture. - Quench with water or a mild acid/base. - Extract with an appropriate organic solvent. Reaction_Conditions->Workup Isolation 4. Isolation: - Dry the organic layer (e.g., with Na2SO4 or MgSO4). - Concentrate the solvent under reduced pressure. Workup->Isolation Purification 5. Purification: - Purify the crude product via column chromatography, recrystallization, or preparative HPLC. Isolation->Purification Characterization 6. Characterization: - Confirm structure and purity using NMR, MS, and HPLC. Purification->Characterization End End Characterization->End

Caption: Standard Experimental Workflow for SNAr.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 4-Chloro-6-fluoro-2-phenylquinazoline with common classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 4-amino-6-fluoro-2-phenylquinazoline derivatives, which are of significant interest in medicinal chemistry.[6]

Materials:

  • 4-Chloro-6-fluoro-2-phenylquinazoline (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Optional: Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq)

  • Round-bottom flask, magnetic stirrer, condenser, and inert gas supply

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-6-fluoro-2-phenylquinazoline (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the stirred solution.

  • Optional but Recommended: If the amine is used as its salt or to scavenge the HCl byproduct, add a non-nucleophilic base (2.0 eq). This is particularly important for less reactive amines.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-fluoro-2-phenylquinazoline.

Protocol 2: Reaction with Phenols and Thiols (O- and S-Arylation)

This protocol outlines the synthesis of 4-(aryloxy)- and 4-(arylthio)-6-fluoro-2-phenylquinazolines.

Materials:

  • 4-Chloro-6-fluoro-2-phenylquinazoline (1.0 eq)

  • Phenol or Thiol nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Strong base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.5 - 2.0 eq)

  • Standard reaction, workup, and purification equipment

Procedure:

  • In a dry flask under an inert atmosphere, suspend the base (e.g., NaH, 1.5 eq) in the anhydrous solvent.

  • Slowly add a solution of the phenol or thiol (1.2 eq) in the same solvent to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure the formation of the corresponding phenoxide or thiolate.

  • Add a solution of 4-Chloro-6-fluoro-2-phenylquinazoline (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the desired product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 4-Chloro-6-fluoro-2-phenylquinazoline with various nucleophiles, based on established methodologies for similar quinazoline systems.[6][11][12]

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary Amines AnilineK₂CO₃DMF80-1004-12
BenzylamineDIPEANMP60-802-8
Secondary Amines MorpholineNone/Excess AmineEthanolReflux6-18
N-MethylanilineCs₂CO₃DMSO100-12012-24
Phenols PhenolNaHDMF60-808-16
4-MethoxyphenolK₂CO₃AcetonitrileReflux10-20
Thiols ThiophenolCs₂CO₃DMF25-501-4

Note: These are generalized conditions and may require optimization for specific substrates and desired outcomes. Reaction times are indicative and should be confirmed by reaction monitoring.

Conclusion

4-Chloro-6-fluoro-2-phenylquinazoline is a highly valuable and versatile building block for the synthesis of a wide array of functionalized quinazoline derivatives. The pronounced regioselectivity for nucleophilic substitution at the C4 position, driven by the electronic properties of the quinazoline nucleus, allows for predictable and efficient synthetic transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this substrate and to develop novel molecules with potential applications in drug discovery and materials science.

References

  • Sánchez, A. et al. (2018). Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazoline toward Aniline and Hydrazine. Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). General scheme for regioselective nucleophilic aromatic substitution (SNAr) reaction from 2,4-dichloro-quinazoline precursors.
  • Al-Hiari, Y. M. et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Chen, J. et al. (2019).
  • ResearchGate. (n.d.). Synthesis of novel 3-(quinazol-2-yl)-quinolines via SNAr and aluminum chloride-induced (hetero) arylation reactions and biological evaluation as proteasome inhibitors.
  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica.
  • Mphahlele, M. J. et al. (2022).
  • Wang, Y. et al. (2019). Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors. Organic & Biomolecular Chemistry.
  • Mphahlele, M. J. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
  • de Oliveira, M. C. et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances.
  • Mphahlele, M. J. et al. (2022).
  • Zhang, L. et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry.
  • ResearchGate. (n.d.). Structures of representative 4-substituted quinazolines with bioactivity.
  • Gangjee, A. et al. (2010). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Gulevskaya, A. V. et al. (2002). Reactions of 4-(trihalomethyl)quinazolines with aliphatic amines. Role of the halogen atom and of the amine on the reaction pattern. The Journal of Organic Chemistry.
  • PrepChem. (n.d.). Synthesis of 4-chloro-2-phenylquinazoline. PrepChem.com.
  • ResearchGate. (n.d.). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • ChemicalBook. (n.d.). 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook.
  • Al-Hiari, Y. M. et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Ghorab, M. M. et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
  • Guidechem. (n.d.). What is the synthesis method of 4-Chloro-6-iodoquinazoline?. Guidechem.
  • LibreTexts. (2021). 16.

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Application Notes and Protocols for Microwave-Mediated N-Arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Quinazolines in Modern Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, N-arylated 4-aminoquinazolines have garnered significant attention due to their potent biological activities, most notably as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), which are crucial targets in oncology.[1][3] The development of efficient and robust synthetic methodologies to access these compounds is therefore of paramount importance to drug development professionals.

Traditional methods for the N-arylation of 4-chloroquinazolines often require harsh reaction conditions, long reaction times, and can result in low yields, particularly with less reactive anilines.[1][3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and often higher-yielding alternative to conventional heating.[3][4][5][6] Microwave irradiation promotes efficient and uniform heating, leading to dramatic rate enhancements and cleaner reactions.[4][5] This application note provides a detailed protocol for the microwave-mediated N-arylation of 4-chloroquinazolines, grounded in mechanistic understanding and field-proven insights.

Reaction Mechanism: Understanding the Driving Forces

The microwave-assisted N-arylation of 4-chloroquinazolines can proceed through two primary mechanistic pathways: a direct nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination. The choice of pathway is dictated by the specific substrates and reaction conditions.

Direct Nucleophilic Aromatic Substitution (SNAr)

In many cases, particularly with electron-rich anilines, the reaction can proceed without a transition metal catalyst. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the amine.

The key steps are:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electron-deficient C4 carbon of the 4-chloroquinazoline.

  • Formation of a Meisenheimer Complex: A tetrahedral intermediate, known as a Meisenheimer complex, is formed. This intermediate is stabilized by the delocalization of the negative charge over the quinazoline ring.

  • Rearomatization: The chloride ion is expelled, and the aromaticity of the quinazoline ring is restored, yielding the N-arylated product.

Microwave irradiation accelerates this process by providing rapid and efficient heating, overcoming the activation energy barrier for the formation of the Meisenheimer complex.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive anilines or more sterically hindered substrates, a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is often employed.[7][8] This catalytic cycle significantly expands the scope of the transformation.[7]

The catalytic cycle involves:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the C-Cl bond of the 4-chloroquinazoline, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The N-arylated quinazoline product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Microwave heating can significantly accelerate the rate-limiting steps of this catalytic cycle, leading to shorter reaction times and improved efficiency.[9][10][11]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the microwave-mediated N-arylation of 4-chloroquinazolines.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Prep_Reagents Weigh Reagents: - 4-Chloroquinazoline - Aryl amine - (Catalyst/Ligand/Base if needed) Add_Solvent Add Solvent (e.g., 2-Propanol or THF/H2O) Prep_Reagents->Add_Solvent Prep_Vessel Place in Microwave Vial with Stir Bar Add_Solvent->Prep_Vessel MW_Irradiation Irradiate in Microwave Reactor (Set Temperature, Time, Power) Prep_Vessel->MW_Irradiation Monitoring Monitor Reaction (TLC or LC-MS) MW_Irradiation->Monitoring Solvent_Removal Remove Solvent (Reduced Pressure) Monitoring->Solvent_Removal Extraction Aqueous Work-up (e.g., Water Wash) Solvent_Removal->Extraction Purification Purify Product (Column Chromatography or Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization caption General workflow for microwave-mediated N-arylation.

Caption: General workflow for microwave-mediated N-arylation.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the microwave-assisted synthesis of N-aryl-4-aminoquinazolines. It is important to note that optimization of reaction conditions (temperature, time, solvent, and catalyst/base if applicable) may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • 4-Chloroquinazoline

    • Substituted aryl amine (1.0 - 1.2 equivalents)

    • Solvent (e.g., 2-propanol, THF/water (1:1))[12][13]

    • (Optional) Palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., Xantphos)

    • (Optional) Base (e.g., K2CO3, Cs2CO3)

  • Equipment:

    • Microwave synthesis reactor

    • Microwave process vials with caps

    • Magnetic stir bars

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates

    • Silica gel for column chromatography

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a microwave process vial equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 mmol).

    • Add the aryl amine (1.0 mmol).

    • If a catalyzed reaction is being performed, add the palladium catalyst (e.g., 2-5 mol%) and ligand (e.g., 4-10 mol%) followed by the base (e.g., 2.0 mmol).

    • Add the chosen solvent (e.g., 5-10 mL of 2-propanol or THF/water).[12][13]

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters. Typical conditions are:

      • Temperature: 100-150 °C

      • Time: 10-30 minutes[12][13][14]

      • Power: 60-100 W[3]

    • Start the irradiation with stirring.

  • Reaction Monitoring (Trustworthiness):

    • After the initial irradiation time, cool the reaction vessel to room temperature.

    • To ensure the reaction has gone to completion, a small aliquot of the reaction mixture can be taken and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the spot of the reaction mixture to that of the starting materials (4-chloroquinazoline and the aryl amine). The disappearance of the starting materials and the appearance of a new product spot indicate the progress of the reaction. If the reaction is incomplete, it can be subjected to further microwave irradiation.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.[12]

    • Wash the residue with water and filter to collect the crude product.[12]

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether-ethyl acetate) or by recrystallization to afford the pure N-aryl-4-aminoquinazoline.[12]

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the microwave-mediated N-arylation of 4-chloroquinazolines with various anilines, demonstrating the broad applicability of this method.

EntryAryl AmineSolventConditions (Power, Time)Yield (%)Reference
1Aniline2-Propanol60W, 20 min~95%[12]
24-Methoxyaniline2-Propanol60W, 20 min~98%[12]
34-Chloroaniline2-Propanol60W, 20 min~92%[12]
44-Methoxy-N-methylanilineTHF/H2O10 min90%[13][14]
53-Methoxy-N-methylanilineTHF/H2O10 min85%[13][14]
6N-methyl-4-(trifluoromethyl)anilineTHF/H2O20 min75%[13][14]

Conclusion: A Powerful Tool for Accelerated Drug Discovery

The microwave-mediated N-arylation of 4-chloroquinazolines represents a significant advancement over classical synthetic methods.[3] The protocol outlined in this application note offers a rapid, efficient, and high-yielding pathway to a diverse range of N-arylated quinazolines.[12][13] By understanding the underlying reaction mechanisms and employing robust monitoring techniques, researchers can confidently and rapidly synthesize libraries of these important compounds, accelerating the pace of drug discovery and development.

References

  • Liu, G., Yang, S., Song, B., Xue, W., Hu, D., Jin, L., & Lu, P. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272–278. [Link]

  • Liu, G., Yang, S., Song, B., Xue, W., Hu, D., Jin, L., & Lu, P. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules (Basel, Switzerland), 11(4), 272–278. [Link]

  • Sci-Hub. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Retrieved from [Link]

  • de Oliveira, C. S. A., de C. F. de Oliveira, M. C., da Silva, A. C. M., de F. F. M. da Cunha, E., & do Ó. de F. A., P. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E.-H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 731189. [Link]

  • de Oliveira, C. S. A., de C. F. de Oliveira, M. C., da Silva, A. C. M., de F. F. M. da Cunha, E., & do Ó. de F. A., P. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Liu, G., Yang, S., Song, B., Xue, W., Hu, D., Jin, L., & Lu, P. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272–278. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E.-H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 731189. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. [Link]

  • ResearchGate. (n.d.). Microwave enhanced synthesis of 4-aminoquinazolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Retrieved from [Link]

  • de Oliveira, C. S. A., de C. F. de Oliveira, M. C., da Silva, A. C. M., de F. F. M. da Cunha, E., & do Ó. de F. A., P. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • Sciforum. (n.d.). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E.-H. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(23), 7311. [Link]

  • Kumar, A., Kumar, K., & Saxena, A. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(21), 6436. [Link]

  • de Oliveira, C. S. A., de C. F. de Oliveira, M. C., da Silva, A. C. M., de F. F. M. da Cunha, E., & do Ó. de F. A., P. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Scientific Reports. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors via Nucleophilic Aromatic Substitution of 4-Chloro-6-fluoro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This heterocyclic scaffold is present in a multitude of clinically approved protein kinase inhibitors, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The 4-anilinoquinazoline framework has proven to be a highly effective pharmacophore, capable of competing with ATP for binding to the kinase active site.[3]

The strategic functionalization of the quinazoline core is paramount for achieving high potency and selectivity. The substituent at the 4-position is crucial for establishing key interactions within the ATP-binding pocket. The 2-phenyl group can provide additional stabilizing interactions, while substitutions on the benzo portion of the quinazoline ring, such as the 6-fluoro group, can modulate the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles.[2]

This application note provides a detailed, field-proven guide for the synthesis of a library of potential kinase inhibitors starting from the versatile building block, 4-Chloro-6-fluoro-2-phenylquinazoline . The core of this synthetic strategy revolves around a robust and efficient microwave-assisted nucleophilic aromatic substitution (SNAr) reaction at the C4 position. We will first detail the synthesis of the key 4-chloroquinazoline intermediate, followed by its diversification through reaction with a series of substituted anilines.

Synthetic Strategy Overview

The overall synthetic approach is a two-stage process. The first stage involves the construction of the 4-chloro-6-fluoro-2-phenylquinazoline core from commercially available starting materials. The second stage is the diversification of this core via a nucleophilic aromatic substitution reaction to generate the final 4-anilinoquinazoline-based kinase inhibitors.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Diversification via SNAr A 2-Amino-5-fluorobenzamide C 6-Fluoro-2-phenylquinazolin-4(3H)-one A->C Cyclocondensation B Benzaldehyde B->C D 4-Chloro-6-fluoro-2-phenylquinazoline C->D Chlorination (SOCl2 or POCl3) F 4-Anilino-6-fluoro-2-phenylquinazoline (Kinase Inhibitor Library) D->F Microwave-Assisted Nucleophilic Aromatic Substitution E Substituted Anilines (R-NH2) E->F

Caption: Overall synthetic workflow for the preparation of 4-anilino-6-fluoro-2-phenylquinazoline kinase inhibitors.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline

This two-step protocol first describes the formation of the quinazolinone core, followed by its chlorination to yield the key reactive intermediate.

Step 1a: Synthesis of 6-Fluoro-2-phenylquinazolin-4(3H)-one

This procedure is adapted from established methods for quinazolinone synthesis.[4]

  • Materials:

    • 2-Amino-5-fluorobenzamide

    • Benzaldehyde

    • Ethanol (anhydrous)

    • Hydrochloric acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Protocol:

    • To a 250 mL round-bottom flask, add 2-amino-5-fluorobenzamide (10.0 g, 64.9 mmol) and anhydrous ethanol (100 mL).

    • Add benzaldehyde (7.2 g, 67.8 mmol, 1.05 eq) to the suspension.

    • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

    • Dry the white to off-white solid under vacuum to yield 6-fluoro-2-phenylquinazolin-4(3H)-one.

Step 1b: Chlorination to 4-Chloro-6-fluoro-2-phenylquinazoline

The chlorination of the quinazolinone is a critical step to activate the C4 position for nucleophilic substitution. This protocol uses thionyl chloride, a common and effective chlorinating agent.[5]

  • Materials:

    • 6-Fluoro-2-phenylquinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Toluene

    • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)

    • Rotary evaporator

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂).

    • In a 100 mL round-bottom flask, suspend 6-fluoro-2-phenylquinazolin-4(3H)-one (5.0 g, 20.8 mmol) in thionyl chloride (30 mL).

    • Slowly add a catalytic amount of DMF (0.2 mL) to the stirring suspension.

    • Heat the mixture to reflux for 3-4 hours. The suspension will gradually dissolve.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Add toluene (2 x 20 mL) and co-evaporate to remove any residual thionyl chloride.

    • The crude residue is then dissolved in dichloromethane (50 mL) and washed carefully with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-chloro-6-fluoro-2-phenylquinazoline as a crystalline solid.

Part 2: Synthesis of 4-Anilino-6-fluoro-2-phenylquinazoline Derivatives (Kinase Inhibitors)

This protocol utilizes a microwave-assisted nucleophilic aromatic substitution for a rapid and efficient synthesis of the target compounds. This method is adapted from the successful N-arylation of similar 4-chloro-6-halo-2-phenylquinazolines.[2]

  • Materials:

    • 4-Chloro-6-fluoro-2-phenylquinazoline

    • Various substituted anilines (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline, m-anisidine)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Microwave reactor with appropriate reaction vessels

    • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Protocol:

    • In a 10 mL microwave reaction vessel, combine 4-chloro-6-fluoro-2-phenylquinazoline (100 mg, 0.386 mmol), the desired substituted aniline (1.1 eq, 0.425 mmol), THF (2 mL), and deionized water (2 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (typically 120-150 °C) for a specified time (10-40 minutes). The reaction should be monitored for completion by TLC.

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-anilino-6-fluoro-2-phenylquinazoline derivative.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the microwave-assisted synthesis of various 4-anilino-6-fluoro-2-phenylquinazoline derivatives, based on literature for analogous compounds.[2]

EntrySubstituted Aniline (Nucleophile)Reaction Time (min)Temperature (°C)Yield (%)
1Aniline15140>90
23-Ethynylaniline20140~85-90
33-Chloro-4-fluoroaniline30150~80-85
4m-Anisidine15140>90
54-Fluoro-N-methylaniline40150~70-75

Mechanism of Action: Kinase Inhibition

The synthesized 4-anilinoquinazoline derivatives are designed to act as ATP-competitive inhibitors of protein kinases. The nitrogen at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with a conserved methionine residue in the hinge region of the kinase's ATP-binding site. The anilino substituent at C4 projects into the pocket occupied by the adenine ring of ATP, forming further hydrophobic and van der Waals interactions.

G cluster_0 ATP-Binding Site of Kinase cluster_1 4-Anilinoquinazoline Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Quinazoline Quinazoline Core Quinazoline->Hinge H-Bond Anilino Anilino Moiety (R-Ph) Anilino->HydrophobicPocket Hydrophobic Interactions

Caption: Competitive inhibition mechanism at the kinase ATP-binding site.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and efficient pathway for the synthesis of a diverse library of 4-anilino-6-fluoro-2-phenylquinazoline derivatives. The use of microwave-assisted organic synthesis significantly accelerates the key diversification step, allowing for rapid generation of novel compounds for biological screening. The synthesized molecules are promising candidates for development as potent and selective kinase inhibitors. Further structure-activity relationship (SAR) studies, guided by in vitro kinase assays and cellular proliferation assays, will be crucial in identifying lead compounds with optimal therapeutic potential.

References

  • PrepChem. Synthesis of 4-chloro-2-phenylquinazoline. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: Synthesis and bioactivities. Molecules, 23(5), 1144. [Link]

  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2568–2579. [Link]

  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.
  • Huang, C. C., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 182, 111631. [Link]

  • Qi, C., et al. (2019). Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. Bioorganic & Medicinal Chemistry, 27(20), 114938. [Link]

  • Al-Obaid, A. M., et al. (2016). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Journal of Chemical and Pharmaceutical Research, 8(8), 834-842. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of the 4-Chloro Position on the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This benzo-fused pyrimidine system is integral to numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[2][3][4] Many approved drugs, particularly in oncology, feature this heterocyclic framework. The remarkable success of tyrosine kinase inhibitors (TKIs) like Gefitinib (Iressa) and Erlotinib (Tarceva) has cemented the 4-anilinoquinazoline moiety as a critical pharmacophore for targeting receptors like EGFR (Epidermal Growth Factor Receptor).[1]

The synthetic versatility of the quinazoline ring is key to its prevalence in drug discovery. Specifically, the 4-chloroquinazoline derivative stands out as a pivotal intermediate.[5] The chlorine atom at the C4 position is highly activated towards nucleophilic displacement, providing a reliable and efficient handle for introducing diverse chemical functionalities. This strategic derivatization is the most common and effective method for building libraries of novel quinazoline-based compounds for structure-activity relationship (SAR) studies.[1][2][6]

This guide provides a detailed exploration of the chemical principles, mechanistic insights, and field-proven protocols for the derivatization of the 4-chloro position on the quinazoline ring, focusing on the two most powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

II. Mechanistic Foundations: Activating the C4 Position

Understanding the underlying electronic properties of the 4-chloroquinazoline substrate is crucial for rational reaction design and troubleshooting. The reactivity of the C4 position is not arbitrary; it is a direct consequence of the heterocyclic ring's architecture.

A. The Driving Force: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing 4-chloroquinazoline is the SNAr reaction. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing. This inductive effect polarizes the ring system, rendering the carbon atoms, particularly C2 and C4, electrophilic. DFT (Density Functional Theory) calculations confirm that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the most susceptible site for nucleophilic attack.[7][8][9]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group, yielding the 4-substituted quinazoline product.

This mechanism is highly efficient and forms the basis for the synthesis of a vast number of biologically active molecules.[1][10]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R1 4-Chloroquinazoline I1 Meisenheimer Complex (Resonance Stabilized) R1->I1 1. Nucleophilic Attack at C4 R2 Nucleophile (Nu-H) R2->I1 P1 4-Substituted Quinazoline I1->P1 2. Elimination of Cl- P2 HCl I1->P2

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

B. An Advanced Alternative: Palladium-Catalyzed Cross-Coupling

While SNAr is ideal for installing heteroatom nucleophiles (forming C-N, C-O, C-S bonds), Palladium-catalyzed cross-coupling reactions are the gold standard for creating new carbon-carbon (C-C) and carbon-heteroatom bonds with exquisite control.[11][12] These reactions dramatically expand the accessible chemical space, allowing for the introduction of aryl, heteroaryl, alkynyl, and alkyl groups.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the final product.

This methodology is indispensable for synthesizing complex quinazoline derivatives that are inaccessible via traditional SNAr chemistry.[13][14]

Pd_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)-Cl (L_n) pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)-R' (L_n) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 4-Substituted Quinazoline (R-R') pd2_trans->product substrate 4-Chloroquinazoline (R-Cl) substrate->pd2_complex coupling_partner Organometallic Reagent (R'-M) coupling_partner->pd2_trans

Caption: Simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions.

III. Experimental Protocols & Application Notes

The following protocols are robust, reproducible, and serve as excellent starting points for the synthesis of diverse quinazoline libraries.

Protocol 1: Synthesis of 4-Anilinoquinazolines via SNAr

This protocol describes a classic, high-yielding synthesis of a 4-anilinoquinazoline, the core of many EGFR inhibitors. The reaction is typically straightforward and often results in a crystalline product that precipitates from the reaction mixture upon cooling.

Objective: To synthesize a 4-(substituted-anilino)quinazoline by reacting 4-chloroquinazoline with a primary aromatic amine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Chloroquinazoline≥97%Sigma-AldrichStore in a desiccator.
3-Chloro-4-fluoroaniline≥98%Commerical SourceExample nucleophile.
2-Propanol (IPA)AnhydrousCommerical SourceReaction solvent.
Round-bottom flask--Equipped with a reflux condenser and magnetic stir bar.
TLC platesSilica gel 60 F254-For reaction monitoring.

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloroquinazoline (1.0 eq).

  • Reagent Addition: Add 2-propanol (approx. 10-15 mL per gram of starting material) followed by the substituted aniline (1.05 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 85 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the 4-chloroquinazoline spot is consumed (typically 2-4 hours).

  • Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. The product often crystallizes as the hydrochloride salt.[15]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold 2-propanol and then with diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the product under vacuum to yield the desired 4-anilinoquinazoline hydrochloride.

Expert Insights & Troubleshooting

Observation/ProblemProbable CauseRecommended Solution
Reaction is sluggish or incomplete.Electron-poor aniline is used, reducing its nucleophilicity.Switch to a higher boiling point solvent like n-butanol or DMF. Alternatively, microwave irradiation (e.g., 120 °C for 10-30 min) can dramatically accelerate the reaction.[1]
Product does not precipitate upon cooling.Product is highly soluble or formed in low concentration.Reduce the solvent volume under reduced pressure. If it still fails to crystallize, add a few drops of concentrated HCl to force precipitation of the hydrochloride salt.
Product is an oil.The free base may be an oil at room temperature.Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add concentrated HCl to precipitate the crystalline salt.[15]
Protocol 2: Suzuki-Miyaura Cross-Coupling for 4-Arylquinazoline Synthesis

This protocol details the palladium-catalyzed synthesis of a 4-arylquinazoline, demonstrating a powerful C-C bond-forming strategy. Strict adherence to inert atmosphere techniques is critical for success.

Objective: To synthesize a 4-arylquinazoline by coupling 4-chloroquinazoline with an arylboronic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Chloroquinazoline≥97%Sigma-AldrichSubstrate.
Phenylboronic acid≥97%Commerical SourceExample coupling partner.
Pd(PPh₃)₄Catalyst gradeCommerical SourcePalladium(0) catalyst.
Sodium Carbonate (Na₂CO₃)AnhydrousCommerical SourceBase.
1,4-Dioxane & WaterAnhydrous/DeionizedCommerical SourceSolvent system (typically 3:1 to 4:1 ratio).
Schlenk flask--For maintaining an inert atmosphere.

Step-by-Step Methodology

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Subject the flask to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

  • Reagent Loading: Under a positive pressure of inert gas, add 4-chloroquinazoline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water). The mixture should be stirred to a uniform slurry.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under the inert atmosphere. Monitor the reaction by TLC or LC-MS until complete conversion is observed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-arylquinazoline.

Expert Insights & Causality

  • Why inert gas? The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, especially at elevated temperatures. Failing to exclude oxygen is the most common cause of reaction failure.

  • Why a base? The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[12]

  • Why a mixed solvent system? The aqueous portion is necessary to dissolve the inorganic base (Na₂CO₃), while the organic solvent (dioxane) solubilizes the organic substrate and catalyst.

IV. Summary of Derivatization Strategies

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Reaction Type Addition-EliminationCatalytic Cycle
Bond Formed C-N, C-O, C-SC-C, C-N (Buchwald-Hartwig)
Key Reagents Amines, Alcohols, ThiolsOrganoboron/-tin/-zinc reagents, Pd Catalyst, Base
Conditions Often simple heating in a protic solvent.Requires strict inert atmosphere, specialized catalysts.
Key Advantage Operationally simple, cost-effective, great for heteroatom linkages.Unmatched for C-C bond formation, broad substrate scope.
Applications Synthesis of TKIs (Gefitinib, Erlotinib), diverse bioactive amines.[16][17]Access to complex biaryls, alkynylated and alkylated quinazolines.[13][14]

V. Conclusion

The 4-chloroquinazoline scaffold is a high-value, versatile platform for modern drug discovery. Mastery of its derivatization chemistry is essential for any medicinal chemist working in this area. While Nucleophilic Aromatic Substitution offers a direct and robust route to a vast array of 4-amino, 4-alkoxy, and 4-thioether quinazolines, Palladium-catalyzed cross-coupling reactions provide the means to forge more complex carbon-carbon bonds. By understanding the mechanistic principles behind these transformations and employing validated, robust protocols, researchers can efficiently navigate the synthesis of novel quinazoline derivatives, accelerating the journey from chemical design to the discovery of new therapeutic agents.

References

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL
  • Title: Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib Source: American Chemical Society URL
  • Title: Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents Source: Synthetic Communications URL
  • Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: ResearchGate URL
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL
  • Title: General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Title: Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds Source: MDPI URL
  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PMC - NIH URL
  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC - NIH URL
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: PMC - NIH URL
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PubMed URL
  • Title: Synthesis and anticancer activity of 4-aminoquinazoline derivatives Source: ResearchGate URL
  • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: PubMed URL
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: LASSBio URL
  • Title: Palladium-catalyzed Cross-coupling Reactions Source: Sigma-Aldrich URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL
  • Title: Synthesis Protocol for 4-Chloro-2-pyridin-3-ylquinazoline: Application Notes for Researchers Source: BenchChem URL
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL
  • Title: 4-Chloroquinazoline 97 Source: Sigma-Aldrich URL

Sources

Application Notes and Protocols for the Synthesis of N,2-diphenylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] N,2-diphenylquinazolin-4-amine, in particular, serves as a crucial building block for the development of novel therapeutic agents, including those with anti-inflammatory, analgesic, and potential anticancer properties.[1][2] The strategic placement of phenyl groups at the N4 and C2 positions offers a versatile platform for further functionalization, allowing for the fine-tuning of pharmacological profiles.

This document provides a comprehensive, field-proven protocol for the synthesis of N,2-diphenylquinazolin-4-amine. Beyond a mere recitation of steps, this guide delves into the chemical reasoning behind the procedural choices, ensuring a reproducible and scalable synthesis. Our methodology is designed to be self-validating, with clear checkpoints for characterization and purity assessment.

Synthetic Strategy Overview

The synthesis of N,2-diphenylquinazolin-4-amine is most effectively achieved through a robust three-step sequence. This approach ensures high yields and purity of the final product. The overall workflow is depicted below:

Synthesis_Workflow A Step 1: 2-Phenylquinazolin-4(3H)-one Synthesis B Step 2: Chlorination at C4 A->B Intermediate 1 C Step 3: Nucleophilic Aromatic Substitution B->C Intermediate 2 D Final Product: N,2-diphenylquinazolin-4-amine C->D Purification

Figure 1: High-level workflow for the synthesis of N,2-diphenylquinazolin-4-amine.

Part 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

The initial and foundational step is the construction of the quinazolinone core. This is achieved through the cyclocondensation of anthranilic acid with benzamide.

Protocol: 2-Phenylquinazolin-4(3H)-one Synthesis
Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
Anthranilic Acid137.141.01.37 g (10 mmol)
Benzamide121.141.01.21 g (10 mmol)
Ethanol46.07-20 mL
10% aq. NaHCO₃--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol) and benzamide (1.21 g, 10 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 90 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add 10% aqueous sodium bicarbonate solution to the reaction mixture until the cessation of effervescence. This step is crucial to neutralize any unreacted anthranilic acid.[1]

  • Isolation: The solid precipitate of 2-phenylquinazolin-4(3H)-one is collected by vacuum filtration, washed with cold water, and dried.

Causality and Expert Insights:

  • The use of ethanol as a solvent provides a suitable medium for the reaction to proceed at a reasonable rate at reflux temperature.

  • The addition of sodium bicarbonate is a critical purification step that removes the acidic starting material, simplifying the isolation of the desired product.

Part 2: Synthesis of 4-Chloro-2-phenylquinazoline

The second stage of the synthesis involves the conversion of the keto group at the C4 position of the quinazolinone to a chloro group. This is a key transformation as it activates the C4 position for subsequent nucleophilic substitution.

Protocol: Chlorination of 2-Phenylquinazolin-4(3H)-one
Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
2-Phenylquinazolin-4(3H)-one222.241.02.22 g (10 mmol)
Thionyl Chloride (SOCl₂)118.97-30 mL
N,N-Dimethylformamide (DMF)73.09Catalytic1 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a fume hood, suspend 2-phenylquinazolin-4(3H)-one (2.22 g, 10 mmol) in thionyl chloride (30 mL).

  • Catalyst Addition: To the stirring suspension, add N,N-dimethylformamide (1 mL) dropwise at room temperature.[3]

  • Reflux: Heat the mixture to reflux for 2 hours. The reaction should become a clear solution.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-chloro-2-phenylquinazoline.[3]

Causality and Expert Insights:

  • Thionyl chloride serves as both the chlorinating agent and the solvent. The large excess ensures the reaction goes to completion.

  • DMF acts as a catalyst in this reaction, forming a Vilsmeier-Haack type intermediate which facilitates the chlorination.

  • Safety Precaution: Thionyl chloride is a corrosive and toxic reagent. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part 3: Synthesis of N,2-diphenylquinazolin-4-amine

The final step is the nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the C4 position is displaced by aniline to form the target molecule.

Protocol: N,2-diphenylquinazolin-4-amine Synthesis
Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
4-Chloro-2-phenylquinazoline240.691.02.41 g (10 mmol)
Aniline93.131.00.93 g (10 mmol)
Ethanol (95%)--50 mL
Concentrated HCl--~20 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-phenylquinazoline (2.41 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 95% ethanol (50 mL).[1]

  • Reflux: Heat the reaction mixture to reflux for 1.5 to 3 hours.[1] Monitor the reaction progress by TLC.

  • Precipitation: After the reaction is complete, cool the mixture and pour it into a beaker containing 100 mL of ice-cold water and 20 mL of concentrated hydrochloric acid with vigorous stirring.[1]

  • Isolation: A pale white precipitate of N,2-diphenylquinazolin-4-amine hydrochloride will form. Collect the solid by vacuum filtration.

  • Neutralization and Recrystallization: The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free amine. The crude product can be recrystallized from a suitable solvent such as methanol or heptane to afford the pure N,2-diphenylquinazolin-4-amine.[1]

Causality and Expert Insights:

  • The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen of aniline attacks the electron-deficient C4 position of the quinazoline ring.[4]

  • The addition of hydrochloric acid protonates the product, causing it to precipitate as the hydrochloride salt, which aids in its isolation from the reaction mixture.

Characterization

The identity and purity of the synthesized N,2-diphenylquinazolin-4-amine should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • FTIR: To identify characteristic functional groups.

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.[5]

    • Mass Spectrometry: To determine the molecular weight of the compound.[1]

Visual Representation of the Synthetic Pathway

Detailed_Synthesis cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A Anthranilic Acid + Benzamide + Ethanol, Reflux B 2-Phenylquinazolin-4(3H)-one + SOCl₂, DMF (cat.), Reflux A->B Intermediate 1 C 4-Chloro-2-phenylquinazoline + Aniline + Ethanol, Reflux B->C Intermediate 2 D {N,2-diphenylquinazolin-4-amine | Final Product} C->D Purification

Figure 2: Detailed three-step synthesis of N,2-diphenylquinazolin-4-amine.

References

  • Bhushan R. Dravyakar et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 4(2):699-706. [Link]

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  • Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry, 2013, 1-7. [Link]

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The Strategic Application of 4-Chloro-6-fluoro-2-phenylquinazoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in contemporary drug discovery, recognized for its versatile biological activities. Within this privileged class of heterocycles, 4-Chloro-6-fluoro-2-phenylquinazoline emerges as a pivotal intermediate for the synthesis of potent and selective modulators of cellular signaling pathways. The strategic incorporation of a fluorine atom at the 6-position and a phenyl group at the 2-position, combined with the reactive chloro group at the 4-position, provides a powerful platform for developing targeted therapeutics, particularly in oncology. This comprehensive guide delineates the synthesis, key applications, and detailed protocols for the utilization of 4-Chloro-6-fluoro-2-phenylquinazoline in medicinal chemistry, offering researchers a practical framework for the rational design of novel bioactive agents.

Introduction: The Quinazoline Scaffold as a Privileged Structure

Quinazoline derivatives have garnered immense interest in medicinal chemistry due to their wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antifungal activities.[1][2] Several quinazoline-based drugs have received FDA approval, validating the therapeutic importance of this structural framework.[2] The 4-anilinoquinazoline substitution pattern is particularly noteworthy for its ability to target the ATP-binding site of various protein kinases, leading to the development of successful kinase inhibitors like gefitinib and erlotinib.[3][4]

The subject of this guide, 4-Chloro-6-fluoro-2-phenylquinazoline, is a key building block that allows for the facile introduction of various nucleophiles at the C4 position. This reactivity is the cornerstone of its utility in constructing libraries of diverse molecules for biological screening. The presence of the 6-fluoro substituent is not merely a passive modification; it is known to enhance metabolic stability and bioavailability of drug candidates.[5] The 2-phenyl group contributes to the overall shape and electronic properties of the molecule, often playing a crucial role in binding to target proteins.

PART 1: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline

The synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline is a multi-step process that begins with the construction of the quinazolinone core, followed by a crucial chlorination step.

Step 1: Synthesis of 6-fluoro-2-phenylquinazolin-4(3H)-one

The foundational step is the synthesis of the corresponding quinazolin-4-one. While a direct synthesis for the 2-phenyl substituted version is not explicitly detailed in the provided search results, a logical and commonly employed method involves the condensation of an appropriately substituted anthranilic acid derivative with an amide or an aldehyde followed by oxidation. A closely related synthesis of 6-fluoro-4-quinazolinol from 2-amino-5-fluorobenzoic acid and formamide has been reported, which provides a strong basis for the synthesis of the 2-phenyl analog.[6] A plausible route would involve the reaction of 2-amino-5-fluorobenzoic acid with benzaldehyde, followed by an oxidative cyclization.

Step 2: Chlorination of 6-fluoro-2-phenylquinazolin-4(3H)-one

The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a critical step that activates the scaffold for further derivatization. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]

Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline

Materials:

  • 6-fluoro-2-phenylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hexane or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoro-2-phenylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (or thionyl chloride).

  • Catalysis: Add a catalytic amount of DMF to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-Chloro-6-fluoro-2-phenylquinazoline by recrystallization from a suitable solvent system (e.g., hexane) to yield the final product.

PART 2: Application in the Synthesis of Bioactive Molecules

The primary application of 4-Chloro-6-fluoro-2-phenylquinazoline in medicinal chemistry is as a versatile electrophile for the synthesis of 4-substituted quinazoline derivatives. The most prominent of these are the 4-anilinoquinazolines, which have been extensively explored as kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr) with Anilines

The chlorine atom at the 4-position is readily displaced by primary and secondary amines, particularly anilines, via a nucleophilic aromatic substitution mechanism. This reaction is the cornerstone for the synthesis of a vast library of potential drug candidates.

Experimental Protocol: Synthesis of 4-Anilino-6-fluoro-2-phenylquinazoline Derivatives

Materials:

  • 4-Chloro-6-fluoro-2-phenylquinazoline

  • Substituted aniline

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Hydrochloric acid (HCl) (optional, as a catalyst)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)

Procedure:

  • Reaction Setup: Dissolve 4-Chloro-6-fluoro-2-phenylquinazoline and a slight excess (1.1-1.2 equivalents) of the desired substituted aniline in a suitable solvent such as isopropanol or ethanol in a round-bottom flask.

  • Reaction Conditions: Add a catalytic amount of HCl or a base like TEA to facilitate the reaction. Heat the mixture to reflux (typically 70-80 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 4-anilino-6-fluoro-2-phenylquinazoline derivative.

PART 3: Biological Activities and Therapeutic Targets

Derivatives of 4-Chloro-6-fluoro-2-phenylquinazoline have shown significant promise in several therapeutic areas, most notably in oncology and virology.

Anticancer Activity: Kinase Inhibition

The 4-anilino-6-fluoro-2-phenylquinazoline scaffold is a potent inhibitor of several protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.[3]

  • Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazolines are potent inhibitors of EGFR tyrosine kinase.[4] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy to block tumor angiogenesis. Derivatives of this scaffold have shown activity against VEGFR-2.[3]

  • Other Kinase Targets: The versatility of the quinazoline core allows for the targeting of a range of other kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), PI3 kinase, and Aurora kinases.[3][8][9]

Antiviral Activity

Recent studies have highlighted the potential of quinazoline derivatives as antiviral agents. A series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[10] Notably, a compound with a 3-chloro-4-fluoroaniline moiety at the 4-position of the quinazoline ring exhibited an IC₅₀ of 0.157 µM against MERS-CoV.[10] This suggests that derivatives of 4-Chloro-6-fluoro-2-phenylquinazoline could be explored for their antiviral properties.

Quantitative Data: Biological Activity of Related Compounds

While specific IC₅₀ values for derivatives of 4-Chloro-6-fluoro-2-phenylquinazoline are not abundant in the initial search, data from closely related compounds underscore the potential of this scaffold.

Compound ClassTarget/Cell LineIC₅₀ (µM)Reference
6-halo-2-phenyl-4-anilinoquinazolinesHCT-116 (colon cancer)2.8[3]
T98G (glioblastoma)2.0[3]
4-anilino-6-aminoquinazolinesMERS-CoV0.157[10]
4-morpholino-2-phenylquinazolinesPI3 Kinase p110alpha0.002[8]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (bladder cancer)257.87[9]
MCF-7 (breast cancer)168.78[9]

Visualizing the Synthetic and Signaling Pathways

Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Chlorination cluster_2 Derivatization (SNAr) 2-amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic Acid 6-fluoro-2-phenylquinazolin-4-one 6-fluoro-2-phenylquinazolin-4(3H)-one 2-amino-5-fluorobenzoic_acid->6-fluoro-2-phenylquinazolin-4-one Condensation & Cyclization Benzaldehyde Benzaldehyde Benzaldehyde->6-fluoro-2-phenylquinazolin-4-one 4-Chloro-6-fluoro-2-phenylquinazoline 4-Chloro-6-fluoro-2-phenylquinazoline 6-fluoro-2-phenylquinazolin-4-one->4-Chloro-6-fluoro-2-phenylquinazoline POCl₃ or SOCl₂ Bioactive_Derivative 4-Anilino-6-fluoro-2-phenylquinazoline (Bioactive Derivative) 4-Chloro-6-fluoro-2-phenylquinazoline->Bioactive_Derivative Nucleophilic Aromatic Substitution Substituted_Aniline Substituted Aniline Substituted_Aniline->Bioactive_Derivative

Caption: Synthetic workflow for bioactive 4-anilino-6-fluoro-2-phenylquinazoline derivatives.

Kinase Inhibition Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream_Signaling Phosphorylates & Activates Quinazoline_Inhibitor 4-Anilino-6-fluoro-2-phenylquinazoline Derivative Quinazoline_Inhibitor->RTK Competitively Inhibits ATP Binding ATP ATP ATP->RTK Binds to ATP-binding pocket Cellular_Response Cellular Response: - Proliferation - Survival - Angiogenesis Downstream_Signaling->Cellular_Response Promotes

Caption: Mechanism of action of 4-anilinoquinazoline derivatives as kinase inhibitors.

Conclusion and Future Perspectives

4-Chloro-6-fluoro-2-phenylquinazoline is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of the 4-chloro substituent allow for the creation of diverse molecular libraries. The accumulated evidence strongly suggests that derivatives of this scaffold are potent inhibitors of key cellular targets, particularly protein kinases, with significant potential for the development of novel anticancer and antiviral therapies. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, exploring different substitutions on the 2-phenyl and 4-anilino rings to optimize potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold is poised to yield the next generation of targeted therapeutics.

References

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  • Abdel-Aal, E. A.-A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6599. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Novel Antitumor Agents from a 4-Chloro-2-phenylquinazoline Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted cancer therapies. Several landmark drugs approved by the U.S. Food and Drug Administration (FDA), including Gefitinib, Erlotinib, and Lapatinib, are built upon the 4-anilinoquinazoline core, underscoring its profound clinical relevance as an inhibitor of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][3]

At the heart of this chemical diversity lies the 4-chloro-2-phenylquinazoline , a highly versatile and reactive intermediate.[4] The strategic placement of a phenyl group at the C2 position provides a foundational structural element, while the chlorine atom at the C4 position serves as an excellent leaving group. This inherent reactivity at C4 makes it an ideal anchor point for nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic and efficient introduction of a vast array of functional groups and molecular side chains.[4][5] This guide provides detailed protocols for the synthesis of this pivotal intermediate and its subsequent derivatization to generate novel compounds for antitumor screening, grounded in the principles of rational drug design.

PART I: Synthesis of the Core Intermediate: 4-Chloro-2-phenylquinazoline

The successful synthesis of any compound library depends on the reliable and scalable production of its core intermediate. The chlorination of 2-phenylquinazolin-4(3H)-one is the most direct route to obtaining 4-chloro-2-phenylquinazoline. The protocol below details a standard laboratory procedure using thionyl chloride, a potent and effective chlorinating agent.

Causality Behind the Method:

The conversion of the hydroxyl group of the tautomeric form of 2-phenylquinazolin-4(3H)-one into a chlorine atom is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. The reaction is catalyzed by N,N-dimethylformamide (DMF), which reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This electrophilic species is highly effective at activating the carbonyl oxygen, facilitating the subsequent nucleophilic attack by the chloride ion and driving the reaction to completion.[6]

Experimental Protocol 1: Synthesis of 4-Chloro-2-phenylquinazoline
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylquinazolin-4(3H)-one (e.g., 10 mmol, 2.22 g) in thionyl chloride (e.g., 15 mL). The reaction should be performed in a well-ventilated fume hood.

  • Catalyst Addition: To the stirring suspension, add N,N-dimethylformamide (DMF) dropwise (e.g., 0.5 mL). The addition is often exothermic.

  • Reaction: Heat the mixture to reflux (approximately 76 °C) and maintain this temperature for 2-3 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice (approx. 200 g). This step quenches the excess thionyl chloride.

  • Precipitation & Filtration: Stir the resulting slurry until all the ice has melted. A solid precipitate of 4-chloro-2-phenylquinazoline will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.[7]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as hexane or ethanol, to yield the final product as a crystalline solid.[7][8]

G cluster_0 Synthesis of 4-Chloro-2-phenylquinazoline Start 2-Phenylquinazolin-4(3H)-one Reagents SOCl₂ DMF (cat.) Start->Reagents Add Process Reflux (2-3h) Reagents->Process Product 4-Chloro-2-phenylquinazoline Process->Product Chlorination

Caption: Workflow for the synthesis of the key intermediate.

PART II: Diversification via Nucleophilic Aromatic Substitution (SNAr)

With the activated 4-chloro-2-phenylquinazoline intermediate in hand, the next stage involves introducing chemical diversity. The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly susceptible to attack by nucleophiles. This section outlines the protocol for reacting the intermediate with various amines, a proven strategy for generating potent antitumor agents.[9]

Strategy: Synthesis of 4-Anilinoquinazoline Derivatives

The reaction of 4-chloro-2-phenylquinazoline with substituted anilines is a cornerstone of EGFR inhibitor synthesis.[3][9] By varying the substituents on the aniline ring (e.g., electron-donating or electron-withdrawing groups at the ortho, meta, or para positions), a library of compounds can be created to probe the structure-activity relationship (SAR) and optimize target binding.

Experimental Protocol 2: General Procedure for N-Arylation
  • Setup: In a suitable reaction vessel, dissolve 4-chloro-2-phenylquinazoline (e.g., 1 mmol, 240.7 mg) and the desired substituted aniline (e.g., 1.1 mmol) in a solvent such as isopropanol or a THF/water mixture.[9][10]

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture for 4-6 hours. For less reactive anilines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.[10]

    • Microwave-Assisted: Alternatively, heat the mixture in a sealed microwave reactor (e.g., 120 °C for 10-40 minutes). Microwave-assisted synthesis often provides higher yields in significantly shorter reaction times and can be performed base-free.[9]

  • Monitoring: Track the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding water or an anti-solvent like hexane.

  • Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography on silica gel.

G cluster_1 Diversification via SNAr Reaction Intermediate 4-Chloro-2-phenylquinazoline Reaction SNAr Reaction (Heat or Microwave) Intermediate->Reaction Nucleophile Substituted Amine (e.g., R-NH₂) Nucleophile->Reaction FinalProduct Novel 4-Amino-2-phenylquinazoline (Antitumor Candidate) Reaction->FinalProduct C-N Bond Formation

Caption: General workflow for creating antitumor candidates.

PART III: Biological Evaluation and Data Presentation

The ultimate goal is to identify compounds with potent and selective antitumor activity. The following section describes a standard in vitro assay for initial screening and provides a template for data presentation.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast, A549 lung, HepG2 liver) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in DMSO and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug like cisplatin or gefitinib).[12]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Summary Table

The results from the cytotoxicity screening should be organized to clearly illustrate structure-activity relationships.

Compound IDC4-Substituent (R-NH-)Yield (%)IC₅₀ (µM) vs. MCF-7[2]IC₅₀ (µM) vs. A549[2]IC₅₀ (µM) vs. HepG2[11]
1a 4-Chloroanilino850.51.20.8
1b 4-Methoxyanilino922.13.52.9
1c 3-Chloroanilino880.91.81.1
1d Cyclohexylmethylamino765.68.37.4
1e Morpholino95>50>50>50

Note: Data presented are illustrative examples based on published findings to demonstrate SAR trends.[2][11]

Conclusion and Future Outlook

The 4-chloro-2-phenylquinazoline intermediate is a robust and highly adaptable platform for the synthesis of novel antitumor agents. The protocols outlined in this guide provide a clear and reproducible pathway from the core intermediate to a library of diversified drug candidates. The straightforward SNAr chemistry allows for extensive exploration of the chemical space around the quinazoline scaffold.

Promising compounds identified through initial screening (e.g., those with sub-micromolar IC₅₀ values) should be advanced to further mechanistic studies, such as kinase inhibition assays, cell cycle analysis, and apoptosis induction experiments, to elucidate their mode of action.[2] Subsequent optimization through further synthetic modifications, followed by in vivo evaluation in xenograft models, represents the critical path forward in translating these laboratory findings into potential clinical therapies.[2]

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Synthesis of 4-chloro-2-phenylquinazoline. PrepChem.com. Available at: [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Available at: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Available at: [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quin. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 4-Chloro-2-phenylquinazoline using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the strategic use of phosphorus oxychloride (POCl₃) in the synthesis of 4-chloro-2-phenylquinazoline, a critical intermediate in the development of pharmacologically active molecules. This document provides in-depth mechanistic insights, a detailed experimental protocol, and essential safety considerations to ensure a successful and safe synthesis.

Introduction: The Significance of 4-Chloro-2-phenylquinazoline

4-Chloro-2-phenylquinazoline is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic importance lies in the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a diverse library of quinazoline derivatives. These derivatives are scaffolds for compounds with a wide range of biological activities, including anticancer, antibacterial, and antitrypanosomal properties.[1][2]

The Role of Phosphorus Oxychloride: Mechanistic Insights

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent widely employed in organic synthesis.[3][4] In the conversion of 2-phenylquinazolin-4(3H)-one to 4-chloro-2-phenylquinazoline, POCl₃ plays a dual role. The reaction is believed to proceed through the formation of a phosphorylated intermediate.

The synthesis occurs in distinct stages that can be managed by controlling the reaction temperature.[5][6][7][8] Initially, an initial phosphorylation reaction occurs under basic conditions at temperatures below 25 °C, leading to a variety of phosphorylated intermediates.[5][6][7][8] Subsequently, heating the reaction mixture to between 70-90 °C facilitates the conversion of these phosphorylated quinazolones into the desired chloroquinazoline.[5][6][7][8]

The mechanism involves the following key steps:

  • Activation of the Quinazolinone: The lone pair of electrons on the oxygen atom of the carbonyl group in 2-phenylquinazolin-4(3H)-one attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphorylated Intermediate: This initial attack leads to the formation of an O-phosphorylated intermediate, which is a good leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion, either from the POCl₃ itself or from the reaction byproducts, acts as a nucleophile and attacks the carbon atom at the 4-position of the quinazoline ring.

  • Elimination and Product Formation: The phosphorylated group is eliminated, and the double bond is re-established, resulting in the formation of the thermodynamically stable aromatic 4-chloro-2-phenylquinazoline.

The use of a tertiary amine base can facilitate the initial phosphorylation step.[5][6][7][8]

Reaction_Mechanism cluster_0 Activation and Phosphorylation cluster_1 Chlorination start 2-Phenylquinazolin-4(3H)-one + POCl₃ intermediate1 O-Phosphorylated Intermediate start->intermediate1 Nucleophilic attack of carbonyl oxygen on phosphorus intermediate2 Chloride Ion Attack intermediate1->intermediate2 Nucleophilic attack by Cl⁻ product 4-Chloro-2-phenylquinazoline intermediate2->product Elimination of phosphate group Experimental_Workflow start Start: 2-Phenylquinazolin-4(3H)-one reagents Add POCl₃ start->reagents reflux Reflux for 9 hours reagents->reflux workup Quench with ice water reflux->workup neutralize Neutralize with NH₄OH workup->neutralize filter Filter to isolate crude product neutralize->filter purify Recrystallize from ethanol filter->purify product Final Product: 4-Chloro-2-phenylquinazoline purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-fluoro-2-phenylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer optimized protocols to help you improve the yield and purity of your target compound. As a key intermediate in medicinal chemistry, robust and reproducible synthesis of this quinazoline derivative is critical for advancing research and development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline in a practical Q&A format.

Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

A low overall yield can typically be traced to one of three stages: the initial cyclization to form the quinazolinone, the subsequent chlorination, or product loss during workup and purification. A systematic approach is crucial for diagnosis.

Step 1: Verify Starting Material Quality and Cyclization Efficiency

The first stage involves the cyclization of a substituted 2-aminobenzophenone derivative to form 6-fluoro-2-phenylquinazolin-4(3H)-one. Low conversion at this stage is a frequent cause of poor overall yield.

  • Purity of 2-Amino-5-fluorobenzophenone: Ensure the starting material is pure and free from contaminants that could inhibit the reaction.

  • Reaction Conditions: The cyclization step often requires high temperatures to proceed efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[1] Inadequate reaction time or temperature will result in incomplete conversion.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are often preferred as they can favor the desired C-N bond formation required for the quinazoline ring.[2] Non-polar solvents may lead to undesirable side products.[2]

Step 2: Optimize the Chlorination Step

The conversion of the quinazolinone intermediate to the final 4-chloro product is a critical and often problematic step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[3][4] This process is a variation of the Vilsmeier-Haack reaction.[5]

  • Moisture Control: The quinazolinone intermediate must be scrupulously dry.[6] Any moisture will react with POCl₃ to form phosphoric acid, which can lead to impurities and reduce the efficiency of the chlorinating agent.

  • Temperature Management: The reaction with POCl₃ is often exothermic. Slow, controlled addition of reagents and maintaining the optimal reaction temperature (typically reflux) is vital. Overheating can cause decomposition and the formation of tar-like substances that are difficult to remove.[7]

  • Stoichiometry of Reagents: An insufficient amount of the chlorinating agent will lead to an incomplete reaction. Conversely, a large excess can complicate the workup procedure. A typical protocol may use POCl₃ as both the reagent and the solvent, or a smaller molar excess in a high-boiling inert solvent.

Step 3: Refine Workup and Purification

Significant product loss can occur during the isolation and purification stages.

  • Quenching: The reaction mixture is typically quenched by pouring it slowly onto crushed ice.[3] This must be done carefully in a well-ventilated fume hood due to the vigorous reaction of excess POCl₃ with water.

  • Extraction and Crystallization: Ensure the pH is adjusted correctly to precipitate the product before filtration. The choice of solvent for extraction (e.g., dichloromethane) and recrystallization (e.g., hexane, ethanol) is critical for obtaining a pure product with good recovery.[3]

Below is a troubleshooting workflow to systematically address low yield issues.

G start Low Yield Observed check_cyclization Step 1: Analyze Cyclization (TLC/LC-MS) start->check_cyclization check_chlorination Step 2: Analyze Chlorination (TLC/LC-MS) check_cyclization->check_chlorination Complete incomplete_cyclization Issue: Incomplete Reaction - Increase Temp/Time - Check Reagent Purity check_cyclization->incomplete_cyclization Starting Material Remains check_workup Step 3: Review Workup & Purification check_chlorination->check_workup Complete incomplete_chlorination Issue: Incomplete Reaction - Ensure Dry Conditions - Check Reagent Stoichiometry - Control Temperature check_chlorination->incomplete_chlorination Intermediate Remains workup_loss Issue: Product Loss - Optimize Quenching pH - Re-evaluate Extraction & Recrystallization Solvents check_workup->workup_loss Mass Balance is Low success Yield Improved check_workup->success OK incomplete_cyclization->success incomplete_chlorination->success workup_loss->success

Caption: Troubleshooting workflow for low yield.
Q2: The chlorination step with POCl₃ is producing a dark, tarry crude product. What is causing this and how can it be prevented?

The formation of tar is a common sign of decomposition due to excessive heat or the presence of impurities.

  • Cause: The Vilsmeier-Haack type reaction between the quinazolinone and POCl₃ is highly exothermic. If the temperature is not controlled, especially during the initial addition of reagents, localized overheating can occur, leading to the breakdown of the quinazoline ring and subsequent polymerization into intractable tars.[7]

  • Prevention:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the starting quinazolinone is completely free of water.[6]

    • Controlled Reagent Addition: If the reaction is performed in a solvent, add the POCl₃ dropwise at a lower temperature (e.g., 0-5 °C) before slowly heating to reflux. If POCl₃ is the solvent, add the quinazolinone portion-wise to prevent a sudden exotherm.

    • Mechanical Stirring: Ensure efficient and vigorous stirring throughout the reaction to dissipate heat evenly and prevent localized hot spots.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

Q3: My final product is difficult to purify by recrystallization. What alternative purification strategies can I use?

If recrystallization fails to yield a product of sufficient purity, chromatographic methods are the next logical step.

  • Flash Column Chromatography: This is the most common alternative.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity eluent and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane or dichloromethane in hexane. The optimal solvent system should be determined by TLC analysis first.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is generally reserved for smaller scale syntheses due to cost and complexity.

Purification MethodProsConsBest For
Recrystallization Scalable, inexpensive, yields highly crystalline material.May not remove closely related impurities, potential for product loss in mother liquor.Removing baseline impurities from >1g scale reactions.
Flash Chromatography Excellent for separating complex mixtures and isomers.More time-consuming, requires solvents, not easily scalable.Purifying multi-gram quantities with difficult-to-remove side products.[8]
Preparative HPLC Achieves the highest level of purity.Expensive, low throughput, requires specialized equipment.Final purification of small quantities (<1g) for analytical standards or biological testing.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the chlorination step using POCl₃ and DMF?

A: The reaction proceeds via a Vilsmeier-Haack type mechanism. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, an iminium salt.[5][9] The oxygen atom of the quinazolinone's amide group attacks this reagent. A subsequent cascade of electron movements, facilitated by heating, results in the elimination of a phosphate species and the introduction of a chlorine atom at the C4 position, yielding the final product.[10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate O-Phosphorylated Intermediate Vilsmeier->Intermediate Quinazolinone 6-Fluoro-2-phenyl- quinazolin-4(3H)-one Quinazolinone->Intermediate Nucleophilic Attack Product 4-Chloro-6-fluoro- 2-phenylquinazoline Intermediate->Product Chloride Attack & Elimination (Heat)

Caption: Simplified mechanism of Vilsmeier-Haack chlorination.

Q: Are there alternative chlorinating agents to POCl₃?

A: Yes, other reagents can be used, though POCl₃ is very common.

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, thionyl chloride can also effect the chlorination.[3][4][11] The workup is sometimes simpler as the byproducts (SO₂ and HCl) are gaseous.

  • Oxalyl Chloride: In combination with catalytic DMF, oxalyl chloride can also generate the Vilsmeier reagent for the transformation.[4][11]

  • Triphenylphosphine/N-chlorosuccinimide: This combination is a milder alternative but is less common for this specific substrate.[4]

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting material and, if available, a standard of the product.

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates the reaction is progressing. For more quantitative analysis, especially during optimization, LC-MS is the preferred method as it provides information on both conversion and the formation of any side products.[1]

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[3][12][13]

Step 1: Synthesis of 6-Fluoro-2-phenylquinazolin-4(3H)-one
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzophenone (1.0 eq) and formamide (10-15 eq).

  • Reaction: Heat the mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the 2-amino-5-fluorobenzophenone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water to the flask and stir, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The product should be a white to off-white solid.

Step 2: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 6-fluoro-2-phenylquinazolin-4(3H)-one (1.0 eq) from the previous step.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The mixture should become a clear solution. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.

  • Neutralization & Precipitation: Once the ice has melted, slowly add a saturated solution of sodium bicarbonate or dilute sodium hydroxide to neutralize the excess acid until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or an ethanol/water mixture to yield the final product as a crystalline solid.[3]

References

  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
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  • Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

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  • Maddila, S., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B.
  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Journal of Chemical Technology.
  • Barros, T. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Quinazoline. [Link]

  • Pathania, S., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity. [Link]

  • Wu, X-F., et al. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.
  • Chen, Y-C., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. [Link]

  • Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • Al-Tel, T. H. (2011). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Mini-Reviews in Organic Chemistry. [Link]

  • ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

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Technical Support Center: Mastering the N-arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on providing practical, experience-driven advice to help you optimize your reactions and achieve your synthetic goals.

Introduction: The Significance of 4-Anilinoquinazolines

The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics, including potent anticancer agents that inhibit receptor tyrosine kinases.[1] The N-arylation of 4-chloroquinazolines is a primary route to these valuable compounds. However, what appears to be a straightforward nucleophilic aromatic substitution can be fraught with challenges, from low yields to stubborn side reactions. This guide is here to illuminate the path to success.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the N-arylation of 4-chloroquinazolines.

Q1: My N-arylation reaction is resulting in a low yield. What are the most likely causes?

Low yields are a frequent issue and can stem from several factors. The reactivity of the aniline is a primary consideration; electron-poor anilines react more slowly and may lead to lower yields.[1][2] Steric hindrance, particularly from ortho-substituents on the aniline, can also significantly impede the reaction.[1][2] Other common culprits include suboptimal reaction conditions (temperature, time), an inappropriate choice of solvent or base, and potential degradation of starting materials or products.

Q2: I'm observing multiple spots on my TLC plate. What are the possible side reactions?

Besides the desired N-arylated product, several side reactions can occur. One common byproduct is the hydrolysis of the 4-chloroquinazoline to the corresponding quinazolin-4-one, especially if water is present in the reaction mixture. Another possibility is the formation of undesired isomers or bis-arylated products under certain conditions. In some cases, complex rearrangements can occur, particularly when using hydrazines as nucleophiles.[3]

Q3: How can I improve the reaction rate, especially with unreactive anilines?

For sluggish reactions, particularly with electron-deficient or sterically hindered anilines, microwave irradiation is a highly effective technique to increase the reaction rate and improve yields.[1][2][4][5] This method allows for rapid and efficient heating, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating.[4]

Q4: Is a catalyst always necessary for this reaction?

While the reaction can proceed without a catalyst, particularly with electron-rich anilines, transition metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, can significantly broaden the substrate scope and improve efficiency, especially for challenging substrates.[6][7][8] These methods are often preferred for their milder conditions and greater functional group tolerance compared to classical methods.[8]

Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting common problems in the N-arylation of 4-chloroquinazolines.

Scenario 1: Low to No Product Formation with Electron-Poor or Sterically Hindered Anilines

Root Cause Analysis: Electron-withdrawing groups on the aniline decrease its nucleophilicity, slowing down the reaction. Steric bulk around the nitrogen atom hinders its approach to the C4 position of the quinazoline ring.

Troubleshooting Workflow:

start Low/No Product with Challenging Aniline increase_temp Increase Reaction Temperature start->increase_temp catalysis Consider Transition Metal Catalysis start->catalysis For highly unreactive substrates mw_irradiation Employ Microwave Irradiation increase_temp->mw_irradiation If conventional heating is insufficient success Improved Yield mw_irradiation->success buchwald Buchwald-Hartwig (Pd-catalyzed) catalysis->buchwald ullmann Ullmann (Cu-catalyzed) catalysis->ullmann ligand_screening Ligand Screening buchwald->ligand_screening ullmann->ligand_screening base_optimization Base Optimization ligand_screening->base_optimization solvent_screening Solvent Screening base_optimization->solvent_screening solvent_screening->success

Caption: Troubleshooting workflow for low-yielding N-arylations.

Detailed Protocols:

  • Protocol 1: Microwave-Assisted Synthesis (General Procedure)

    • In a microwave-safe vessel, combine the 4-chloroquinazoline (1.0 mmol) and the aniline (1.1 mmol).

    • Add a suitable solvent, such as a mixture of THF and water (1:1) or 2-propanol.[2][4]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes).[1][4]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and proceed with standard workup and purification.

  • Protocol 2: Buchwald-Hartwig Amination

    • To an oven-dried Schlenk tube, add the 4-chloroquinazoline (1.0 mmol), the aniline (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., X-Phos, 4 mol%), and a base (e.g., KOt-Bu or Cs₂CO₃, 2.0 mmol).[9]

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

    • Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Scenario 2: Presence of Quinazolin-4-one as a Major Byproduct

Root Cause Analysis: The 4-chloroquinazoline is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water. The source of water can be from solvents, reagents, or atmospheric moisture.

Troubleshooting Workflow:

start Quinazolin-4-one Byproduct dry_reagents Ensure Dry Solvents and Reagents start->dry_reagents inert_atmosphere Run Reaction Under Inert Atmosphere (Ar/N2) dry_reagents->inert_atmosphere base_choice Evaluate Base Choice inert_atmosphere->base_choice non_hygroscopic_base Use a Non-Hygroscopic Base (e.g., K2CO3) base_choice->non_hygroscopic_base success Minimized Hydrolysis non_hygroscopic_base->success

Caption: Workflow to minimize hydrolysis of 4-chloroquinazoline.

Preventative Measures:

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are dry. If necessary, dry reagents in a vacuum oven before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to exclude atmospheric moisture.

  • Base Selection: While strong bases are often required, consider using a less hygroscopic base if hydrolysis is a persistent issue.

Scenario 3: Inconsistent Reaction Outcomes and Yields

Root Cause Analysis: Inconsistent results often point to variability in reagent quality, reaction setup, or precise control over reaction parameters.

Self-Validating Experimental Design:

To ensure reproducibility, a systematic approach to optimizing reaction conditions is essential. A design of experiments (DoE) approach can be valuable, but a simplified optimization table can also be highly effective.

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent TolueneDioxaneDMFTHF/H₂O
Base NaOtBuK₂CO₃Cs₂CO₃Et₃N
Temperature (°C) 80100120RT (if catalyzed)
Catalyst (if used) Pd(OAc)₂/XPhosCuI/ligandNonePd₂(dba)₃/BINAP

By systematically varying one parameter at a time while keeping others constant, you can identify the optimal conditions for your specific substrate combination.

Reaction Mechanism Overview

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.

Nucleophilic Aromatic Substitution (SNAr):

quinazoline 4-Chloroquinazoline meisenheimer Meisenheimer Complex (intermediate) quinazoline->meisenheimer + Nu⁻ aniline Aniline (Nu) product 4-Anilinoquinazoline meisenheimer->product - Cl⁻ hcl HCl

Caption: Simplified SNAr mechanism for N-arylation.

In the classical SNAr mechanism, the nucleophilic aniline attacks the electron-deficient C4 position of the quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group yields the final product. The rate-determining step is typically the initial nucleophilic attack, which is why electron-donating groups on the aniline accelerate the reaction.

Conclusion

The N-arylation of 4-chloroquinazolines is a versatile and powerful reaction in synthetic chemistry. While challenges can arise, a systematic and informed approach to troubleshooting, grounded in a solid understanding of the reaction's principles, will lead to successful and reproducible outcomes. This guide provides a starting point for navigating these challenges, and we encourage you to adapt and refine these protocols to suit your specific research needs.

References

  • eficiente N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Eficiente N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH, 2021. [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. MDPI, 2006. [Link]

  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed, 2006. [Link]

  • Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Biotage. [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Optimization of the N-arylation reaction conditions: a Catalyst dosage;... ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI, 2022. [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1977. [Link]

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Technical Support Center: Purification of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-anilinoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important class of compounds. The 4-anilinoquinazoline scaffold is a core component of numerous kinase inhibitors, and achieving high purity is critical for accurate biological evaluation and downstream applications.[1][2][3][4] This resource combines established protocols with expert analysis of the underlying scientific principles to empower you to overcome purification hurdles and ensure the integrity of your research.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My flash column chromatography is providing poor separation of my 4-anilinoquinazoline derivative from a closely-eluting impurity. What are my options?

A1: Poor separation in flash chromatography is a common issue. Here’s a systematic approach to troubleshooting:

  • Optimize the Solvent System: The polarity of your eluent is the most critical factor. If your compound and the impurity are co-eluting, your solvent system is likely too polar.

    • Strategy: Decrease the proportion of the more polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. A shallower gradient or even isocratic elution with a less polar solvent system can significantly improve resolution.[5]

    • Pro-Tip: Utilize Thin Layer Chromatography (TLC) to screen various solvent systems before committing to a column run. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic compounds like quinazolines, leading to tailing.

    • Strategy: Consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography).[6] For reverse-phase, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water).

  • Improve Sample Loading: The way you load your sample onto the column can dramatically impact the separation.

    • Strategy: Dissolve your crude product in a minimal amount of the initial, least polar eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better separation compared to liquid loading, especially if your compound has limited solubility in the mobile phase.

Q2: My 4-anilinoquinazoline derivative is precipitating out during the purification process. How can I prevent this?

A2: Precipitation can occur for several reasons, primarily related to solubility and concentration.

  • During Column Chromatography:

    • Cause: The concentration of your compound in a specific fraction may exceed its solubility in the eluent.

    • Solution: Reduce the initial concentration of the crude material loaded onto the column. You can also try a different solvent system in which your compound has higher solubility. If precipitation occurs in the collection tubes, you can add a small amount of a more polar, solubilizing solvent to each tube before collection.

  • During Crystallization:

    • Cause: The cooling process may be too rapid, or the chosen solvent system may be inappropriate.

    • Solution: Slow down the cooling process to allow for the formation of well-defined crystals. If the compound "crashes out" as an amorphous solid, consider a different solvent or a solvent pair for recrystallization.[7]

Q3: I'm observing significant tailing of my compound on the silica gel column. What is causing this and how can I fix it?

A3: Tailing is often observed with basic compounds like 4-anilinoquinazolines on acidic silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface.

  • Strategy 1: Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel, reducing the strong interactions and leading to more symmetrical peaks.

    • Recommendation: Add 0.1-1% triethylamine or pyridine to your eluent system.

  • Strategy 2: Use a Different Stationary Phase: As mentioned in Q1, switching to a more inert stationary phase like alumina can mitigate this issue.

Q4: After purification, my final product's yield is very low. Where could I be losing my compound?

A4: Low yield can be attributed to several factors throughout the purification workflow.

  • Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, crystallization) will inevitably result in some loss of product.

  • Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase. This can be addressed by the strategies mentioned in Q3.

  • Decomposition: Some 4-anilinoquinazoline derivatives may be sensitive to the acidic nature of silica gel. Minimizing the time the compound spends on the column can help. Flash chromatography is advantageous here due to its speed.[6][8]

  • Sub-optimal Crystallization: If your compound has moderate solubility in the mother liquor after crystallization, a significant amount may not precipitate. Cooling the crystallization mixture to a lower temperature or carefully adding an anti-solvent can improve the yield.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of a 4-anilinoquinazoline derivative using flash column chromatography.

Materials:

  • Crude 4-anilinoquinazoline derivative

  • Silica gel (230-400 mesh)

  • Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • Flash chromatography column and system

  • Collection tubes

  • TLC plates and chamber

Step-by-Step Methodology:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., 7:3 hexane:ethyl acetate, 1:1 hexane:ethyl acetate).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent system determined in Step 1.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-anilinoquinazoline derivative.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Materials:

  • Crude 4-anilinoquinazoline derivative

  • A range of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Ethanol and methanol are often good starting points for quinazoline derivatives.[7][9]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • For maximum yield, you can further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Workflows

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-Anilinoquinazoline Derivative Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Primary Purification HPLC Preparative HPLC (High Purity Required) Crude_Product->HPLC Alternative for difficult separations Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product HPLC->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General purification workflow for 4-anilinoquinazoline derivatives.

Troubleshooting Decision Tree for Poor Chromatographic Separation

Troubleshooting_Workflow Start Poor Separation in Flash Chromatography Check_Solvent Is the Rf of the target compound < 0.2? Start->Check_Solvent Decrease_Polarity Decrease Solvent Polarity (e.g., more hexane) Check_Solvent->Decrease_Polarity No Increase_Polarity Increase Solvent Polarity (e.g., more ethyl acetate) Check_Solvent->Increase_Polarity Yes Check_Tailing Is there significant peak tailing? Decrease_Polarity->Check_Tailing Increase_Polarity->Check_Tailing Add_Base Add Triethylamine (0.1-1%) to the eluent Check_Tailing->Add_Base Yes Change_Stationary_Phase Consider alternative stationary phase (Alumina, C18) Check_Tailing->Change_Stationary_Phase No Re_evaluate Re-evaluate Separation Add_Base->Re_evaluate Change_Stationary_Phase->Re_evaluate

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis and Purification of a Representative EGFR Inhibitor: Erlotinib.
  • Maskrey, T. S., Kristufek, T., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • Li, Y., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(13), 5087.
  • Zhang, G., et al. (2011). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 21(13), 3845-3850.
  • Han, X., et al. (2023). Design, synthesis, crystal structure and biological evaluation of novel 4-arylaminoquinazoline derivatives as potent cytotoxic agents. Bulletin of the Chemical Society of Ethiopia, 37(4), 883-897.
  • National Center for Biotechnology Information. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.
  • Google Patents. CN105801495A - Synthesis and purification method of erlotinib hydrochloride.
  • Tandfonline. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • Han, X., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Molecular Crystals and Liquid Crystals, 756(1), 60-74.
  • Waters. Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
  • Li, S., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(3), 385-399.
  • ResearchGate. Synthetic route for the preparation of gefitinib analogues 10-17.
  • VNU University of Science. PREPARATION OF ERLOTINIB HYDROCHLORIDE.
  • Sarma, D., & Prajapati, D. (2011). A catalyst- and solvent-free synthesis of quinazoline derivatives under microwave heating conditions. Tetrahedron Letters, 52(33), 4349-4351.
  • Google Patents. CN104447579A - Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof.
  • Google Patents. US9428468B2 - Process for the preparation of erlotinib.
  • PubMed. HPLC-DAD protein kinase inhibitor analysis in human serum.
  • PubMed. High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035), a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in rat plasma.
  • Frontiers. Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS.
  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography.
  • PubMed Central. Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • ResearchGate. (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones.
  • Knowledge UChicago. Supporting Information.
  • Benchchem. Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • National Institutes of Health. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • IJCRT.org. ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY.
  • ResearchGate. The base structure of 4-anilinoquinazoline derivatives.
  • Benchchem. Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives.
  • Cytiva. Protein purification troubleshooting guide.
  • Benchchem. overcoming challenges in the purification of 4-anilinocoumarin compounds.
  • Al-Balas, Q., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282.
  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • PubMed. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors.
  • ResearchGate. Representative biologically active 4‐anilinoquinazoline derivatives.
  • ResearchGate. Synthesis of 6-substituted 4-anilinoquinazoline derivatives.
  • ResearchGate. Syntheses of Some 4-Anilinoquinazoline Derivatives | Request PDF.
  • MDPI. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
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  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

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"optimizing reaction conditions for 4-chloro-2-phenylquinazoline synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-phenylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and ensure a safe and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-chloro-2-phenylquinazoline?

The most prevalent and industrially relevant method for synthesizing 4-chloro-2-phenylquinazoline is the chlorination of 2-phenyl-4(3H)-quinazolinone. This transformation is typically achieved using a strong chlorinating agent. The two most common reagent systems are:

  • Phosphorus oxychloride (POCl₃): Often used in excess as both the reagent and solvent. This method is effective but requires careful handling and quenching of the highly reactive POCl₃. The reaction proceeds by heating the mixture, typically under reflux.[1]

  • Thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF): This system forms the Vilsmeier reagent in situ, which is the active chlorinating species. This method can sometimes be milder than using neat POCl₃.[2]

Q2: What is the mechanism of chlorination using POCl₃?

The reaction of quinazolinones with POCl₃ is not a simple direct displacement. It occurs in two distinct, temperature-dependent stages:

  • Phosphorylation: At lower temperatures (below 25°C), the quinazolinone oxygen attacks the phosphorus atom of POCl₃. This initial step is base-mediated and results in the formation of various phosphorylated intermediates.[3][4]

  • Chloride Displacement: Upon heating (typically 70-90°C or higher), a chloride ion attacks the C4 position of the phosphorylated intermediate, leading to the formation of the desired 4-chloro-2-phenylquinazoline and phosphate byproducts.[3][4]

Understanding this two-stage mechanism is critical for troubleshooting, as incomplete reaction can be due to issues at either the phosphorylation or the chloride displacement step.

Standard Experimental Protocol

This protocol is a general guideline for the synthesis using phosphorus oxychloride.

Reagents & Equipment:

  • 2-phenyl-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Heating mantle

  • Stir plate and stir bar

  • Ice bath

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-phenyl-4(3H)-quinazolinone (1.0 eq) with an excess of phosphorus oxychloride (5-10 eq). Safety Note: Conduct this step in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (distillation).

  • Work-up (Quenching): This is a critical and potentially hazardous step. Slowly and carefully pour the cooled reaction residue onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. This "reverse quench" helps to control the highly exothermic hydrolysis of any remaining POCl₃.[1][5] Maintain the temperature below 20°C.

  • Extraction: Once the quenching is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-2-phenylquinazoline can be purified by recrystallization from a suitable solvent such as hexane or an ethanol/water mixture.[6]

Troubleshooting Guide

Issue 1: Low or No Product Formation (Starting Material Recovered)

This is the most common issue, often observed by TLC analysis showing a persistent spot corresponding to 2-phenyl-4(3H)-quinazolinone.

Possible Cause Explanation & Validation Recommended Solution
Wet Reagents or Glassware POCl₃ and SOCl₂ react violently with water. Moisture will consume the reagent and prevent the reaction from proceeding. The starting quinazolinone should also be thoroughly dry.[7]Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous reagents. Dry the starting material under vacuum if necessary.
Insufficient Reaction Time or Temperature The conversion of the phosphorylated intermediate to the final product requires sufficient thermal energy.[3]Ensure the reaction is heated to a full reflux (105-110°C for neat POCl₃). Extend the reaction time and monitor by TLC/LC-MS until the starting material is consumed.
Poor Quality of Chlorinating Agent POCl₃ can degrade over time if not stored properly.If you suspect the quality of your POCl₃, use a fresh bottle.
Incomplete Phosphorylation (POCl₃ method) If the initial phosphorylation step is inefficient, the subsequent chlorination cannot occur. This can happen if the system is not basic enough, though with neat POCl₃ this is less common.For challenging substrates, some literature suggests the addition of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to facilitate the initial phosphorylation step at lower temperatures before heating.[3][7]
Issue 2: Product Hydrolyzes Back to Starting Material During Work-up

You see product formation by in-process analysis (e.g., TLC of a quenched aliquot), but the final isolated material is predominantly the starting quinazolinone.

Possible Cause Explanation & Validation Recommended Solution
Hydrolysis of the 4-Chloro Group The 4-chloro position on the quinazoline ring is activated towards nucleophilic substitution. During a prolonged aqueous work-up, especially under acidic or strongly basic conditions, the product can hydrolyze back to the more stable quinazolinone.[8]Minimize the time the product is in contact with the aqueous phase. Perform the extraction promptly after quenching.
Acidic Quench Conditions Quenching POCl₃ with only water generates phosphoric acid and HCl, creating a highly acidic environment that can promote hydrolysis of the product.Always quench into a basic solution like saturated sodium bicarbonate or a dilute sodium hydroxide solution with ice.[8] This neutralizes the acid as it forms. Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.[1]
Issue 3: Dangerous or Uncontrolled Reaction Quench

The addition of the reaction mixture to ice/water results in a violent, delayed exotherm, potentially causing the contents to be ejected from the flask.

Possible Cause Explanation & Validation Recommended Solution
Accumulation of Unreacted POCl₃ at Low Temperature The hydrolysis of POCl₃ is surprisingly sluggish at very low temperatures (0-5°C). Adding the reaction mixture to ice can create a biphasic system where the dense POCl₃ settles at the bottom. As the mixture slowly warms and stirs, the hydrolysis can initiate and then proceed uncontrollably.[9]Perform a "reverse quench" : Always add the POCl₃ mixture slowly to the quenching solution (ice/bicarbonate). NEVER add water to the POCl₃ mixture.[1]
Formation of Metastable Intermediates Incomplete hydrolysis can form intermediates like phosphorodichloridic acid, which can decompose exothermically later.Quench at a slightly elevated, controlled temperature (e.g., adding the reaction mixture to a sodium acetate solution at 35-40°C) to ensure immediate and complete hydrolysis.[5][10] Ensure vigorous stirring to promote mixing and heat dissipation.

Visual Guides

General Experimental Workflow

The following diagram outlines the key stages of the synthesis and work-up process.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification A 1. Combine Quinazolinone and POCl₃ B 2. Heat to Reflux (2-4 hours) A->B C 3. Monitor by TLC/LC-MS B->C D 4. Cool & Remove Excess POCl₃ (vac.) C->D If Reaction Complete E 5. Reverse Quench into Ice / NaHCO₃ solution D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry & Concentrate F->G H 8. Recrystallize Product G->H

Caption: Workflow for 4-chloro-2-phenylquinazoline synthesis.

Troubleshooting Decision Tree: Low Yield

Use this flowchart to diagnose the cause of poor reaction outcomes.

G Start Low Yield or Reaction Failure TLC Analyze reaction mixture by TLC/LC-MS Start->TLC SM_Only Only Starting Material (SM) present? TLC->SM_Only Product_Present Product formed in-situ, but lost on work-up? SM_Only->Product_Present No Cause1 Check for Moisture (Wet Reagents/Glassware) SM_Only->Cause1 Yes Cause4 Product Hydrolysis: Work-up too slow or acidic? Product_Present->Cause4 Yes Cause2 Verify Reaction Temperature & Time Cause1->Cause2 Cause3 Use Fresh Chlorinating Agent Cause2->Cause3 Cause5 Improve Quench: Use NaHCO₃, work fast Cause4->Cause5

Caption: Decision tree for troubleshooting low reaction yields.

References

  • PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Li, X., et al. (2012). Org. Process Res. Dev. 16, 1727. As cited in ResearchGate discussion on quenching POCl₃. [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Online discussion forum]. [Link]

  • Malig, T. C., et al. (2020). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Chemspaceman. (2009, June 3). My friend phosphorus oxychloride. Chemical Space. [Link]

  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [Online discussion forum]. [Link]

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Technical Support Center: Nucleophilic Substitution on the Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting nucleophilic substitution on the quinazoline core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this privileged scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the insights needed to resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution on a 2,4-dichloroquinazoline is resulting in a mixture of products. What is the expected regioselectivity and why?

A1: In nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline substrate, the C4 position is intrinsically more reactive than the C2 position.[1][2][3] This preferential reactivity is a result of the electronic properties of the quinazoline ring system. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, which is more pronounced at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.[2][4]

Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating a more favorable site for nucleophilic attack.[4][5] Consequently, the activation energy for substitution at C4 is lower than at C2.[4][6]

Therefore, under mild reaction conditions (e.g., room temperature or gentle warming), you should expect to see selective substitution at the C4 position.[3] Formation of the C2-substituted or di-substituted product typically requires more forcing conditions, such as higher temperatures (often above 100 °C) or microwave irradiation.[2][7]

Q2: I'm observing a significant amount of a quinazolinone byproduct in my reaction. What is the cause and how can I prevent it?

A2: The formation of a quinazolinone byproduct is a clear indication of hydrolysis of your halo-quinazoline starting material or product.[8] This occurs when water is present in the reaction mixture and acts as a nucleophile. This issue is particularly common when using aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or when using solvents that are not rigorously dried.[8]

To mitigate quinazolinone formation, the following precautions are essential:

  • Implement Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents. Running the reaction under an inert atmosphere of nitrogen or argon can also help to exclude atmospheric moisture.[8]

  • Utilize Non-Aqueous Bases: Opt for non-nucleophilic, anhydrous organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous inorganic bases.[8]

  • Careful Work-up Procedure: During the extraction and washing steps of your work-up, minimize the contact time with aqueous layers, especially if the mixture is acidic or basic.[8]

Q3: My reaction is sluggish and giving low yields, even at elevated temperatures. What factors might be impeding the substitution?

A3: Low yields in quinazoline synthesis can be attributed to several factors beyond just temperature.[9][10] If you are experiencing poor conversion, consider the following:

  • Starting Material Purity: Impurities in your starting materials, such as the quinazoline substrate or the nucleophile, can interfere with the reaction and lead to the formation of side products.[9]

  • Solvent Choice: The polarity of the solvent plays a crucial role.[9] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[8][11] In some cases, polar protic solvents like ethanol or isopropanol can also be effective.[1][3] A solvent screen is often a worthwhile optimization step.[9]

  • Inappropriate Base: If your reaction requires a base to deprotonate the nucleophile or neutralize acid generated, ensure the base is of appropriate strength.[12] An insufficiently strong base can lead to a low concentration of the active nucleophile.

  • Leaving Group Ability: While halogens are common and effective leaving groups, their reactivity can be influenced by the overall electronic nature of the quinazoline ring.

  • Activating/Deactivating Groups: The presence of electron-withdrawing groups (EWGs) on the quinazoline ring, such as a nitro group, can significantly activate the ring towards nucleophilic attack, allowing for milder reaction conditions.[1] Conversely, electron-donating groups (EDGs) can decrease reactivity.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity (Mixture of C4 and C2 Isomers)
  • Possible Cause: The reaction conditions are too harsh, leading to substitution at the less reactive C2 position.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Attempt the reaction at a lower temperature to favor the kinetically preferred C4 substitution.[8]

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the C4-substituted product is predominantly formed, before significant C2 substitution occurs.

    • Consider Nucleophile Sterics: If feasible for your synthetic design, using a bulkier nucleophile may disfavor attack at the more sterically hindered C2 position.[8]

Issue 2: Di-substitution (Polysubstitution) Occurring
  • Possible Cause: The mono-substituted product is sufficiently reactive under the reaction conditions to undergo a second substitution. This is common with highly nucleophilic reagents like primary amines.[8]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).

    • Lower the Reaction Temperature: As with improving regioselectivity, lower temperatures can help to minimize the second substitution.[8]

    • Slow Addition of Nucleophile: Adding the nucleophile slowly to the reaction mixture can help to maintain a low instantaneous concentration, disfavoring the second substitution.

Issue 3: No Reaction or Very Low Conversion
  • Possible Cause: The nucleophile is not sufficiently reactive, or the quinazoline ring is not activated enough.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and any potential decomposition.

    • Solvent Optimization: Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the transition state.[8][11]

    • Use a Stronger Base: If the nucleophile requires deprotonation, consider using a stronger base to increase the concentration of the active nucleophile.

    • Consider a Catalyst: For particularly challenging substitutions, the use of a catalyst, such as a copper or palladium source, may be necessary to facilitate the reaction.[13][14]

Data Presentation

Table 1: Solvent Properties and Their Influence on SNAr Reactions

SolventDielectric Constant (ε)TypeTypical Application in Quinazoline SNAr
Dimethylformamide (DMF)37Polar AproticGood for dissolving a wide range of reactants and stabilizing charged intermediates.[9]
Dimethyl Sulfoxide (DMSO)47Polar AproticHighly polar, excellent for challenging reactions that require higher temperatures.[8][12]
Acetonitrile (MeCN)36Polar AproticA good alternative to DMF or DMSO, often easier to remove under vacuum.
Tetrahydrofuran (THF)7.6Non-polar AproticGenerally less effective than polar aprotic solvents but can be used in some cases.[9]
Ethanol (EtOH)24.6Polar ProticCan act as both a solvent and a proton source, sometimes used with amine nucleophiles.[1][3]
Isopropanol (IPA)19.9Polar ProticSimilar to ethanol, often used in reactions with amines.[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol provides a general guideline for the selective substitution of the C4-chloro group with an amine nucleophile.

  • Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol or acetonitrile, 5-10 mL per mmol of substrate), add the desired primary or secondary amine (1.0-1.2 eq).[1]

  • Addition of Base: Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (1.1-1.5 eq).[1]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Quinazoline 2,4-Dichloroquinazoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Quinazoline->Meisenheimer + Nu⁻ Nucleophile Nu-H Product 4-Substituted-2-chloroquinazoline Meisenheimer->Product - Cl⁻ LeavingGroup Cl⁻ ProtonatedBase Base-H⁺ Base Base

Caption: Generalized SNAr mechanism on a quinazoline core.

Troubleshooting_Workflow Start Low Yield or Side Products CheckPurity Verify Starting Material Purity Start->CheckPurity AnalyzeByproducts Identify Byproducts (TLC, LC-MS, NMR) Start->AnalyzeByproducts OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Hydrolysis Quinazolinone Formation? AnalyzeByproducts->Hydrolysis Polysubstitution Di-substitution? AnalyzeByproducts->Polysubstitution Regioisomers C2-Isomer? AnalyzeByproducts->Regioisomers SolventScreen Solvent Screen OptimizeConditions->SolventScreen TempScreen Temperature Screen OptimizeConditions->TempScreen BaseScreen Base Screen OptimizeConditions->BaseScreen Hydrolysis->OptimizeConditions No Anhydrous Use Anhydrous Conditions & Non-Aqueous Base Hydrolysis->Anhydrous Yes Polysubstitution->OptimizeConditions No Stoichiometry Adjust Stoichiometry & Temp. Polysubstitution->Stoichiometry Yes Regioisomers->OptimizeConditions No MilderConditions Use Milder Conditions (↓ Temp) Regioisomers->MilderConditions Yes Success Desired Product Obtained Anhydrous->Success Stoichiometry->Success MilderConditions->Success SolventScreen->Success TempScreen->Success BaseScreen->Success

Caption: Troubleshooting workflow for quinazoline substitution.

References

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Benchchem.
  • Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. Benchchem.
  • Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
  • troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

Sources

Technical Support Center: Scaling Up the Production of 4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-2-phenylquinazoline. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth FAQs to ensure a successful, scalable, and safe process. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to proactively optimize your workflow.

Core Synthesis Protocol: Chlorination of 2-Phenylquinazolin-4(3H)-one

The most prevalent and scalable method for preparing 4-chloro-2-phenylquinazoline is the dehydroxy-chlorination of its precursor, 2-phenylquinazolin-4(3H)-one. The following protocol represents a typical lab-scale procedure that forms the basis for our troubleshooting guide.

Experimental Protocol:
  • Reagent Preparation: In a well-ventilated chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent the decomposition of the chlorinating agent.

  • Reaction Setup: Charge the flask with 2-phenylquinazolin-4(3H)-one (1 equivalent).

  • Solvent/Reagent Addition: Slowly add the chlorinating agent, which also often serves as the solvent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)), at room temperature. A typical ratio is 5-10 mL of chlorinating agent per gram of starting material.

  • Catalyst Addition (if using SOCl₂): If using thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.[1][2]

  • Heating: Heat the reaction mixture to reflux (for SOCl₂, approx. 76°C; for POCl₃, approx. 105°C) and maintain for 2-8 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess chlorinating agent. This step is highly exothermic and releases HCl gas; extreme caution is required.

  • Isolation: The product will precipitate as a solid. Collect the crude solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol to yield 4-chloro-2-phenylquinazoline as a solid.[1][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter.

Category 1: Low Yield & Incomplete Conversion

Question: My reaction has stalled, and TLC/LC-MS analysis shows significant starting material remaining even after prolonged reflux. What's going on?

Answer: This is a common issue that typically points to three areas: reagent purity, reaction temperature, or insufficient activation.

  • Purity of Starting Material: The starting material, 2-phenylquinazolin-4(3H)-one, can exist in equilibrium with its tautomeric form, 4-hydroxy-2-phenylquinazoline. However, impurities or residual moisture can inhibit the reaction. Ensure your starting material is pure and, critically, completely dry. Moisture will rapidly decompose both POCl₃ and SOCl₂, rendering them ineffective.

  • Reagent Potency: Both phosphorus oxychloride and thionyl chloride are highly reactive and susceptible to hydrolysis from atmospheric moisture. Always use a fresh bottle or a properly stored and sealed reagent. If the bottle has been open for a long time, its potency may be compromised.

  • Sub-optimal Temperature: Some quinazolinone syntheses require high temperatures to proceed efficiently.[4] Ensure your heating mantle and thermometer are calibrated correctly and that you are achieving a true reflux. For particularly stubborn reactions, a slight increase in temperature or the use of a higher-boiling solvent (if not using the reagent as the solvent) could be beneficial, but monitor for decomposition.

  • Insufficient Catalysis (SOCl₂ Method): When using thionyl chloride, DMF is essential. It reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent than SOCl₂ alone. If you observe stalling, a slight, careful addition of more DMF might restart the reaction.

Question: My yield is consistently below 70%. How can I optimize it for a larger scale?

Answer: To improve yield, a systematic optimization is necessary. Consider the following factors:

  • Choice of Chlorinating Agent: While both POCl₃ and SOCl₂/DMF are effective, one may be superior for your specific substrate or scale. SOCl₂ is more volatile and its byproducts (SO₂ and HCl) are gaseous, which can simplify work-up. POCl₃ is less volatile but its hydrolysis byproducts (phosphoric acids) can sometimes complicate purification. A comparative summary is provided in Table 1.

  • Reaction Concentration: While using the chlorinating agent as the solvent is common, on a larger scale, this can be wasteful and hazardous. Consider using an inert, high-boiling solvent like toluene or dichlorobenzene and a stoichiometric amount of the chlorinating agent. This requires careful optimization of reagent equivalents.

  • Work-up Procedure: Significant product loss can occur during the quenching and isolation steps. The quenching process is highly exothermic. If the temperature rises too much, the newly formed 4-chloro-2-phenylquinazoline can be hydrolyzed back to the starting material. Ensure the quench is performed very slowly with vigorous stirring and efficient cooling, keeping the temperature as low as possible.

ParameterPhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)/DMF
Reactivity HighHigh (with DMF catalyst)
Boiling Point 105 °C76 °C
Byproducts Phosphoric acids (non-volatile)SO₂ (gas), HCl (gas)
Work-up Can be complicated by sticky phosphoric acid residues.Generally simpler as byproducts are gaseous.
Safety Highly corrosive, reacts violently with water, toxic.[5][6]Highly corrosive, reacts violently with water, toxic.[2]

Table 1: Comparison of Common Chlorinating Agents.

Category 2: Side Products & Purification Challenges

Question: I'm observing an unknown impurity in my final product. What could it be and how do I prevent it?

Answer: The most likely impurity is the unreacted starting material, 2-phenylquinazolin-4(3H)-one, due to incomplete reaction or hydrolysis during work-up.

  • Hydrolysis: The C-Cl bond at the 4-position of the quinazoline ring is susceptible to nucleophilic attack, especially by water.[7] As discussed, a carefully controlled, cold quench is critical to prevent hydrolysis back to the starting material.

  • Alternative Cyclization Pathways: Depending on the initial synthesis route of your 2-phenylquinazolin-4(3H)-one, you could have isomeric impurities that carry through the chlorination step. Ensure the purity of your starting material is confirmed by NMR or LC-MS before starting.

  • Purification Strategy: Recrystallization is often effective for removing small amounts of starting material. Hexane[1] and ethanol[3] are commonly reported solvents. If recrystallization is insufficient, column chromatography on silica gel may be required, though this is less ideal for large-scale production.

Category 3: Scale-Up & Safety

Question: What are the primary safety concerns when scaling up this reaction from 10g to a multi-kilogram scale?

Answer: Scaling up introduces significant safety challenges, primarily related to thermal management and reagent handling.

  • Exothermic Quench: The reaction of POCl₃ or SOCl₂ with water is extremely violent. What is manageable in a beaker on a lab bench can become an uncontrollable eruption in a large reactor. Scale-up requires a metered addition of the reaction mixture into a well-agitated, chilled quench solution, or vice-versa, with continuous temperature monitoring. An emergency cooling system should be in place.

  • Toxic Gas Evolution: The quench liberates large volumes of HCl gas, and the reaction with SOCl₂ also produces SO₂. The fume hood or reactor's off-gas system must be able to handle the volume and scrub the toxic gases effectively.

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Full personal protective equipment is mandatory, including a face shield, goggles, acid-resistant gloves (Neoprene is recommended, while Nitrile and PVC are unsuitable), and a chemical-resistant apron or suit.[8] An emergency shower and eyewash station must be immediately accessible.[6]

  • Material Handling: Both POCl₃ and SOCl₂ are corrosive and fuming liquids. Use of a closed-system transfer apparatus (e.g., pumps and dedicated lines) is highly recommended at scale to minimize exposure.[5][9]

Question: Are there greener or safer alternatives to POCl₃ or SOCl₂?

Answer: The search for milder chlorinating agents is an active area of research. While POCl₃ and SOCl₂ remain the most common for this specific transformation, other reagents are used for similar conversions. For example, a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) has been reported for the chlorination of quinazolinones.[10][11] Such alternatives may offer milder conditions but often come with higher cost and different work-up challenges (e.g., removing triphenylphosphine oxide). A thorough evaluation would be necessary to determine their viability for your specific process.

Visualized Workflows

General Synthesis Workflow

The diagram below outlines the critical steps from starting material to the final purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Equip Fume Hood Reagents Charge 2-phenylquinazolin-4(3H)-one Start->Reagents AddChlor Add POCl3 or SOCl2/DMF Reagents->AddChlor Slowly Reflux Heat to Reflux (2-8h) AddChlor->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Periodically Quench Cool & Quench on Ice Water Monitor->Quench Upon Completion Filter Filter Precipitate Quench->Filter Highly Exothermic! Purify Recrystallize from Hexane/Ethanol Filter->Purify End Characterize Final Product (NMR, MP) Purify->End

Caption: High-level workflow for the synthesis of 4-chloro-2-phenylquinazoline.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and resolve issues with reaction yield.

TroubleshootingTree Problem Problem: Low Yield or Stalled Reaction CheckSM Is Starting Material Pure & Dry? Problem->CheckSM CheckReagent Are Chlorinating Agents Fresh/Potent? CheckSM->CheckReagent Yes Sol_DrySM Action: Dry SM under vacuum. Verify purity. CheckSM->Sol_DrySM No CheckTemp Is Reaction at Correct Reflux Temp? CheckReagent->CheckTemp Yes Sol_NewReagent Action: Use freshly opened bottle of reagent. CheckReagent->Sol_NewReagent No CheckQuench Was Work-up Quench Kept Cold (<5°C)? CheckTemp->CheckQuench Yes Sol_Calibrate Action: Calibrate thermometer. Ensure vigorous reflux. CheckTemp->Sol_Calibrate No Sol_SlowQuench Action: Improve cooling. Add reaction mix to ice much slower. CheckQuench->Sol_SlowQuench No Success Yield Improved CheckQuench->Success Yes Sol_DrySM->Problem Re-run Sol_NewReagent->Problem Re-run Sol_Calibrate->Problem Re-run Sol_SlowQuench->Problem Re-run

Sources

Technical Support Center: Managing Impurities in the Synthesis of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinazoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for managing impurities during your synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of quinazolines. The questions are designed to reflect common real-world laboratory challenges.

Part 1.1: Impurities Originating from Starting Materials and Reagents

Question 1: My final quinazoline product is consistently contaminated with an impurity that has a similar mass to my starting 2-aminobenzonitrile derivative. What could be the cause and how do I fix it?

Answer: This is a frequent issue that often points to either incomplete consumption of starting materials or the presence of isomeric impurities in the initial reagents.

  • Causality: The purity of your starting materials is paramount.[1][2] Impurities present in the initial reactants can be carried through the entire synthetic sequence and may be difficult to remove from the final product, especially if they share structural similarities.[2] For instance, if your 2-aminobenzonitrile is contaminated with a regioisomer, this isomer can react alongside the primary reactant, leading to an isomeric impurity in the final quinazoline product that is often challenging to separate. Incomplete reactions, due to factors like incorrect stoichiometry or suboptimal reaction conditions, are another primary cause of residual starting materials in the final product.[3]

  • Troubleshooting & Mitigation:

    • Verify Starting Material Purity: Before beginning your synthesis, it is crucial to verify the purity of all starting materials. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or melting point analysis should be employed.[1] If impurities are detected, purify the starting materials through recrystallization or column chromatography.[1]

    • Optimize Reaction Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect stoichiometric balance can lead to incomplete reactions and leave starting materials unconsumed.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Ensure the reaction has gone to completion before proceeding with the work-up.[2] If the reaction stalls, consider adjusting conditions such as temperature or reaction time.[2][4]

Question 2: I am observing unexpected byproducts that I suspect are coming from my solvent or reagents. How can I identify and eliminate these contaminants?

Answer: Solvent and reagent-derived impurities can be insidious and are often overlooked. Their presence can lead to side reactions or complicate purification.

  • Causality: Solvents, especially technical grade ones, can contain water, peroxides (in ethers like THF), or other reactive contaminants that can interfere with the synthesis. For example, excess water can hinder cyclization in certain reactions or cause hydrolysis of the quinazoline ring.[2][5] Reagents, such as bases or catalysts, can also introduce impurities. For instance, an inactive or poisoned catalyst will not only result in a low yield but may also promote side reactions.[1]

  • Troubleshooting & Mitigation:

    • Use High-Purity Solvents: Always use appropriately dried, high-purity solvents, especially for moisture-sensitive reactions. Consider distilling solvents or using a solvent purification system.

    • Catalyst Quality Control: If using a catalyst, ensure it is active. For air-sensitive catalysts, proper handling under an inert atmosphere (nitrogen or argon) is critical to prevent oxidation.[3] If catalyst poisoning is suspected, use a fresh batch.[1]

    • Run a Blank Reaction: To confirm if the solvent or a reagent is the source of the impurity, run a blank reaction containing only the solvent and reagents (without the primary starting materials). Analyze the resulting mixture by GC-MS or LC-MS to identify any contaminants.

Part 1.2: Side Products and Byproducts from Reaction Conditions

Question 3: My reaction is producing a significant amount of a quinazolinone byproduct instead of my target quinazoline. How can I suppress this side reaction?

Answer: The formation of a 4-oxo-3,4-dihydroquinazoline (quinazolinone) is a common side reaction, particularly in syntheses like the Niementowski reaction.[4]

  • Causality: This often occurs when the reaction conditions favor the formation of the more thermodynamically stable quinazolinone ring. The specific reaction pathway taken can be highly sensitive to factors like the choice of amide source, pH, and temperature.[4] For example, in the Niementowski reaction, using an insufficient excess of formamide can favor the formation of the quinazolinone.[4]

  • Troubleshooting & Mitigation:

    • Adjust Reagent Stoichiometry: In Niementowski-type reactions, using a larger excess of formamide can help drive the reaction towards the desired quinazoline product.[4]

    • Control Reaction pH: The pH of the reaction mixture can influence the reaction pathway. Depending on the specific mechanism, adjusting the pH to be more acidic or basic might suppress the formation of the quinazolinone byproduct.[4]

    • Optimize Reaction Temperature: High temperatures can sometimes promote the formation of undesired side products.[3] Experiment with lowering the reaction temperature to see if it improves the selectivity for the target quinazoline.

Question 4: I am observing multiple spots on my TLC plate, suggesting the formation of several side products. What are the common side reactions in quinazoline synthesis and how can I minimize them?

Answer: The formation of multiple side products is a frequent challenge and often depends on the specific synthetic route. Common side reactions include dimerization of starting materials, incomplete cyclization, and hydrolysis.[3]

  • Causality and Mitigation Strategies:

Side Reaction Underlying Cause Mitigation Strategy Reference
Dimerization/Polymerization High concentration of reactive starting materials, often exacerbated by high temperatures.Lower the reaction temperature or use a more dilute solution.[3]
Incomplete Cyclization Insufficient reaction time or temperature; ineffective cyclizing agent.Increase the reaction time or temperature. Consider using a more potent cyclizing agent or a catalyst to facilitate ring closure.[3]
Hydrolysis Presence of water in the reaction mixture, which can lead to the opening of the quinazoline ring.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere to exclude moisture.[2][3]
Formation of Isomers Side reactions during the introduction of substituents, influenced by the choice of reagents and reaction conditions.Maintain careful control of the reaction temperature and ensure slow, controlled addition of reagents to minimize side reactions.[2]
Part 1.3: Challenges in Work-up and Purification

Question 5: My quinazoline product seems to be degrading during aqueous work-up. How can I prevent this?

Answer: The quinazoline ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened byproducts.[2][5]

  • Causality: The pyrimidine ring within the quinazoline structure can be cleaved by hydrolysis, especially in strongly acidic or basic aqueous solutions, and this process can be accelerated by heat.[5][6]

  • Troubleshooting & Mitigation:

    • Control pH During Extraction: Optimize the pH of the aqueous layer during the work-up to ensure your product is in its neutral, less water-soluble form. This typically involves adjusting the pH to be neutral or slightly basic before extraction with an organic solvent.[1]

    • Avoid High Temperatures: Perform extractions and washes at room temperature or below to minimize the risk of thermal degradation.

    • Minimize Contact Time: Reduce the amount of time your product is in contact with the aqueous phase. Perform extractions quickly and efficiently.

    • Use Brine Washes: After aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to remove residual water from the organic layer before drying.

Question 6: I am having difficulty separating my desired quinazoline from a persistent impurity using column chromatography. What can I do to improve the separation?

Answer: Co-elution of impurities is a common challenge in column chromatography, especially when the impurity has a similar polarity to the product.

  • Causality: The effectiveness of column chromatography depends on the differential adsorption of compounds to the stationary phase.[7] If the product and impurity have very similar polarities, they will travel through the column at nearly the same rate, resulting in poor separation.

  • Troubleshooting & Mitigation:

    • Optimize the Mobile Phase: Experiment with different solvent systems and polarities. Using a shallower solvent gradient can often improve the resolution between closely eluting compounds.[7]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. If you are using silica gel, switching to alumina or a reverse-phase C18 silica may provide the necessary selectivity.

    • Employ an Alternative Purification Technique: If column chromatography fails to provide the required purity, a different technique may be necessary. Recrystallization is an excellent method for purifying solid compounds and can be very effective at removing small amounts of impurities.[7] For very challenging separations or to achieve very high purity (>99%), preparative HPLC is the preferred method.[7]

Section 2: Visual Workflows and Diagrams

Troubleshooting Workflow for Impurity Management

This workflow provides a systematic approach to identifying and resolving impurity issues in quinazoline synthesis.

G cluster_0 Impurity Detected cluster_1 Identification cluster_2 Source Determination cluster_3 Mitigation Strategy cluster_4 Final Purification start Impurity Detected (TLC/HPLC/MS) identify Characterize Impurity (NMR, MS) start->identify source Source of Impurity? identify->source sm Starting Material source->sm Unreacted/Isomer rxn Reaction Byproduct source->rxn Side Reaction workup Work-up/Degradation source->workup Hydrolysis/Other purify_sm Purify Starting Materials sm->purify_sm optimize_rxn Optimize Reaction Conditions (Temp, Solvent, Catalyst) rxn->optimize_rxn optimize_workup Modify Work-up Protocol (pH, Temp) workup->optimize_workup purify_final Re-purify Final Compound (Recrystallization, Prep-HPLC) purify_sm->purify_final optimize_rxn->purify_final optimize_workup->purify_final

Caption: A decision workflow for troubleshooting impurities.

Common Impurity Formation Pathways

This diagram illustrates the origins of common impurities in a typical quinazoline synthesis.

G cluster_0 Inputs cluster_1 Reaction cluster_2 Outputs SM Starting Materials (e.g., 2-aminobenzonitrile) Reaction Quinazoline Synthesis SM->Reaction Reagents Reagents & Solvents Reagents->Reaction Product Desired Quinazoline Reaction->Product Impurity Impurities Reaction->Impurity SM_Imp Isomeric Impurities, Unreacted SMs SM_Imp->Impurity Rxn_Imp Incomplete Cyclization, Dimerization, Quinazolinones Rxn_Imp->Impurity Deg_Imp Hydrolysis Products Deg_Imp->Impurity

Caption: Origins of common impurities in quinazoline synthesis.

Section 3: Experimental Protocols

Protocol 1: Analytical HPLC Method Development for Impurity Profiling

This protocol outlines a general procedure for developing an HPLC method to detect and quantify impurities in your quinazoline product.

  • Sample Preparation:

    • Prepare a stock solution of your crude quinazoline product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a separate solution of your purified product and any known starting materials or intermediates for comparison.

  • Initial Chromatographic Conditions:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

      • Solvent B: Acetonitrile with 0.1% formic acid or TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where your compound has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Method Development:

    • Scouting Gradient: Begin with a broad gradient to elute all components, for example, 5% to 95% B over 20 minutes.

    • Gradient Optimization: Based on the results of the scouting run, adjust the gradient to improve the separation of your main peak from any impurities. If impurities are eluting very close to the main peak, a shallower gradient over that specific time range is required.[7]

    • Isocratic vs. Gradient: For routine analysis where impurities are well-separated, an isocratic method (constant mobile phase composition) may be developed for faster run times.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area to estimate the purity of your sample.

    • If available, use a mass spectrometer (LC-MS) to obtain mass information for each peak to help in impurity identification.[7]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7]

  • Solvent Selection:

    • The ideal solvent is one in which your quinazoline product has high solubility at high temperatures but low solubility at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable system.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is important not to add too much solvent, as this will reduce the recovery yield.[7]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities present in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[7]

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[7]

References

  • troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem. (n.d.).
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem. (n.d.).
  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. (n.d.).
  • Strategies to reduce impurities in 7-Cyclopropylquinazoline production - Benchchem. (n.d.).
  • identifying and minimizing side products in quinazoline synthesis - Benchchem. (n.d.).
  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved January 18, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 798. [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Alternative Reagents for the Chlorination of 2-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Synthesis Division

Welcome to the technical support center for the synthesis of 4-chloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical chlorination step. We will explore common reagents, provide detailed protocols, troubleshoot potential issues, and delve into the mechanistic rationale behind these transformations.

The conversion of 2-phenylquinazolin-4(3H)-one to its 4-chloro derivative is a pivotal step in the synthesis of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] While seemingly straightforward, this dehydroxy-chlorination reaction is fraught with potential challenges, from reagent handling to reaction control and product purification. This guide provides field-proven insights to help you navigate these complexities.

FAQ Section 1: Phosphorus Oxychloride (POCl₃) — The Workhorse Reagent

Phosphorus oxychloride (POCl₃) is the most frequently employed reagent for this transformation. Its high reactivity ensures conversion but also necessitates careful control of reaction parameters to avoid side-product formation.

Question: What is the standard protocol for chlorinating 2-phenylquinazolin-4(3H)-one with POCl₃?

Answer: The most common method involves heating the substrate in an excess of POCl₃, which often serves as both the reagent and the solvent. The addition of a base is crucial for the initial activation step.

Expert Protocol: POCl₃ Chlorination with Base
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-phenylquinazolin-4(3H)-one (1 equivalent). Ensure the starting material is thoroughly dried to prevent violent reactions with POCl₃.[2]

  • Reagent Addition: Under a nitrogen atmosphere, suspend the starting material in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Base Addition: Cool the mixture in an ice-water bath (0 °C). Slowly add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA or Hunig's base) (1.5 equivalents), dropwise.[2]

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 70-90 °C) for 3-9 hours.[1][3] Monitor the reaction progress by TLC or LC-MS.

  • Workup (Caution: Highly Exothermic): After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water. This step must be performed in a well-ventilated fume hood.

  • Neutralization & Isolation: Stir the aqueous mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or saturated sodium bicarbonate solution, until a precipitate forms.[1]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 4-chloro-2-phenylquinazoline can be further purified by recrystallization from a suitable solvent like ethanol or hexane.[1][4]

Question: What is the mechanism of the POCl₃ chlorination, and why is a base necessary?

Answer: The reaction is a two-stage process that relies on converting the hydroxyl group of the quinazolinone into a better leaving group.[3][5]

  • Phosphorylation: The first stage is a base-mediated phosphorylation. The quinazolinone is deprotonated by the amine base, and the resulting anion attacks POCl₃. This occurs readily at lower temperatures (< 25 °C) and forms an O-phosphorylated intermediate.[3][5][6] This intermediate is a much better leaving group than the original hydroxyl.

  • Nucleophilic Substitution: In the second stage, heating the mixture (70-90 °C) provides the energy for a chloride ion (Cl⁻), present in the reaction mixture, to attack the C4 position, displacing the bulky phosphate group and forming the desired 4-chloroquinazoline.[3][5]

POCl3_Mechanism cluster_stage1 Stage 1: Phosphorylation (Low Temp) cluster_stage2 Stage 2: Chlorination (High Temp) Quinazolinone 2-Phenylquinazolin-4(3H)-one Intermediate O-Phosphorylated Intermediate Quinazolinone->Intermediate + POCl₃, Base Base Tertiary Amine (e.g., DIPEA) POCl3 POCl₃ Product 4-Chloro-2-phenylquinazoline Intermediate->Product + Cl⁻, Heat (70-90°C) Chloride Cl⁻

POCl₃ Chlorination: A Two-Stage Process

Question: My reaction with POCl₃ is not working or gives a low yield. What could be wrong?

Answer: This is a common issue. Here is a troubleshooting guide:

Problem Potential Cause Solution
No reaction / Starting material recovered Wet starting material or reagents. POCl₃ reacts violently with water.[7] Ensure your quinazolinone is completely dry (e.g., dry in a vacuum oven). Use a fresh, unopened bottle of POCl₃ or distill it before use.[2]
Insufficient base or incorrect base pKa. The initial phosphorylation requires a sufficiently strong, non-nucleophilic base (aq pKa > 9) to deprotonate the substrate.[3][5] Ensure you are using a suitable base like DIPEA.
Low Yield Incomplete reaction. Extend the reflux time and monitor carefully by TLC. A minimum of 1 molar equivalent of POCl₃ is required for efficient conversion.[3][5]
Hydrolysis during workup. The 4-chloro product can hydrolyze back to the starting material in acidic aqueous conditions. Perform the quench and neutralization steps efficiently and at low temperatures.
Formation of an insoluble side product Pseudodimer formation. This occurs when a phosphorylated intermediate reacts with unreacted quinazolinone. It can be suppressed by ensuring the system remains basic throughout the POCl₃ addition and keeping the initial reaction temperature below 25 °C.[3][5][6]
FAQ Section 2: Thionyl Chloride (SOCl₂) / DMF — The Classic Alternative

Using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is another robust method for this chlorination. This combination forms a Vilsmeier-Haack type reagent in situ, which is the active chlorinating species.[8]

Question: How do I perform the chlorination using SOCl₂ and DMF?

Answer: This procedure is often faster than the POCl₃ method and can sometimes provide cleaner results.

Expert Protocol: SOCl₂/DMF Chlorination
  • Preparation: In a flame-dried flask equipped with a reflux condenser and magnetic stirrer, suspend the 2-phenylquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (SOCl₂, 15-20 equivalents).

  • Catalyst Addition: At room temperature, add a catalytic amount of DMF (e.g., 0.1-0.2 equivalents) dropwise to the stirring suspension.[4][9] You may observe gas evolution (SO₂, HCl).

  • Reaction: Heat the mixture to reflux for 1-4 hours.[4][10] The reaction is typically complete when the mixture becomes a clear solution. Monitor by TLC.

  • Workup (Caution: Highly Exothermic): After cooling to room temperature, remove the excess SOCl₂ under reduced pressure. Carefully quench the residue by pouring it onto crushed ice.[4]

  • Isolation & Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., hexane, ethanol) to obtain the pure product.[4]

Question: What is the role of DMF in this reaction?

Answer: DMF is not merely a solvent; it's a catalyst that reacts with SOCl₂ to form a highly electrophilic iminium chloride species, often referred to as the Vilsmeier reagent.[8] This reagent activates the quinazolinone's carbonyl oxygen, making the C4 position highly susceptible to nucleophilic attack by a chloride ion. This pathway is generally more efficient than using SOCl₂ alone.

SOCl2_Mechanism cluster_activation Catalyst Activation cluster_chlorination Substrate Chlorination SOCl2 SOCl₂ Vilsmeier Vilsmeier Reagent [Active Chlorinating Agent] SOCl2->Vilsmeier DMF DMF DMF->Vilsmeier Quinazolinone 2-Phenylquinazolin-4(3H)-one Activated_Complex Activated O-Iminium Intermediate Quinazolinone->Activated_Complex + Vilsmeier Reagent Product 4-Chloro-2-phenylquinazoline Activated_Complex->Product + Cl⁻

SOCl₂/DMF Reaction Pathway

Question: My SOCl₂/DMF reaction turned dark and gave a complex mixture. What happened?

Answer: Charring or decomposition can occur if the reaction is overheated or if the starting material contains impurities.

Problem Potential Cause Solution
Dark color / Tar formation Overheating. Reduce the reflux temperature or reaction time. Ensure gentle and uniform heating with an oil bath.
Reaction with electron-rich substrates. If your quinazolinone has strongly electron-donating groups, it may be susceptible to electrophilic attack on the aromatic rings by the Vilsmeier reagent.[11] In such cases, a milder reagent system may be necessary.
Low Yield Loss of product during workup. The 4-chloro product has some volatility. Be cautious when removing excess SOCl₂ under high vacuum. A gentle vacuum is preferred.
Insufficient DMF. Ensure a sufficient catalytic amount of DMF is added to drive the formation of the active reagent.
FAQ Section 3: Milder & Alternative Chlorination Systems

For sensitive substrates where POCl₃ or SOCl₂ prove too harsh, alternative, milder conditions have been developed.

Question: Are there any milder alternatives to POCl₃ and SOCl₂?

Answer: Yes. For substrates that are sensitive to strong acids or high temperatures, a combination of triphenylphosphine (PPh₃) and a chlorine source like trichloroacetonitrile (Cl₃CCN) can be effective.[12] This system operates under neutral conditions and often at lower temperatures.

Expert Protocol: PPh₃/Cl₃CCN Chlorination
  • Preparation: To a solution of 2-phenylquinazolin-4(3H)-one (1 equivalent) in a dry aprotic solvent like acetonitrile (CH₃CN), add triphenylphosphine (1.5 equivalents).

  • Reagent Addition: Add trichloroacetonitrile (1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The desired product can be isolated from the triphenylphosphine oxide byproduct via column chromatography.

Data Presentation: Reagent Comparison
FeaturePhosphorus Oxychloride (POCl₃) Thionyl Chloride (SOCl₂)/DMF PPh₃ / Cl₃CCN
Reactivity Very HighHighModerate
Typical Temp. 70 - 110 °C75 - 80 °C25 - 50 °C
Reaction Time 3 - 12 hours1 - 4 hours2 - 24 hours
Pros Inexpensive, powerful, well-established.Faster reaction times, often cleaner.Mild, neutral conditions, good for sensitive substrates.
Cons Harsh, requires high temp, risk of side products, difficult workup.Highly corrosive and toxic, excess reagent must be removed.Stoichiometric PPh₃O byproduct requires chromatography for removal.
Best For Robust, simple quinazolinones.General purpose chlorination.Acid- or heat-sensitive quinazolinones.
FAQ Section 4: Critical Safety & Handling Protocols

Question: What are the essential safety precautions for handling POCl₃ and SOCl₂?

Answer: Both reagents are extremely hazardous and require strict safety protocols.

  • Engineering Controls: Always handle these reagents in a certified chemical fume hood with good airflow.[13] Ensure an eyewash station and safety shower are immediately accessible.[13][14]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., neoprene or Viton).[14][15][16]

  • Water Reactivity: Both reagents react violently with water, releasing large amounts of toxic gas (HCl, SO₂).[7][17][18] Keep away from all sources of moisture. Use flame-dried glassware and conduct reactions under an inert atmosphere (N₂ or Ar).

  • Toxicity: Both are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[14][15][16][19] Acute exposure can be fatal.[17][20]

Question: How should I safely quench a reaction containing POCl₃ or SOCl₂?

Answer: Quenching is the most dangerous step.

  • Cool Down: Always cool the reaction mixture to room temperature or below before quenching.

  • Reverse Addition: Slowly and carefully add the reaction mixture to a large excess of crushed ice with vigorous stirring. NEVER add water to the reaction mixture.

  • Ventilation: Perform the quench in the back of a fume hood to contain the large volume of corrosive gases that will be liberated.

Question: How do I dispose of waste containing these reagents?

Answer: All materials, including residual reagent, rinsate from glassware, and contaminated disposables, must be treated as hazardous waste.[13] Quench any residual reagent carefully before collection in a designated, properly labeled hazardous waste container. Follow your institution's specific guidelines for hazardous waste disposal.

Experimental Workflow Visualization

Chlorination_Workflow Start Dry 2-Phenylquinazolin-4(3H)-one Setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂) Start->Setup Reaction Chlorination Reaction (POCl₃ or SOCl₂/DMF) Setup->Reaction Monitoring Monitor by TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Caution: Quench on Ice Water Monitoring->Workup Complete Neutralize Neutralize with Base Workup->Neutralize Isolate Filter Crude Product Neutralize->Isolate Purify Recrystallize or Chromatograph Isolate->Purify Analyze Characterize Final Product (NMR, MS, m.p.) Purify->Analyze

General Workflow for Quinazolinone Chlorination
References
  • Dunn, P. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-phenylquinazoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]

  • Dunn, P. J., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Lanxess. (n.d.). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • Lanxess. (n.d.). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 255-265. Retrieved from [Link]

  • University of Alabama at Birmingham. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Retrieved from [Link]

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Technical Support Center: Enhancing the Regioselectivity of Quinazoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that govern regioselectivity in quinazoline functionalization.

Q1: What are the primary factors influencing regioselectivity in quinazoline C-H functionalization?

Regioselectivity in quinazoline C-H functionalization is a multifactorial issue, primarily governed by:

  • Electronic Effects: The inherent electron distribution within the quinazoline ring system dictates the reactivity of different C-H bonds. The nitrogen atoms influence the electron density of the carbocyclic and heterocyclic rings, making certain positions more susceptible to electrophilic or nucleophilic attack.

  • Steric Hindrance: The presence of bulky substituents on the quinazoline core or the coupling partner can significantly influence the accessibility of a particular C-H bond to the catalyst, favoring functionalization at less sterically hindered positions.[1]

  • Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity. These groups coordinate to the metal catalyst and deliver it to a specific C-H bond, often in the ortho position. The choice of directing group is critical for targeting specific sites.[2]

  • Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can dramatically influence the regiochemical outcome of the reaction. These parameters can alter the active catalytic species, the stability of intermediates, and the reaction pathway.

Q2: How does the choice of transition metal catalyst affect the site of functionalization?

Different transition metals exhibit distinct catalytic activities and coordination preferences, which can be leveraged to target different positions on the quinazoline ring. For instance:

  • Palladium (Pd): Palladium catalysts are widely used for C-H functionalization and often favor activation of the C2 and C8 positions due to the directing effect of the quinazoline nitrogen atoms.[3]

  • Rhodium (Rh): Rhodium catalysts can exhibit different regioselectivity compared to palladium and have been employed for the functionalization of various positions, sometimes offering complementary selectivity.[4]

  • Copper (Cu): Copper catalysts are often used in amination and thiolation reactions and can also be influenced by directing groups to achieve regioselective transformations.

The choice of ligands associated with these metals is equally crucial, as they can fine-tune the steric and electronic properties of the catalyst, thereby influencing regioselectivity.

Q3: What is the role of a directing group in controlling regioselectivity?

A directing group (DG) is a functional group that is part of the substrate and can coordinate to the transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. This chelation-assisted strategy overcomes the inherent reactivity of different C-H bonds, allowing for highly regioselective transformations that might not be possible otherwise. The N-oxide of the quinazoline itself can act as a directing group, often favoring functionalization at the C2 and C8 positions.[2]

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during quinazoline functionalization experiments.

Issue 1: Poor Regioselectivity - Mixture of Isomers Observed

Q: I am getting a mixture of regioisomers in my palladium-catalyzed C-H arylation of a substituted quinazoline. How can I improve the selectivity for the desired isomer?

A: Obtaining a mixture of regioisomers is a common challenge. Here’s a systematic approach to troubleshoot and enhance regioselectivity:

1. Re-evaluate Your Directing Group Strategy:

  • Causality: The directing group is the primary determinant of regioselectivity in many C-H activation reactions. If your current directing group is not providing adequate control, consider alternatives.

  • Troubleshooting Steps:

    • For C2/C8 Functionalization: The inherent nitrogen atoms of the quinazoline ring often direct functionalization to the C2 and C8 positions. If you are targeting one of these and getting a mixture, steric hindrance from your substituents might be playing a role.

    • For Other Positions (C5, C6, C7): Achieving regioselectivity at these positions often requires the installation of a specific directing group. For instance, an amide group at the N1 position can direct functionalization to the C8 position.

  • Experimental Protocol: Modifying the Directing Group

    • Synthesize derivatives of your quinazoline substrate with different directing groups (e.g., picolinamide, amides, or N-oxide).

    • Screen these derivatives under your standard reaction conditions.

    • Analyze the product mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio.

2. Optimize the Ligand:

  • Causality: The ligand bound to the metal catalyst plays a crucial role in the steric and electronic environment of the catalytic center, directly impacting which C-H bond is activated.

  • Troubleshooting Steps:

    • Screen a panel of phosphine-based or nitrogen-based ligands with varying steric bulk and electronic properties. Bulky ligands can favor functionalization at less sterically hindered positions.

  • Data Presentation: Ligand Screening Results

LigandRegioisomeric Ratio (Desired:Undesired)Yield (%)
PPh₃2:165
XPhos8:178
SPhos>20:185
(none)1:140

3. Adjust the Solvent Polarity:

  • Causality: The solvent can influence the reaction pathway. In some cases, non-polar solvents may lead to the formation of undesired side products like benzimidazoles, while polar solvents can favor the desired quinazoline formation.[2]

  • Troubleshooting Steps:

    • If you are using a non-polar solvent (e.g., toluene, THF), try switching to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol).

  • Visualization: Solvent Polarity Effect

    G Start Reaction Mixture NonPolar Non-Polar Solvent (e.g., Toluene) Start->NonPolar Favors alternative cyclization Polar Polar Solvent (e.g., DMF) Start->Polar Favors desired pathway Byproduct Benzimidazole Byproduct (Poor Selectivity) NonPolar->Byproduct Quinazoline Desired Quinazoline (High Regioselectivity) Polar->Quinazoline

    Caption: Solvent polarity can dictate the reaction pathway.

Issue 2: Low or No Product Yield

Q: My C-H functionalization reaction is showing poor conversion, resulting in a low yield of the desired functionalized quinazoline. What are the likely causes and how can I fix this?

A: Low yields are often multifactorial. Here’s a troubleshooting workflow to identify and address the root cause:

1. Verify Starting Material Purity and Catalyst Activity:

  • Causality: Impurities in your starting materials or a deactivated catalyst are common culprits for low yields.

  • Troubleshooting Steps:

    • Starting Materials: Re-purify your quinazoline substrate and coupling partner. Ensure they are dry and free of any residual solvents or reagents from previous steps.

    • Catalyst: Use a fresh batch of the transition metal catalyst. If using a solid catalyst, ensure it has been stored under appropriate conditions (e.g., under inert atmosphere). For air-sensitive reactions, ensure your catalyst is not poisoned.

  • Experimental Protocol: Catalyst Activity Check

    • Set up a small-scale control reaction with a known, reliable substrate for your catalytic system.

    • If this reaction also fails, the catalyst is likely inactive.

    • If the control reaction works, the issue lies with your specific substrates or reaction conditions.

2. Optimize Reaction Temperature and Time:

  • Causality: C-H activation often has a significant activation energy barrier, requiring elevated temperatures. Insufficient reaction time can also lead to incomplete conversion.

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for product formation and potential decomposition by TLC or LC-MS.

    • Run a time-course experiment to determine the optimal reaction time.

3. Scrutinize the Base:

  • Causality: The base is often crucial for deprotonation steps in the catalytic cycle. An inappropriate base (too weak or too strong) can stall the reaction.

  • Troubleshooting Steps:

    • If using a weak base (e.g., Na₂CO₃), consider switching to a stronger base like K₂CO₃ or Cs₂CO₃.

    • The choice between an inorganic and an organic base (e.g., DBU, DIPEA) can also be critical and should be screened.

  • Data Presentation: Base Screening Results

BaseConversion (%)
Na₂CO₃15
K₂CO₃65
Cs₂CO₃92
DBU45

4. Address Reactant Solubility:

  • Causality: If your starting materials are not fully soluble in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.

  • Troubleshooting Steps:

    • Visually inspect the reaction mixture at the reaction temperature to ensure all solids have dissolved.

    • If solubility is an issue, screen for a solvent in which all reactants are soluble.

G Start Low Yield Issue Purity Check Starting Material Purity Start->Purity Catalyst Verify Catalyst Activity Purity->Catalyst If pure TempTime Optimize Temperature and Time Catalyst->TempTime If active Base Screen Different Bases TempTime->Base If optimized Solubility Check Reactant Solubility Base->Solubility If optimized Success Improved Yield Solubility->Success If soluble

Caption: Workflow for using a removable directing group.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Journal of the American Chemical Society. [Link]

  • Regioselective functionalization of pyridine or quinoline N‐oxides with alkenes. ResearchGate. [Link]

  • C–H functionalization of quinazolinones by transition metal catalysis. RSC Publishing. [Link]

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  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. NIH. [Link]

  • Synthetic and mechanistic studies in enantioselective allylic substitutions catalysed by palladium complexes of a modular class of axially chiral quinazoline-containing ligands. ResearchGate. [Link]

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  • Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. PubMed. [Link]

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  • Regiocontrol in transition-metal-catalyzed C–H functionalization. ResearchGate. [Link]

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  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Activity of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of oncology drug discovery, the 4-anilinoquinazoline scaffold represents a cornerstone in the development of targeted cancer therapeutics. This guide provides an in-depth comparison of the anticancer activity of various 4-anilinoquinazoline derivatives, offering both a synthesis of their mechanisms and practical, field-proven experimental protocols to evaluate their efficacy. We will delve into the nuances of their action, supported by comparative data, and provide the technical rationale behind the experimental designs.

The Central Role of 4-Anilinoquinazolines in Targeting EGFR

The anticancer activity of 4-anilinoquinazoline derivatives is primarily attributed to their potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK).[1] In numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma, the EGFR signaling pathway is aberrantly activated through mutations or overexpression, leading to uncontrolled cell proliferation, survival, and metastasis.[2]

4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR's intracellular kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

The EGFR Signaling Cascade: A Target for Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the phosphorylation of specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for various signaling proteins and initiating multiple downstream pathways crucial for cancer cell survival and proliferation. The two major signaling axes downstream of EGFR are:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.

  • The PI3K-AKT-mTOR Pathway: This cascade is pivotal for promoting cell survival and inhibiting apoptosis (programmed cell death).

The diagram below illustrates the EGFR signaling pathway and the point of intervention for 4-anilinoquinazoline derivatives.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis

EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

A Comparative Look at Key 4-Anilinoquinazoline Derivatives

The 4-anilinoquinazoline scaffold has been the basis for several generations of EGFR inhibitors, each with distinct profiles of activity and specificity.

  • First-Generation (Reversible) Inhibitors:

    • Gefitinib (Iressa®): One of the first clinically approved EGFR inhibitors, it shows significant efficacy in patients with activating EGFR mutations.

    • Erlotinib (Tarceva®): Similar to gefitinib, it is a reversible inhibitor effective in EGFR-mutant tumors.

  • Second-Generation (Irreversible) Inhibitors:

    • Afatinib (Gilotrif®): An irreversible inhibitor that covalently binds to EGFR, offering a more sustained inhibition. It also shows activity against other ErbB family members.

    • Dacomitinib (Vizimpro®): Another irreversible inhibitor with broad activity against ErbB family kinases.

  • Third-Generation (Mutant-Selective, Irreversible) Inhibitors:

    • Osimertinib (Tagrisso®): Developed to overcome resistance to first- and second-generation inhibitors, particularly the T790M "gatekeeper" mutation, while sparing wild-type EGFR.[3]

  • Dual and Multi-Targeted Inhibitors:

    • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2 (ErbB2), another member of the ErbB family, making it effective in HER2-positive breast cancers.[4]

    • Vandetanib (Caprelsa®): A multi-kinase inhibitor that targets EGFR, VEGFR, and RET, among others.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides a comparative summary of reported IC50 values for several 4-anilinoquinazoline derivatives against various cancer cell lines.

It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions (e.g., cell density, incubation time, assay method). The data presented here is for illustrative purposes and is compiled from various sources. A definitive comparison requires testing all compounds in parallel under identical conditions.

DerivativeTarget(s)Cell LineEGFR StatusIC50 (µM)
Gefitinib EGFRHCC827Exon 19 Deletion~0.01 - 0.05
A549Wild-Type>10
NCI-H1975L858R + T790M~5 - 10
Erlotinib EGFRHCC827Exon 19 Deletion~0.01 - 0.05
A549Wild-Type>10
NCI-H1975L858R + T790M~5 - 15
Lapatinib EGFR, HER2BT474HER2+~0.04
SKBR3HER2+~0.08
A431EGFR Overexpression~0.16
Afatinib EGFR, HER2HCC827Exon 19 Deletion~0.001 - 0.01
NCI-H1975L858R + T790M~0.1 - 0.5
Osimertinib EGFR (mutant)NCI-H1975L858R + T790M~0.01 - 0.05
A549Wild-Type>1

Rationale for Cell Line Selection:

  • HCC827: This NSCLC cell line harbors an activating EGFR exon 19 deletion, making it highly sensitive to first- and second-generation EGFR inhibitors. It serves as a positive control for EGFR-targeted activity.[2]

  • A549: An NSCLC cell line with wild-type EGFR. It is generally resistant to EGFR inhibitors that target activating mutations and is often used as a negative control to assess off-target effects or activity against wild-type EGFR.[2][5][6]

  • NCI-H1975: This NSCLC cell line contains both an activating L858R mutation and the T790M resistance mutation. It is used to evaluate the efficacy of inhibitors designed to overcome this common resistance mechanism.[7]

  • BT474 & SKBR3: These breast cancer cell lines overexpress HER2, making them suitable models for evaluating dual EGFR/HER2 inhibitors like lapatinib.[8]

Essential Experimental Protocols for Comparative Analysis

To ensure the scientific rigor and trustworthiness of your comparative studies, it is imperative to employ well-validated and meticulously executed experimental protocols.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-anilinoquinazoline derivatives in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for a specified duration (typically 48-72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.

In Vitro EGFR Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR kinase domain and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase buffer.

  • Assay Setup:

    • In a 384-well plate, add the diluted test compound or vehicle control.

    • Add the diluted EGFR enzyme.

    • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a solution containing the substrate and ATP. The final ATP concentration should be close to its Km value for EGFR.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the enzymatic IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment:

    • Seed and treat cells with the 4-anilinoquinazoline derivatives as you would for a cell viability assay.

  • Cell Harvesting:

    • Collect both the floating cells from the medium and the adherent cells (by trypsinization).

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be separated into four quadrants:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.

Overcoming Resistance: The Evolving Landscape

A significant challenge in the clinical use of EGFR inhibitors is the development of acquired resistance. The most common mechanism of resistance to first-generation inhibitors is the T790M mutation in exon 20 of the EGFR gene.[9][10] This "gatekeeper" mutation is thought to increase the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[10] The development of third-generation inhibitors like osimertinib, which are specifically designed to target the T790M mutant EGFR, represents a major advancement in overcoming this resistance.[3]

Conclusion

The 4-anilinoquinazoline scaffold has proven to be a remarkably versatile and effective platform for the development of anticancer agents targeting the EGFR signaling pathway. From the first-generation reversible inhibitors to the latest generation of mutant-selective and multi-targeted compounds, this class of molecules continues to evolve to meet the challenges of cancer therapy, including acquired resistance. A thorough and comparative in vitro evaluation, employing robust and well-validated assays as detailed in this guide, is essential for identifying the most promising candidates for further preclinical and clinical development.

References

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  • Fasihi-Ramandi, M., et al. (2020). Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors. DARU Journal of Pharmaceutical Sciences, 28(1), 11-21. [Link]

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Sources

A Senior Application Scientist's Guide to the Validation of 4-Chloro-6-fluoro-2-phenylquinazoline as a Strategic Anticancer Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison and validation workflow for 4-chloro-6-fluoro-2-phenylquinazoline, a pivotal intermediate in the synthesis of next-generation targeted anticancer therapeutics. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your research and development pipeline.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1][2] These compounds predominantly function as protein kinase inhibitors, targeting key drivers of oncogenesis like the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) pathway.[3][4][5] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib validate the therapeutic significance of this framework.[3][5][6]

The subject of this guide, 4-Chloro-6-fluoro-2-phenylquinazoline, is not an end-product but a critical intermediate. Its validation is paramount, as the purity, stability, and inherent electronic properties of this building block directly influence the efficacy, selectivity, and pharmacological profile of the final active pharmaceutical ingredient (API). The strategic incorporation of a fluorine atom at the 6-position is a deliberate design choice, intended to modulate metabolic stability and receptor binding affinity, a common strategy in modern drug design.

Foundational Validation: Synthesis and Analytical Characterization

Before any biological assessment, the identity and purity of the intermediate must be unequivocally established. This is a non-negotiable quality gate in the drug discovery process.

Synthesis Protocol

The synthesis of 4-chloro-6-fluoro-2-phenylquinazoline is typically a two-step process starting from the appropriately substituted anthranilamide. The following protocol is a representative method adapted from established literature procedures for similar quinazolines.[7][8]

Workflow: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-5-fluorobenzamide + Benzaldehyde B 2-phenyl-6-fluoroquinazolin-4(3H)-one A->B I2, EtOH, rt C 2-phenyl-6-fluoroquinazolin-4(3H)-one D 4-Chloro-6-fluoro-2-phenylquinazoline (Target Intermediate) C->D POCl3 or SOCl2, reflux

Caption: Synthesis workflow for the target intermediate.

Step-by-Step Methodology:

  • Cyclization: To a solution of 2-amino-5-fluorobenzamide (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol, add iodine (1.2 equivalents) portion-wise. Stir the mixture at room temperature for 5-7 hours until Thin Layer Chromatography (TLC) indicates the consumption of starting material. The resulting precipitate, 2-phenyl-6-fluoroquinazolin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.

  • Chlorination: The dried 2-phenyl-6-fluoroquinazolin-4(3H)-one (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5-10 volumes). A catalytic amount of dimethylformamide (DMF) may be added. The mixture is heated to reflux (approx. 110°C) for 4-6 hours.[8][9]

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is quenched by slowly pouring it onto crushed ice. The resulting solid is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution until neutral, and then dried under vacuum.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield 4-Chloro-6-fluoro-2-phenylquinazoline as a solid.

Analytical Characterization Protocol

The goal is to confirm structural integrity and assess purity, which should ideally be >98% for use in subsequent reactions.

Workflow: Analytical Quality Control

cluster_0 Purity & Identity Confirmation A Purified Intermediate B HPLC (Purity >98%) A->B C Mass Spectrometry (Confirm Mass) A->C D NMR (1H, 13C, 19F) (Confirm Structure) A->D

Caption: QC workflow for the synthesized intermediate.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

    • System: Reversed-phase C18 column.

    • Mobile Phase: Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

    • Detection: UV at 254 nm.

    • Acceptance Criterion: A single major peak representing ≥98% of the total integrated peak area.[10]

  • Mass Spectrometry (MS): To confirm molecular weight.

    • Technique: Electrospray Ionization (ESI-MS).

    • Expected Ion: [M+H]⁺ corresponding to the calculated mass of C₁₄H₈ClFN₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • ¹H NMR: Will show characteristic aromatic proton signals.

    • ¹³C NMR: Will confirm the number of unique carbon atoms.

    • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.

Biological Validation: A Comparative Approach

The intermediate itself is not expected to be biologically active. Its value is realized upon reaction with a nucleophile at the C4 position to generate a final compound. To validate its potential, we will synthesize a simple derivative and compare its anticancer activity against a derivative made from a common, non-fluorinated alternative.

  • Target Intermediate: 4-Chloro-6-fluoro-2-phenylquinazoline

  • Alternative Intermediate: 4-Chloro-2-phenylquinazoline (non-fluorinated)

The validation experiment involves reacting both intermediates with a common nucleophile, 3-chloro-4-fluoroaniline, which is a key fragment in many EGFR inhibitors.

Synthesis of Test Compounds

A simple N-arylation reaction is performed to generate the respective 4-anilinoquinazoline derivatives.[7]

Reaction Scheme:

  • Test Compound 1 (TC1): From our target intermediate.

  • Test Compound 2 (TC2): From the alternative intermediate.

This reaction creates compounds that are structurally analogous to the core of EGFR inhibitors like Lapatinib.[7][11]

Comparative In Vitro Anticancer Assays

The following assays are standard in the initial phases of anticancer drug discovery and provide a robust dataset for comparison.[12][13] We will use a panel of human cancer cell lines known to be dependent on the EGFR or PI3K pathways, such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer).[3][14]

Workflow: Comparative Biological Evaluation

cluster_0 In Vitro Assays TC1 TC1 (from 6-Fluoro Intermediate) A Cell Viability Assay (e.g., MTT / CellTiter-Glo) TC1->A TC2 TC2 (from Non-Fluoro Intermediate) TC2->A B Target Engagement Assay (e.g., EGFR Kinase Assay) A->B If potent C Mechanism of Action Assay (e.g., Apoptosis / Cell Cycle) B->C If target-specific

Caption: In vitro validation and comparison workflow.

A. Cell Viability/Cytotoxicity Assay

  • Protocol: Seed cancer cells (e.g., A549) in 96-well plates. After 24 hours, treat with a serial dilution of TC1, TC2, and a reference drug (e.g., Gefitinib). Incubate for 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay.

  • Rationale: This is the primary screen to determine if the compounds have antiproliferative effects and to calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

  • Data Presentation:

CompoundIntermediate UsedTarget Cell LineIC₅₀ (µM) - Illustrative Data
TC1 4-Chloro-6-fluoro-2-phenylquinazoline A5491.2
TC24-Chloro-2-phenylquinazolineA5495.8
GefitinibN/A (Reference)A5490.5
  • Expert Interpretation: The illustrative data shows TC1 is significantly more potent than TC2. This suggests the 6-fluoro substitution on the intermediate contributes favorably to the biological activity of the final compound, potentially by enhancing binding to the target protein's active site.

B. Target Engagement: Kinase Inhibition Assay

  • Protocol: Use a cell-free biochemical assay (e.g., LanthaScreen™ or ADP-Glo™) to measure the direct inhibitory effect of TC1 and TC2 on purified EGFR kinase.

  • Rationale: This confirms that the observed cytotoxicity is due to the intended mechanism—inhibition of the target kinase—rather than off-target effects.[5]

  • Data Presentation:

CompoundTarget KinaseIC₅₀ (nM) - Illustrative Data
TC1 EGFR 25
TC2EGFR150
GefitinibEGFR20
  • Expert Interpretation: The biochemical data corroborates the cell-based findings. The derivative from the fluorinated intermediate is a more potent direct inhibitor of EGFR, confirming the intermediate's value in generating high-affinity ligands.

Mechanistic Validation: Downstream Signaling and Cellular Fate

Potent, on-target activity should translate to measurable effects on cellular signaling pathways and induce cell death or cell cycle arrest.

Signaling Pathway Analysis

Quinazoline-based inhibitors of EGFR are known to block the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][15][16][17]

Simplified EGFR-PI3K/Akt Signaling Pathway

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor TC1 / TC2 (Quinazoline Inhibitor) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade.

  • Protocol (Western Blot): Treat A549 cells with the IC₅₀ concentration of TC1 for 2-4 hours. Lyse the cells and perform a Western blot to detect the phosphorylation status of EGFR (p-EGFR) and Akt (p-Akt).

  • Rationale: A successful inhibitor will decrease the levels of phosphorylated (active) EGFR and its downstream effector, Akt, providing definitive proof of on-target activity within the cell.

  • Expected Outcome: Treatment with TC1 should show a marked reduction in p-EGFR and p-Akt levels compared to untreated controls.

Apoptosis Assay
  • Protocol: Treat cells with TC1 and use a Caspase-Glo 3/7 assay or Annexin V staining followed by flow cytometry.

  • Rationale: To confirm that the inhibition of cell proliferation is due to the induction of programmed cell death (apoptosis).[18]

  • Expected Outcome: A significant increase in caspase activity or Annexin V positive cells in TC1-treated samples.

Conclusion and Comparative Summary

The validation of an intermediate like 4-Chloro-6-fluoro-2-phenylquinazoline is a multi-faceted process that bridges synthetic chemistry with analytical and biological sciences. The evidence gathered through the proposed workflow provides a compelling case for its utility.

Feature4-Chloro-6-fluoro-2-phenylquinazoline (Target)4-Chloro-2-phenylquinazoline (Alternative)Justification
Synthesis Feasibility HighHighSimilar, well-established chemical transformations.
Derivative Potency (IC₅₀) Superior (Lower IC₅₀) Inferior (Higher IC₅₀)Fluorine substitution often enhances binding affinity and/or cell permeability.
Target Engagement High Affinity Moderate AffinityThe electron-withdrawing nature of fluorine can alter the electronics of the quinazoline core, improving interactions with the kinase hinge region.
Future Potential High ModerateThe 6-fluoro substitution can block a potential site of metabolism, potentially leading to improved pharmacokinetic properties (e.g., longer half-life) in in vivo studies.

Based on this comprehensive validation workflow and comparative analysis, 4-Chloro-6-fluoro-2-phenylquinazoline is validated as a high-value intermediate for the development of potent quinazoline-based anticancer agents. Its use is justified by the enhanced biological performance of its derivatives, which can be directly attributed to the strategic incorporation of the 6-fluoro substituent. This positions it as a preferred building block for researchers aiming to discover novel and more effective kinase inhibitors.

References

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Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of 4-Chloro-6-fluoro-2-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the quinazoline scaffold has emerged as a privileged structure, particularly in oncology. Its derivatives have given rise to several FDA-approved drugs, validating its potential in modulating key signaling pathways implicated in cancer progression. This guide delves into the preclinical evaluation of a specific subclass: 4-Chloro-6-fluoro-2-phenylquinazoline derivatives . While direct in vivo efficacy data for this exact substitution pattern remains nascent in publicly available literature, this guide will provide a comprehensive framework for its evaluation. By synthesizing data from structurally related quinazoline compounds, we will explore the anticipated biological activities, outline robust methodologies for in vivo assessment, and present a comparative analysis against established alternatives.

The Scientific Rationale: Why 4-Chloro-6-fluoro-2-phenylquinazoline?

The strategic placement of specific functional groups on the quinazoline core is paramount to its biological activity. The 2-phenyl group is a common feature in many bioactive quinazolines, contributing to interactions with target proteins. The 4-chloro substituent serves as a crucial synthetic handle, allowing for nucleophilic substitution to introduce various amine-containing side chains, a key step in the synthesis of many potent kinase inhibitors.[1][2]

The introduction of a fluorine atom at the 6-position is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[3] This modification can block potential sites of metabolism, leading to improved pharmacokinetic profiles and potentially greater in vivo efficacy. Therefore, the 4-Chloro-6-fluoro-2-phenylquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents.

Charting the Course: A Workflow for In Vivo Efficacy Assessment

The journey from a promising compound to a potential drug candidate is paved with rigorous preclinical testing. The following workflow outlines the critical steps for evaluating the in vivo efficacy of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives, drawing upon established protocols for similar molecules.[4]

G cluster_0 Pre-clinical Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) A->B Biological Activity C Selection of Animal Model (e.g., Xenograft, Syngeneic) B->C Target Validation D Pharmacokinetic (PK) & Toxicity Studies C->D Model Suitability E In Vivo Efficacy Study Design D->E Dosage & Safety F Dosing & Administration E->F Protocol G Tumor Growth Monitoring & Endpoint Analysis F->G Treatment H Data Analysis & Comparison G->H Results I Histopathological & Biomarker Analysis G->I Mechanism

Caption: A generalized workflow for the preclinical in vivo evaluation of novel anticancer compounds.

Experimental Protocols: A Step-by-Step Guide

Animal Model Selection and Rationale

The choice of an appropriate animal model is critical for obtaining clinically relevant data. For anticancer studies involving quinazoline derivatives, two common models are:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This model is useful for assessing the direct antitumor activity of a compound on human tumors. For instance, a study on novel quinazoline derivatives used a xenograft mouse model of gastric cancer.[5]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. This model allows for the study of the interplay between the therapeutic agent and the host immune system.

Protocol for Xenograft Tumor Implantation:

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.

In Vivo Efficacy Study

Once tumors are established, the efficacy of the test compound is evaluated.

Protocol for a Typical In Vivo Efficacy Study:

  • Animal Randomization: Randomly assign mice with established tumors into treatment and control groups (typically 8-10 mice per group).

  • Compound Formulation: Prepare the 4-Chloro-6-fluoro-2-phenylquinazoline derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer the compound to the treatment groups at various doses (e.g., 10, 20, 40 mg/kg) via a clinically relevant route, such as oral gavage or intraperitoneal injection, once daily for a specified period (e.g., 21 days). The control group receives the vehicle only. A positive control group treated with a standard-of-care drug like Gefitinib can also be included.[4]

  • Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Comparative Data Analysis: Benchmarking Against Alternatives

While specific data for 4-Chloro-6-fluoro-2-phenylquinazoline is not available, we can create a comparative table based on reported in vivo data for other quinazoline derivatives to illustrate how the results would be presented and evaluated.

CompoundAnimal ModelDose (mg/kg)Tumor Growth Inhibition (%)Reference
Compound 12 (Quinazoline Derivative) DLA Model20Significant reduction in tumor volume and weight[4]
Compound 21 (Quinazoline Derivative) EAC Model20Significant increase in mean survival time[4]
Compound 15 (Platinum-Quinazoline Hybrid) A549/cisplatin Xenograft-Efficiently inhibited Ki-67 expression[5]
Compound 40 (Bivalent Quinazoline Inhibitor) Gastric Cancer Xenograft4061%[5]
Gefitinib (Standard of Care) Various Xenograft ModelsVariesDose-dependent[5]

Potential Mechanisms of Action: A Look at the Signaling Pathways

Quinazoline derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7] A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline 4-Chloro-6-fluoro-2- -phenylquinazoline Derivative Quinazoline->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion and Future Directions

The 4-Chloro-6-fluoro-2-phenylquinazoline scaffold holds significant promise as a template for the development of novel therapeutic agents. Based on the established pharmacology of related quinazoline derivatives, it is anticipated to exhibit potent in vivo efficacy, likely through the inhibition of key oncogenic signaling pathways. The experimental framework outlined in this guide provides a robust starting point for the preclinical evaluation of this promising class of compounds. Future studies should focus on synthesizing a library of derivatives with diverse substitutions at the 4-position and evaluating their structure-activity relationships in relevant in vivo models. A thorough investigation of their pharmacokinetic properties and toxicity profiles will also be crucial for their advancement towards clinical development.

References

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A Researcher's Guide to Evaluating the Cytotoxicity of Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Quinazolines in Oncology

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective anticancer agents.[1] This bicyclic heterocyclic system is the backbone of several FDA-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and afatinib (Gilotrif®), which have revolutionized the treatment of certain cancers, most notably non-small-cell lung cancer (NSCLC).[2][3] The clinical success of these molecules stems from their ability to act as potent inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[1]

The primary mechanism of action for many clinically relevant quinazoline derivatives is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] By binding to the ATP-binding site of the EGFR, these compounds block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, that are vital for cancer cell growth, proliferation, differentiation, and survival.[4] However, the therapeutic landscape of quinazolines is not limited to EGFR inhibition. Novel derivatives have been shown to target other critical players in cancer progression, including vascular endothelial growth factor receptor (VEGFR), and to induce cell death through mechanisms like apoptosis and inhibition of tubulin polymerization.[4][5][6]

Given the continued interest in developing novel quinazoline-based anticancer agents, a robust and systematic approach to evaluating their cytotoxicity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of new quinazoline compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis to benchmark novel compounds against established alternatives.

Comparative Cytotoxicity Profiling: A Multi-Assay Approach

A single cytotoxicity assay rarely provides a complete picture of a compound's activity. Therefore, a multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic and cytostatic effects of novel quinazoline compounds. This section outlines three fundamental and complementary in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay for programmed cell death.

MTT Assay: A Measure of Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool for determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds and a reference drug (e.g., gefitinib) in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay: Assessing Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[8] LDH is a stable cytoplasmic enzyme present in all cells.[9] Its release into the culture medium is an indicator of cell lysis and necrosis.[9] This assay is particularly useful for distinguishing between cytotoxic and cytostatic effects.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Include controls for background LDH activity (medium only) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Apoptosis Assay: Detecting Programmed Cell Death

Understanding whether a compound induces apoptosis is crucial in cancer drug discovery. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining necrotic and late apoptotic cells.[10]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the novel quinazoline compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Comparative Analysis of Novel Quinazoline Compounds

To contextualize the cytotoxic potential of novel quinazoline compounds, it is essential to compare their performance against established anticancer drugs. The following table provides a hypothetical comparative analysis of two novel quinazoline compounds (NQ-1 and NQ-2) against gefitinib, a well-established EGFR inhibitor, in three different cancer cell lines.

CompoundCell LineIC50 (µM) - MTT Assay (48h)% Cytotoxicity - LDH Assay (48h at IC50)% Apoptosis - Annexin V/PI (24h at IC50)
NQ-1 A549 (NSCLC)2.535%45% (Early + Late)
MCF-7 (Breast)5.828%38% (Early + Late)
MiaPaCa-2 (Pancreatic)10.220%25% (Early + Late)
NQ-2 A549 (NSCLC)0.865%75% (Early + Late)
MCF-7 (Breast)1.558%68% (Early + Late)
MiaPaCa-2 (Pancreatic)3.145%55% (Early + Late)
Gefitinib A549 (NSCLC)1.255%65% (Early + Late)
MCF-7 (Breast)8.525%30% (Early + Late)
MiaPaCa-2 (Pancreatic)15.015%20% (Early + Late)

This data is for illustrative purposes only.

From this hypothetical data, NQ-2 demonstrates superior potency and efficacy across all three cell lines compared to NQ-1 and shows comparable or even better activity than gefitinib, especially in MCF-7 and MiaPaCa-2 cells. The higher percentage of cytotoxicity and apoptosis induced by NQ-2 suggests a more robust cell-killing mechanism.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Cytotoxicity Evaluation A Cancer Cell Culture (e.g., A549, MCF-7) B Seeding in 96-well/6-well plates A->B C Treatment with Novel Quinazoline Compounds B->C D Incubation (24-72h) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis Assay (Flow Cytometry) D->G H Data Analysis (IC50, % Cytotoxicity, % Apoptosis) E->H F->H G->H

Caption: A streamlined workflow for the comprehensive evaluation of novel quinazoline compound cytotoxicity.

G cluster_pathway Potential Mechanisms of Action of Quinazoline Compounds Quinazoline Novel Quinazoline Compound EGFR EGFR Tyrosine Kinase Quinazoline->EGFR Inhibition Tubulin Tubulin Polymerization Quinazoline->Tubulin Inhibition Apoptosis Apoptosis Induction Quinazoline->Apoptosis Induction PI3K PI3K/Akt Pathway EGFR->PI3K Activation CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Regulation Proliferation Inhibition of Cell Proliferation & Survival PI3K->Proliferation Promotion CellCycle->Proliferation Apoptosis->Proliferation Inhibition

Caption: Key molecular targets and cellular outcomes of quinazoline-based anticancer agents.

Conclusion and Future Directions

The evaluation of novel quinazoline compounds requires a meticulous and multi-faceted approach. By combining assays that measure cell viability, membrane integrity, and the induction of apoptosis, researchers can build a comprehensive cytotoxicity profile. This, in turn, allows for a robust comparison with existing drugs and provides critical insights for lead optimization and further preclinical development. The continued exploration of the quinazoline scaffold, guided by rigorous in vitro evaluation, holds immense promise for the discovery of the next generation of targeted cancer therapies.

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A Comparative Guide to 4-Chloro-6-fluoro-2-phenylquinazoline Derivatives Versus Existing Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction

In the landscape of oncology research and drug development, the quest for more effective and selective therapeutic agents is perpetual. Among the myriad of heterocyclic scaffolds explored for their medicinal properties, the quinazoline nucleus has emerged as a "privileged structure," forming the backbone of numerous clinically approved and investigational anticancer drugs. This guide provides a comprehensive comparative analysis of a specific subclass, the 4-Chloro-6-fluoro-2-phenylquinazoline derivatives, against the backdrop of established cancer therapies.

Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth technical overview, grounded in scientific literature and experimental data. We will dissect the probable mechanism of action, evaluate the preclinical efficacy of structurally related compounds, and provide the experimental frameworks necessary for their rigorous evaluation. This guide is designed not as a rigid protocol, but as a foundational resource to inform experimental design and strategic decision-making in the pursuit of novel cancer therapeutics.

II. The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline core, a fusion of a pyrimidine and a benzene ring, has proven to be an exceptionally versatile scaffold for the design of kinase inhibitors. Its chemical architecture allows for substitutions at key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the successful development of several U.S. Food and Drug Administration (FDA) approved drugs that target receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies.

Notable examples of FDA-approved quinazoline-based anticancer agents include:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation epidermal growth factor receptor (EGFR) inhibitors.

  • Lapatinib (Tykerb®) : A dual inhibitor of EGFR and human epidermal growth factor receptor 2 (HER2).

  • Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), EGFR, and RET tyrosine kinases.

The clinical success of these agents underscores the therapeutic potential inherent in the 4-anilinoquinazoline framework, to which the 4-Chloro-6-fluoro-2-phenylquinazoline derivatives belong.

III. Mechanism of Action: Targeting Critical Cancer Signaling Pathways

The anticancer activity of 4-anilinoquinazoline derivatives is predominantly attributed to their ability to interfere with intracellular signaling cascades that govern cell proliferation, survival, and angiogenesis. Based on extensive research on analogous compounds, the primary molecular targets for 4-Chloro-6-fluoro-2-phenylquinazoline derivatives are postulated to be key receptor tyrosine kinases.

A. Primary Postulated Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of normal cell growth and differentiation. In many cancers, including non-small cell lung cancer (NSCLC) and breast cancer, this pathway is aberrantly activated through receptor overexpression or mutations, leading to uncontrolled cell proliferation and survival.[1][2] 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[3][4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention Ligand (EGF) Ligand (EGF) EGFR EGFR Dimer Ligand (EGF)->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis Inhibitor 4-Chloro-6-fluoro- 2-phenylquinazoline Derivative Inhibitor->EGFR ATP-Competitive Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

B. Potential for Multi-Kinase Inhibition: Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. The VEGFR signaling pathway is a central regulator of this process.[5][6] Several quinazoline derivatives have demonstrated the ability to inhibit not only EGFR but also VEGFR, offering a dual-pronged attack on cancer by simultaneously curbing tumor cell proliferation and their blood supply.[3]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Endothelial Cell) cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention Ligand (VEGF) Ligand (VEGF) VEGFR VEGFR Dimer Ligand (VEGF)->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK PKC->RAS_RAF_MEK_ERK Proliferation Endothelial Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Survival Survival PI3K_AKT->Survival Permeability Vascular Permeability PI3K_AKT->Permeability Inhibitor 4-Chloro-6-fluoro- 2-phenylquinazoline Derivative Inhibitor->VEGFR Potential Inhibition

Caption: VEGFR Signaling Pathway and Potential Inhibition.

IV. Comparative Efficacy Analysis

While specific preclinical data for 4-Chloro-6-fluoro-2-phenylquinazoline derivatives are not extensively published, we can infer their potential efficacy by examining structurally related 4-anilinoquinazolines. The chloro and fluoro substitutions on the quinazoline ring and the phenyl group at the 2-position are critical for modulating activity and selectivity.

A. In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinazoline derivatives against a panel of human cancer cell lines, providing a benchmark for their potential potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Related Quinazoline Derivatives
N-(4-Chlorophenyl)-2-phenylquinazolin-4-amineMGC-803 (Gastric)3.32[7]
A549 (Lung)>40[7]
MCF-7 (Breast)16.21[7]
6-bromo-2-phenyl-N-(p-tolyl)quinazolin-4-amineHCT-116 (Colon)2.8[3]
T98G (Glioblastoma)2.0[3]
First-Generation EGFR Inhibitors
GefitinibA431 (Skin)3.0 - 3.5[6]
T98G (Glioblastoma)37.8[3]
ErlotinibT98G (Glioblastoma)21.3[3]
Third-Generation EGFR Inhibitor
OsimertinibPC9 (EGFR del19)0.015[8]
H1975 (EGFR L858R/T790M)0.012[8]
Chemotherapeutic Agent
DoxorubicinHCT-116 (Colon)1.21[9]
MCF-7 (Breast)0.82[9]

Note: The IC50 values are presented to illustrate the range of activity for this class of compounds and are not a direct representation of 4-Chloro-6-fluoro-2-phenylquinazoline.

The data suggest that substitutions on the 4-anilino and quinazoline rings significantly influence the cytotoxic potency and selectivity of these compounds. While some derivatives exhibit potent activity in the low micromolar range, their efficacy against different cancer cell lines varies.

B. Overcoming Acquired Resistance

A major challenge in cancer therapy is the development of acquired resistance to targeted agents. In the context of EGFR inhibitors, the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene is a common mechanism of resistance to first- and second-generation TKIs.[10] Third-generation inhibitors, such as osimertinib, were specifically designed to be effective against tumors harboring the T790M mutation.[11][12] However, resistance to third-generation inhibitors can also arise, often through the C797S mutation.[1][13]

The development of novel quinazoline derivatives, such as the 4-Chloro-6-fluoro-2-phenylquinazoline series, holds the potential to address these resistance mechanisms. Their unique substitution patterns may allow for binding to the ATP pocket of EGFR in a manner that is less susceptible to steric hindrance from these mutations. However, this remains a key area for experimental validation.

V. Experimental Protocols for Evaluation

To rigorously assess the therapeutic potential of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives, a series of well-established in vitro assays are essential.

A. Cell Viability Assay (MTT/MTS Assay)

This assay is a fundamental method for determining the cytotoxic effect of a compound on cancer cells. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the quinazoline derivative B->C D Incubate for 48-72 hours C->D E Add MTT/MTS reagent D->E F Incubate for 1-4 hours E->F G Add solubilization solution (for MTT) F->G H Measure absorbance at the appropriate wavelength G->H I Calculate IC50 values H->I

Caption: Cell Viability Assay Workflow.

Protocol:

  • Seed cancer cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the 4-Chloro-6-fluoro-2-phenylquinazoline derivative and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.

Apoptosis_Assay_Workflow A Treat cells with the quinazoline derivative B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify viable, apoptotic, and necrotic cells G->H

Caption: Apoptosis Assay Workflow.

Protocol:

  • Treat cells with the 4-Chloro-6-fluoro-2-phenylquinazoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, and collect the supernatant to include any detached apoptotic cells.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

C. Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to detect specific proteins in a cell lysate, allowing for the confirmation of target engagement (e.g., inhibition of EGFR phosphorylation) and the modulation of downstream signaling pathways.

Western_Blot_Workflow A Treat cells with the quinazoline derivative B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (PVDF or nitrocellulose) C->D E Block the membrane to prevent non-specific binding D->E F Incubate with primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT) E->F G Wash and incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence signal G->H I Analyze protein expression levels H->I

Caption: Western Blotting Workflow.

Protocol:

  • Treat cells with the 4-Chloro-6-fluoro-2-phenylquinazoline derivative for a specified time.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, cleaved PARP).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

VI. Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline Derivatives

The synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives can be achieved through a multi-step process, typically starting from a substituted anthranilic acid or anthranilamide. A general synthetic route is outlined below, based on established methodologies for similar quinazoline compounds.

A plausible synthetic route involves the reaction of 2-amino-5-fluorobenzamide with benzaldehyde to form the corresponding 2-phenyl-6-fluoroquinazolin-4(3H)-one. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), yields the desired 4-chloro-6-fluoro-2-phenylquinazoline.[14]

VII. Conclusion and Future Perspectives

The 4-Chloro-6-fluoro-2-phenylquinazoline scaffold represents a promising avenue for the development of novel anticancer agents. Based on the extensive body of research on related 4-anilinoquinazolines, these derivatives are likely to exert their therapeutic effects through the inhibition of key receptor tyrosine kinases, most notably EGFR and potentially VEGFR. The preclinical data for structurally similar compounds suggest that this class has the potential for potent and selective anticancer activity.

However, it is crucial to underscore that the specific efficacy and mechanism of action of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives must be empirically determined. The provided experimental protocols offer a robust framework for such investigations. Future research should focus on:

  • Synthesizing a library of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives with diverse substitutions on the 2-phenyl ring to establish structure-activity relationships.

  • Conducting comprehensive in vitro screening against a broad panel of cancer cell lines, including those with known resistance mutations (e.g., T790M and C797S in EGFR).

  • Performing head-to-head comparative studies with current standards of care, including third-generation EGFR inhibitors like osimertinib and standard chemotherapy regimens.

  • Advancing lead compounds to in vivo xenograft models to evaluate their antitumor efficacy and pharmacokinetic properties.

Through such rigorous preclinical evaluation, the true therapeutic potential of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives can be elucidated, potentially paving the way for a new generation of targeted cancer therapies.

VIII. References

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Synthesized Quinazoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its structural versatility has led to the successful clinical application of several kinase inhibitors, including gefitinib, erlotinib, and afatinib, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] For researchers and drug development professionals, the journey from a newly synthesized quinazoline derivative to a potential clinical candidate is paved with rigorous biological evaluation.

This guide provides a comparative framework for assessing the anticancer potential of novel quinazoline derivatives. It moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade. We will compare the efficacy of various derivatives, detail the essential experimental workflows, and explore the underlying mechanisms of action that define their therapeutic potential.

Comparative Efficacy: A Snapshot of Quinazoline Derivatives in Action

The initial evaluation of any new compound hinges on its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) are key metrics derived from these assays. Below is a comparative summary of the cytotoxic activity of various synthesized quinazoline derivatives against common cancer cell lines, illustrating the diversity of their potency.

Table 1: Comparative in vitro Cytotoxicity of Novel Quinazoline Derivatives

Compound Class/IDTarget Cancer Cell LinesIC₅₀ / GI₅₀ (µM)Reference Drug (IC₅₀ µM)Key Findings & Citation
Thioether Quinazolines (21-23) HeLa, MDA-MB-2311.85 - 2.81Gefitinib (4.3, 28.3)Compounds were found to be significantly more potent than the standard drug gefitinib against both cell lines.[5]
Quinazoline-Thiazole Hybrids (4i, 4j) MCF-7, HepG2, A5494i : 2.86, 5.91, 14.794j : 3.09, 6.87, 17.92Erlotinib (Varies)Showed moderate to significant cytotoxic impact, in some cases more pronounced than erlotinib.[6]
4-Anilinoquinazolines (20) HepG2, MCF-712, 3Erlotinib (25, 20)Displayed potent antiproliferative activity, surpassing the reference drug erlotinib in both cell lines.[7]
4-Substituted Aminoquinazolines MCF-7, HeLa, HepG25.0 - 9.7 (for 12 compounds)Dasatinib (Varies)Five compounds exhibited broad anti-proliferative properties against all three tested cell lines.[8][9]
Quinazolinone Derivatives (7j) DU-145 (Prostate)0.05-Showed potent antiproliferative activity by inhibiting tubulin assembly.[10]
Benzo[h]quinazolines (C1, C2) MCF-7C1 : 31.2C2 : 31.2-Demonstrated significant dose-dependent cytotoxicity against the MCF-7 breast cancer cell line.[11]

The Evaluation Workflow: From Initial Screening to Mechanistic Insight

A systematic approach is crucial for the efficient evaluation of synthesized compounds. The process typically begins with broad cytotoxicity screening and funnels down to more detailed mechanistic studies for the most promising "hit" compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation cluster_3 Outcome a Synthesized Quinazoline Derivatives Library b In Vitro Cytotoxicity Assays (MTT or SRB) a->b c Determine IC50 / GI50 Values Against Panel of Cancer Cell Lines b->c d Identify 'Hit' Compounds (Potent & Selective Activity) c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Apoptosis Assays (e.g., Annexin V/PI Staining) d->f g Determine Mode of Cell Death (Apoptosis, Necrosis, Arrest) e->g f->g h Kinase Inhibition Assays (e.g., EGFR, VEGFR2) g->h i Western Blot Analysis g->i j Confirm Modulation of Signaling Pathways (e.g., p-EGFR) h->j i->j k Lead Compound Prioritization j->k

Caption: A typical workflow for the biological evaluation of novel quinazoline derivatives.

Core Experimental Protocols: The 'How' and 'Why'

Accurate and reproducible data are the bedrock of drug discovery. Here, we detail the protocols for the most common primary screening assays, emphasizing the scientific rationale behind each step.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures cell viability based on mitochondrial activity.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14] The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Expertise & Experience: Optimal seeding density is critical and must be determined empirically for each cell line to ensure cells are in their logarithmic growth phase during the experiment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in a complete culture medium. Replace the existing medium with 100 µL of the media containing the test compounds or vehicle control (e.g., <0.5% DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

    • Causality: This incubation period allows viable cells to metabolize the MTT into formazan crystals. The duration can be optimized based on the metabolic rate of the cell line.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Trustworthiness: Complete solubilization is essential for accurate absorbance readings. Pipetting up and down or placing the plate on a shaker ensures a homogenous solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[15] It is often recommended over the MTT assay as it is less prone to interference from compounds that affect mitochondrial metabolism and provides a stable endpoint.[16]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.

    • Causality: TCA fixes the cells by precipitating macromolecules like proteins, attaching them to the bottom of the well. This step is the key differentiator from the MTT assay.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or deionized water to remove TCA, unbound dye, and media components.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Trustworthiness: The acidic condition facilitates the binding of the anionic SRB dye to the basic amino acid residues of the cellular proteins.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: Allow the plates to air dry completely. Then, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Unraveling the Mechanism of Action

Identifying a potent cytotoxic compound is only the first step. Understanding how it kills cancer cells is critical for its development. The majority of anticancer quinazolines function as protein kinase inhibitors.[1]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives key cellular processes like proliferation, survival, and migration.[7] Many quinazoline derivatives are designed to bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and blocking downstream signaling cascades.[1][4]

G cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Confirmatory Mechanistic Assays
  • Cell Cycle Analysis: This flow cytometry-based technique is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[17][18] Many kinase and tubulin inhibitors cause arrest at the G2/M checkpoint.

  • Apoptosis Assays: These assays confirm if the compound induces programmed cell death (apoptosis).[19] A common method is Annexin V/Propidium Iodide (PI) staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: This technique provides definitive evidence of target engagement.[1] For an EGFR inhibitor, a Western blot can be used to measure the levels of phosphorylated EGFR (p-EGFR) and downstream proteins like p-AKT. A significant reduction in these phosphorylated forms in compound-treated cells confirms the inhibitory mechanism.[20]

Conclusion

The biological evaluation of synthesized quinazoline derivatives is a multi-faceted process that requires a logical progression from broad screening to detailed mechanistic studies. By employing a combination of robust cytotoxicity assays like MTT and SRB, researchers can reliably identify potent antiproliferative agents. Subsequent investigation into the mode of cell death and specific molecular targets, often through cell cycle analysis, apoptosis assays, and Western blotting, is essential to validate the compound's mechanism of action. This comprehensive approach, grounded in scientific integrity, ensures that the most promising derivatives are advanced, paving the way for the next generation of targeted cancer therapies.

References

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Sources

A Comparative Guide to the Pharmacokinetic Profiling of Novel 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, 4-anilinoquinazoline derivatives have emerged as a cornerstone, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][2] The clinical success of drugs such as gefitinib and erlotinib has paved the way for the development of novel analogues with improved potency, selectivity, and resistance profiles.[3][4] However, the journey from a promising lead compound to a viable clinical candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive comparison of the methodologies used to characterize novel 4-anilinoquinazolines, supported by experimental data and protocols, to aid researchers in navigating this critical aspect of drug development.

The Rationale for Comprehensive Pharmacokinetic Profiling

The 4-anilinoquinazoline scaffold, while effective, is associated with certain pharmacokinetic challenges, including variable oral absorption, extensive metabolism, and the potential for drug-drug interactions.[3][5] Early and comprehensive PK profiling is therefore not merely a regulatory requirement but a strategic imperative. It allows for the selection of candidates with favorable absorption, distribution, metabolism, and excretion (ADME) properties, ultimately de-risking the later, more expensive stages of clinical development. A well-characterized PK profile enables the establishment of a therapeutic window, informs dosing regimens, and provides insights into potential liabilities.

Key Pharmacokinetic Parameters and Their Significance

A thorough pharmacokinetic evaluation of a novel 4-anilinoquinazoline involves the determination of several key parameters. Understanding these is fundamental to interpreting the data and making informed decisions.

ParameterAbbreviationDescriptionSignificance in Drug Development
Maximum Plasma ConcentrationCmaxThe highest concentration of the drug observed in the plasma after administration.Indicates the extent of absorption and potential for acute toxicity.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.Provides information on the rate of absorption.
Area Under the CurveAUCThe total drug exposure over time.A measure of the overall bioavailability of the drug.
Half-lifet1/2The time required for the plasma concentration of the drug to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
BioavailabilityF%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for oral drugs, influencing dose selection.
ClearanceCLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.

In Vitro ADME Assays: The First Line of Assessment

Before advancing to in vivo studies, a battery of in vitro assays provides crucial early insights into the ADME properties of novel 4-anilinoquinazolines. These assays are relatively high-throughput and require minimal amounts of the compound.

Metabolic Stability Assessment

The liver is the primary site of metabolism for many drugs, and 4-anilinoquinazolines are extensively metabolized, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4.[3] Assessing metabolic stability is therefore a critical first step.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

  • Preparation of Reagents:

    • Prepare a stock solution of the novel 4-anilinoquinazoline in a suitable organic solvent (e.g., DMSO).

    • Thaw cryopreserved HLMs on ice and dilute to the desired concentration in a phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that are enriched in CYP enzymes, making them a relevant and cost-effective model for assessing Phase I metabolism.

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.

Permeability Assessment (Caco-2 Assay)

Oral bioavailability is a desirable characteristic for chronically administered anticancer drugs. The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[6][7][8][9][]

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to either the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis:

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux by transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is often indicative of active efflux.

Causality Behind Experimental Choices:

  • Differentiated Caco-2 Monolayer: This model mimics the human intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[8]

  • Bi-directional Transport: Measuring transport in both directions is crucial for identifying compounds that are substrates of efflux transporters, which can limit oral absorption.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a novel 4-anilinoquinazoline in a complex biological system.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model:

    • Use a suitable rodent species (e.g., Sprague-Dawley rats or BALB/c mice).

    • Acclimatize the animals to the laboratory conditions before the study.

  • Drug Administration:

    • Administer the novel 4-anilinoquinazoline via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine absolute bioavailability.

    • The IV dose is typically administered as a bolus or a short infusion.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site (e.g., tail vein or saphenous vein).[11]

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).

    • Calculate the oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after IV administration.

Causality Behind Experimental Choices:

  • Rodent Models: Rats and mice are commonly used in early pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[12]

  • Intravenous Administration: The IV route provides a direct measure of systemic exposure and is essential for calculating absolute oral bioavailability.

  • Serial Blood Sampling: Collecting multiple blood samples from the same animal reduces inter-animal variability and the total number of animals required for the study.[11]

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated bioanalytical method is a prerequisite for generating accurate and reproducible results.

Key Validation Parameters for LC-MS/MS Methods

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix.
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Matrix Effect The ionization of the analyte should not be significantly suppressed or enhanced by the biological matrix.
Stability The analyte should be stable in the biological matrix under the conditions of sample collection, storage, and processing.

Comparative Pharmacokinetic Data of Novel 4-Anilinoquinazolines

The following table presents a hypothetical comparison of a novel 4-anilinoquinazoline (Compound X) with the established EGFR inhibitor, Gefitinib. This data is compiled for illustrative purposes to highlight how such comparisons are presented.

ParameterCompound XGefitinibReference
In Vitro Data
HLM Stability (t1/2, min)4535[Hypothetical]
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)8.56.2[Hypothetical]
Efflux Ratio1.52.8[Hypothetical]
In Vivo Rat PK (10 mg/kg, oral)
Cmax (ng/mL)850600[13]
Tmax (h)24[13]
AUC₀-₂₄ (ng·h/mL)68005200[13]
t1/2 (h)6.58[13]
Oral Bioavailability (F%)6559[3]

Interpretation of Comparative Data:

In this hypothetical example, Compound X exhibits improved metabolic stability and higher intestinal permeability with a lower efflux ratio compared to Gefitinib, suggesting potentially better absorption. The in vivo data supports this, with a higher Cmax and AUC, and consequently, a greater oral bioavailability. The shorter half-life of Compound X might necessitate a different dosing schedule.

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental processes is facilitated by clear visual representations.

Signaling Pathways of 4-Anilinoquinazoline Targets

4-Anilinoquinazolines commonly target the ATP-binding site of receptor tyrosine kinases, inhibiting downstream signaling pathways crucial for tumor growth and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand EGF/TGF-α Ligand->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline Anilinoquinazoline->EGFR Inhibits ATP binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Experimental Workflow for Pharmacokinetic Profiling

A systematic approach to pharmacokinetic profiling ensures a comprehensive evaluation of a drug candidate.

PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo PK cluster_analysis Data Analysis & Decision Metabolic_Stability Metabolic Stability (HLMs, Hepatocytes) Rodent_PK Rodent Pharmacokinetics (Oral & IV) Metabolic_Stability->Rodent_PK Permeability Permeability (Caco-2) Permeability->Rodent_PK Protein_Binding Plasma Protein Binding Protein_Binding->Rodent_PK Bioanalysis Bioanalysis (LC-MS/MS) Rodent_PK->Bioanalysis PK_Parameters Calculation of PK Parameters (Cmax, AUC, t1/2, F%) Bioanalysis->PK_Parameters Candidate_Selection Lead Optimization & Candidate Selection PK_Parameters->Candidate_Selection Lead_Compound Novel 4-Anilinoquinazoline Lead Compound Lead_Compound->Metabolic_Stability Lead_Compound->Permeability Lead_Compound->Protein_Binding

Caption: A typical workflow for the pharmacokinetic profiling of a novel drug candidate.

Conclusion

The pharmacokinetic profiling of novel 4-anilinoquinazolines is a multi-faceted process that requires a strategic integration of in vitro and in vivo methodologies. By understanding the rationale behind each experimental choice and adhering to rigorous validation standards, researchers can generate high-quality data that is essential for identifying promising clinical candidates. This guide has provided a framework for conducting and interpreting these critical studies, with the ultimate goal of accelerating the development of more effective and safer targeted cancer therapies.

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A Senior Application Scientist's Comparative Guide to the Inhibitory Effects of Quinazoline Derivatives on Specific Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of quinazoline derivatives as potent enzyme inhibitors, focusing on their mechanisms, specificity, and inhibitory efficacy. We will delve into established tyrosine kinase inhibitors and explore emerging research into other enzyme classes, providing the technical insights and experimental frameworks necessary for robust assessment in a drug discovery context.

The Quinazoline Scaffold: A Privileged Core for Enzyme Inhibition

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile substitution points allow for the precise orientation of functional groups to interact with the active sites of various enzymes. This has led to the development of numerous clinically approved drugs and a plethora of candidates targeting enzymes implicated in diseases like cancer.[2][3] This guide will focus on two major classes of enzymes targeted by quinazoline derivatives: Receptor Tyrosine Kinases (RTKs) and Histone Deacetylases (HDACs).

Comparative Analysis: Quinazoline Derivatives as Tyrosine Kinase Inhibitors

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4] The 4-anilinoquinazoline scaffold, in particular, has proven highly effective in targeting the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors

EGFR and HER2 are members of the ErbB family of receptors.[7] Overexpression or mutation of these receptors can lead to uncontrolled cell division.[8] Quinazoline-based inhibitors are among the most successful targeted therapies against such cancers.

  • Gefitinib (Iressa®): A first-generation inhibitor, Gefitinib acts as a reversible and competitive inhibitor of the EGFR tyrosine kinase.[7][9] It binds to the ATP pocket, preventing receptor autophosphorylation and blocking downstream signaling cascades like the Ras pathway, which ultimately inhibits cell proliferation and induces apoptosis.[9][10]

  • Afatinib (Gilotrif®): Representing the second generation, Afatinib is an irreversible inhibitor of the ErbB family, targeting EGFR, HER2, and HER4.[11][12] It achieves this by covalently binding to a cysteine residue within the kinase domain, leading to a more sustained and potent inhibition compared to reversible inhibitors.[13][14] This irreversible mechanism can overcome some forms of resistance seen with first-generation drugs.[11]

  • Lapatinib (Tykerb®): This is a reversible, dual tyrosine kinase inhibitor that targets both EGFR and HER2.[15][16] By acting on the intracellular domain of these receptors, Lapatinib blocks the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[15][17] Its ability to inhibit both receptors provides a broader mechanism of action, and its small molecule nature allows it to be effective in some cases where larger antibody-based therapies are not.[15][18]

Vascular Endothelial Growth Factor Receptor (VEGFR) and Multi-Targeted Inhibitors

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[19]

  • Vandetanib (Caprelsa®): Vandetanib is a potent, orally active multi-kinase inhibitor. Its primary targets include VEGFR-2, EGFR, and the RET-tyrosine kinase.[20][21] By inhibiting VEGFR-2, Vandetanib blocks VEGF-stimulated endothelial cell proliferation and migration, thereby impeding angiogenesis.[22] Simultaneously, its inhibition of EGFR and RET disrupts cancer cell proliferation, making it a multi-faceted anti-cancer agent.[21][23]

Data Summary: Comparative Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.[24] The table below summarizes reported IC₅₀ values for selected quinazoline derivatives against their primary kinase targets.

DerivativeTarget Enzyme(s)Mechanism of InhibitionReported IC₅₀
Gefitinib EGFRReversible, ATP-Competitive~27 nM[25]
Afatinib EGFR, HER2, HER4Irreversible, Covalent~0.5 nM (EGFR)[14][25]
Lapatinib EGFR, HER2Reversible, ATP-Competitive~10.8 nM (EGFR), ~9.8 nM (HER2)
Vandetanib VEGFR-2, EGFR, RETReversible, ATP-Competitive~40 nM (VEGFR-2), ~500 nM (EGFR)
Compound 11d VEGFR-2Reversible, ATP-Competitive~5.49 µM[19]

Note: IC₅₀ values can vary based on experimental conditions. The values presented are for comparative purposes.

Emerging Frontiers: Quinazoline-Based Histone Deacetylase (HDAC) Inhibitors

Beyond kinases, the versatile quinazoline scaffold is being explored for the inhibition of other enzyme classes, such as Histone Deacetylases (HDACs). HDACs play a crucial role in gene expression by modifying chromatin structure; their dysregulation is linked to cancer development.[26][27] Quinazoline-based HDAC inhibitors are an active area of research, with several novel compounds demonstrating potent and selective activity in preclinical studies.[28][29]

For instance, a series of novel quinazoline-4-(3H)-one derivatives were synthesized and shown to be potent and selective inhibitors of HDAC6, with compound 5b exhibiting an IC50 value of 150 nM.[28] Another study reported dual HDAC1 and HDAC6 inhibitors, with one compound showing IC50 values of 31 nM and 16 nM, respectively.[29] This highlights the adaptability of the quinazoline core in designing inhibitors for enzymes with fundamentally different active site architectures compared to kinases.

Experimental Guide: Protocol for Determining Inhibitor IC₅₀

To ensure trustworthy and reproducible data, a robust experimental protocol is essential. Here, we outline a standard in vitro enzymatic assay for determining the IC₅₀ of a quinazoline derivative against a target kinase.

Causality Behind Experimental Choices
  • Substrate Concentration: The concentration of the substrate (often ATP for kinase assays) is typically set at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive enough to detect competitive inhibitors.[30] Using substrate concentrations much higher than the Kₘ can mask the effect of competitive inhibitors, leading to artificially high IC₅₀ values.[30]

  • Enzyme Concentration: The enzyme concentration should be kept as low as possible while maintaining a robust signal-to-noise ratio. This is critical for accurately determining the potency of "tight-binding" inhibitors.[31]

  • Initial Velocity Conditions: The reaction should be terminated within the linear phase (initial velocity) where less than 15% of the substrate has been consumed. This ensures the reaction rate is constant and not limited by substrate depletion, a core assumption of IC₅₀ calculations.[31]

Step-by-Step IC₅₀ Determination Protocol (Kinase Glo® Assay Example)
  • Reagent Preparation:

    • Prepare a stock solution of the quinazoline inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 10 concentrations) of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Prepare the kinase, substrate (e.g., a specific peptide), and ATP in the appropriate assay buffer.

  • Assay Plate Setup:

    • Add the inhibitor dilutions to a 384-well microplate. Include "no inhibitor" controls (for 0% inhibition) and "no enzyme" controls (for 100% inhibition/background).

    • Initiate the reaction by adding the enzyme/substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes) to ensure the reaction proceeds under initial velocity conditions.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a detection reagent. For the Kinase-Glo® assay, this reagent simultaneously lyses the cells (if applicable) and measures the remaining ATP via a luciferase reaction. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background ("no enzyme" control) from all measurements.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[30]

Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS Activates PI3K PI3K/AKT EGFR->PI3K Activates Inhibitor Quinazoline Derivative (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by a quinazoline derivative.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Quinazoline Inhibitor C Add Inhibitor to Microplate Wells A->C B Prepare Enzyme, Substrate & ATP Mix D Initiate Reaction with Enzyme Mix B->D C->D E Incubate at Constant Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (e.g., Luminescence) F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Step-by-step workflow for determining the IC50 of an enzyme inhibitor.

Conclusion and Future Outlook

The quinazoline scaffold remains a cornerstone of modern drug discovery, particularly for enzyme inhibitors. Its proven success in targeting tyrosine kinases like EGFR and VEGFR has paved the way for life-saving cancer therapies. The principles of action—from reversible ATP competition to irreversible covalent bonding—offer a versatile toolkit for medicinal chemists. Furthermore, the expansion of quinazoline-based inhibitors to other enzyme families, such as HDACs, demonstrates the enduring potential of this privileged structure. Future efforts will likely focus on developing derivatives with greater selectivity to minimize off-target effects and on designing multi-targeted agents to combat complex diseases and overcome drug resistance.

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  • Chen, Y., Zhang, Y., & Liu, Y. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(18), 3358. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-6-fluoro-2-phenylquinazoline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity and cross-reactivity of novel kinase inhibitors derived from the 4-Chloro-6-fluoro-2-phenylquinazoline scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer guidance on data interpretation and comparison with established alternatives.

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors, including Gefitinib and Erlotinib. These agents typically function as ATP-competitive inhibitors, targeting the catalytic site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), to disrupt oncogenic signaling. The 4-chloro position of the quinazoline core serves as a key reactive handle for synthetic elaboration, enabling the generation of diverse compound libraries.

However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a formidable challenge: the potential for off-target binding. Such cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a regulatory requirement but a critical step in understanding its mechanism of action and predicting its therapeutic window. This guide uses the 4-Chloro-6-fluoro-2-phenylquinazoline scaffold as a representative case study to outline a robust strategy for comprehensive cross-reactivity profiling.

Part 1: Strategic Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough evaluation of inhibitor selectivity. The process should begin with a broad, unbiased screen to identify all potential interactions, followed by more focused orthogonal and cell-based assays to validate and contextualize the initial findings.

The Rationale Behind the Workflow

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Cellular Target Engagement a Hypothesis: Synthesize 4-Chloro-6-fluoro-2-phenylquinazoline Inhibitor (Compound X) b Primary Screen: Broad Kinome Panel (e.g., KINOMEscan™, >400 kinases) a->b c Identify On-Target and Potent Off-Target Hits (e.g., Kd < 1 µM) b->c d Orthogonal Biochemical Assay (e.g., Radiometric Activity Assay) for primary hits c->d e Confirm Direct Inhibition and Determine IC50 Values d->e f Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) in relevant cell lines e->f g Confirm Target Binding in a Physiological Context f->g h Downstream Pathway Analysis (e.g., Western Blot for Substrate Phosphorylation) g->h i Link Target Engagement to Functional Cellular Outcome h->i j Selective Inhibitor Profile: Proceed with Lead Optimization i->j k Non-Selective Profile: Redesign or Re-evaluate Therapeutic Strategy i->k

Caption: Tiered workflow for inhibitor cross-reactivity profiling.

Part 2: Detailed Experimental Protocols

The following protocols are representative methodologies. Specific parameters must be optimized for the inhibitor and target kinases under investigation.

Protocol 1: Broad Kinome Profiling via Competitive Binding Assay (e.g., KINOMEscan™)

This method quantifies the binding interactions between a test compound and a large panel of kinases.[1][2] It is a powerful first-pass screen to map the selectivity of a new chemical entity.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the 4-Chloro-6-fluoro-2-phenylquinazoline test compound (e.g., "Compound X") in 100% DMSO to create a 100X stock (e.g., 1 mM).

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound (at a final concentration of, for example, 1 µM). Include a DMSO-only well as a 100% binding control.

  • Incubation: Allow the binding reaction to equilibrate at room temperature for 60 minutes.

  • Washing: Wash the plate to remove unbound kinase. The kinases that remain bound to the immobilized ligand are retained.

  • Elution & qPCR: Elute the bound kinase-phage and quantify the amount using a standard qPCR protocol.

  • Data Analysis: Calculate the percent of remaining bound kinase relative to the DMSO control. Results are often expressed as % Inhibition or a dissociation constant (Kd) if a full dose-response curve is performed.

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

This assay quantitatively measures compound binding to a specific protein target in living cells, confirming the interactions identified in biochemical screens.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a target kinase fused to NanoLuc® Luciferase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the kinase of interest (e.g., an off-target hit from the KINOMEscan™) fused to an N-terminal or C-terminal NanoLuc® tag.

  • Seeding: After 18-24 hours of expression, harvest the cells and seed them into a white, 96-well assay plate.

  • Compound Addition: Prepare a serial dilution of "Compound X" in Opti-MEM I Reduced Serum Medium. Add the diluted compound to the appropriate wells.

  • Tracer Addition: Add the corresponding cell-permeable NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO₂ incubator to allow the binding reaction to reach equilibrium.

  • Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's potency in a cellular environment.

Part 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is paramount for interpreting selectivity. For our hypothetical inhibitor, "Compound X," the initial kinome scan data should be summarized in a table, highlighting the most potent interactions.

Table 1: KINOMEscan™ Profile of Compound X and Comparative Inhibitors

(Data for Compound X is hypothetical for illustrative purposes. Data for Gefitinib and Erlotinib is representative of known profiles.)

Kinase TargetCompound X (% Ctrl @ 1µM)Gefitinib (% Ctrl @ 1µM)Erlotinib (% Ctrl @ 1µM)Kinase Family
EGFR 0.5 1.1 0.8 TK
EGFR (L858R)0.2 0.9 0.6 TK
EGFR (T790M)45.255.862.1TK
RIPK2 3.1 8.5 25.4TKL
BLK 5.5 15.235.8TK
GAK 8.9 9.1 40.1Other
ABL135.742.351.9TK
SRC41.048.955.2TK
VEGFR265.370.168.4TK

Values represent the percentage of kinase remaining bound to the control ligand; lower numbers indicate stronger binding by the test compound. Potent off-targets (<10%) are highlighted.

Interpretation and Path Forward

The hypothetical data in Table 1 suggests that "Compound X" is a potent inhibitor of wild-type and L858R-mutant EGFR, consistent with the expected activity of a quinazoline-based inhibitor. However, it also reveals several potent off-targets, including RIPK2, BLK, and GAK. Notably, the known EGFR inhibitor Gefitinib also shows affinity for some of these kinases, suggesting a potential class-wide effect.

The next crucial step is to validate these off-target hits using the NanoBRET™ or CETSA® protocols to confirm target engagement in live cells. If cellular engagement is confirmed, functional assays, such as assessing the phosphorylation of a known downstream substrate of RIPK2 via Western Blot, must be performed to determine if this off-target binding translates into functional inhibition of the respective signaling pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Quinazoline Inhibitor (Compound X) Inhibitor->EGFR Inhibits (On-Target) OffTarget Off-Target Kinase (e.g., RIPK2) Inhibitor->OffTarget Inhibits (Off-Target) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Downstream Off-Target Signaling OffTarget->Downstream SideEffect Unintended Biological Effect / Toxicity Downstream->SideEffect

Caption: EGFR pathway and potential for off-target inhibition.

Conclusion

The development of selective kinase inhibitors requires a deep and early understanding of their cross-reactivity profiles. For novel compounds based on the 4-Chloro-6-fluoro-2-phenylquinazoline scaffold, a systematic approach combining broad biochemical screening with orthogonal and cellular validation is essential. This strategy not only de-risks clinical development by identifying potential liabilities but also provides a comprehensive understanding of the compound's mechanism of action. By comparing the selectivity profile of a novel agent against established drugs, researchers can better position their compounds, understand structure-activity relationships, and ultimately design safer and more effective targeted therapies.

References

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  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Sfakianaki, M., et al. (2015). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. OncoTargets and Therapy, 8, 105–111. [Link]

  • LINCS Data Portal. (2013). Gefitinib KINOMEscan (LDG-1139: LDS-1142). Harvard Medical School LINCS Center. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development Center (PDC). National Center for Biotechnology Information (US). [Link]

  • Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(9), 2259–2265. [Link]

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  • CETSA. (n.d.). CETSA. Pelago Bioscience. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Patel, P., et al. (2024). Erlotinib. In StatPearls. StatPearls Publishing. [Link]

  • Wells, C. I., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 18(12), e1010734. [Link]

  • Pajares, M. J., et al. (2015). Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mutations. Oncotarget, 6(11), 9346–9357. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-fluoro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core is a prevalent scaffold in medicinal chemistry, leading to a wide array of derivatives being synthesized and evaluated. The proper management of these compounds at the end of their lifecycle is as critical as their synthesis and application. This guide moves beyond mere procedural listing to provide the underlying scientific and regulatory rationale for each step, ensuring a culture of safety and compliance in your laboratory.

Hazard Characterization of 4-Chloro-6-fluoro-2-phenylquinazoline

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on available Safety Data Sheet (SDS) information, 4-Chloro-6-fluoro-2-phenylquinazoline is identified with the following hazards:

  • Skin Sensitization: May cause an allergic skin reaction (Hazard Statement H317).[1] This necessitates the use of appropriate personal protective equipment (PPE) to prevent dermal contact.

  • Serious Eye Irritation: Causes serious eye irritation (Hazard Statement H319).[1] This underscores the mandatory use of safety goggles or a face shield.

Table 1: Hazard Profile and Required Precautions

Hazard ClassificationGHS CodeRequired Immediate Precautions
Skin SensitizerH317Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]
Eye IrritantH319Wear tightly fitting safety goggles or a face shield.[1][3]
Potential Environmental Hazard-Treat as hazardous waste; prevent release to drains or environment.[3][4]
The "Cradle-to-Grave" Disposal Workflow

The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" approach to hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal.[5] The following workflow is designed to ensure compliance with this principle.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Unused reagent, contaminated labware, solutions) B Hazardous Waste Determination (Is it 4-Chloro-6-fluoro-2-phenylquinazoline or contaminated with it?) A->B C Segregate as 'Halogenated Organic Waste' B->C D Select Appropriate Container (HDPE or glass, vapor-tight lid) C->D E Label Container Correctly ('Hazardous Waste', full chemical name, hazards) D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Ensure Secondary Containment F->H I Contact Institutional EHS Office H->I J Arrange Pickup by Licensed Disposal Vendor I->J K Manifest Tracking (Cradle-to-Grave) J->K

Caption: Disposal workflow for 4-Chloro-6-fluoro-2-phenylquinazoline.

Detailed Step-by-Step Disposal Protocol

The first and most critical step is the correct identification and segregation of waste.

  • Identify all Waste Streams: This includes:

    • Expired or unused solid 4-Chloro-6-fluoro-2-phenylquinazoline.

    • Solutions containing the compound.

    • Contaminated labware: pipette tips, vials, chromatography columns, etc.

    • Contaminated PPE: gloves, disposable lab coats.

    • Materials used for spill cleanup.[6]

  • Segregate as Halogenated Organic Waste: Due to the presence of chlorine and fluorine atoms, this compound must be disposed of as halogenated organic waste.[7] It is imperative to keep this waste stream separate from non-halogenated waste.[3][7] Co-mingling non-halogenated waste with halogenated waste needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous (and expensive) category.[8]

Proper containment is essential to prevent leaks, spills, and exposure.

  • Select a Compatible Container: Use a chemically resistant container, typically high-density polyethylene (HDPE) or glass, with a secure, vapor-tight lid.[9][10] The container must be in good condition, free of cracks or residues.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "4-Chloro-6-fluoro-2-phenylquinazoline". Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Sensitizer").[11]

    • The date of accumulation.[9]

Waste must be stored safely in a designated area pending pickup.

  • Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[12] This minimizes the release of vapors and prevents spills.

  • Provide Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[10]

  • Store Away from Incompatibles: Do not store halogenated waste near strong acids, bases, or oxidizers to prevent dangerous reactions.[13]

Final disposal must be handled by trained professionals in compliance with all regulations.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7][8] This is illegal and environmentally harmful. Evaporation in a fume hood is also not a permissible disposal method.[6]

  • Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is responsible for the final disposal of hazardous waste.[3][12] They will have established procedures for waste pickup.

  • Schedule a Pickup: Follow your institutional procedure to request a waste pickup. Provide an accurate description of the waste as detailed on your label.

  • Ensure Proper Manifesting: The EHS office will work with a licensed hazardous waste disposal company to transport and dispose of the material.[3][9] This process is tracked via a hazardous waste manifest, which documents the waste's journey to its final treatment facility, typically a high-temperature incinerator capable of destroying halogenated organic compounds.[11][14]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, this includes double nitrile gloves, a lab coat, and chemical splash goggles.[13]

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container, following the procedures outlined above.[6][15]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS office, as per institutional policy.[3]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 4-Chloro-6-fluoro-2-phenylquinazoline, protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is a cornerstone of scientific integrity and operational excellence.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-fluoro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for 4-Chloro-6-fluoro-2-phenylquinazoline, a halogenated quinazoline derivative. The causality behind each recommendation is explained to build a framework of proactive safety, ensuring that robust science is conducted within the safest possible environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

4-Chloro-6-fluoro-2-phenylquinazoline is a substituted quinazoline. While specific toxicological data for this exact compound is limited, the available Safety Data Sheet (SDS) and data from structurally similar halogenated aromatic compounds provide a clear basis for a rigorous risk assessment.

The primary hazards identified are:

  • Serious Eye Irritation (H319) : Direct contact with the eyes can cause significant irritation.[1][2][3]

  • Skin Irritation or Allergic Reaction (H315, H317) : The compound may cause skin irritation and can lead to an allergic skin reaction upon contact.[1][2][3]

  • Respiratory Irritation (H335) : As a solid, the compound can form dust upon handling. Inhalation of this dust may cause respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed (H302) : Some quinazoline derivatives are classified as harmful if ingested.[5][6]

The presence of chlorine and fluorine moieties necessitates caution. Halogenated organic compounds can be persistent and require specific disposal methods to avoid environmental contamination.[7][8] The core safety directive is, therefore, the strict prevention of direct contact, inhalation, and ingestion.

Core Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a dynamic risk-based decision process. The following protocol is designed to provide a minimum standard of protection, which should be escalated based on the scale of the experiment and the potential for exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational principle.[1][6][9]

Data Presentation: PPE Selection Matrix
Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids< 1 gramSafety glasses with side shieldsNitrile glovesLab coatRequired: Certified Chemical Fume Hood
Weighing/Handling Solids> 1 gramChemical splash gogglesDouble-gloving (e.g., nitrile)Lab coatRequired: Certified Chemical Fume Hood
Solution Preparation/TransferAnyChemical splash gogglesNitrile glovesLab coatRequired: Certified Chemical Fume Hood
Potential for SplashAnyChemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatRequired: Certified Chemical Fume Hood
Cleanup of Small SpillAnyChemical splash gogglesChemical-resistant gloves (e.g., nitrile)Lab coatUse of a full-face respirator may be required if outside a fume hood.[2]
Experimental Protocols: Detailed PPE Methodologies

A. Eye and Face Protection The eyes are highly susceptible to chemical irritants.

  • Causality: To prevent eye irritation (H319) from airborne dust or accidental splashes.[1]

  • Protocol:

    • Minimum Requirement: For all handling activities, wear ANSI Z87.1-compliant safety glasses with side shields.[10]

    • Elevated Risk: When handling quantities greater than one gram, preparing solutions, or when there is any splash potential, upgrade to chemical splash goggles.[11]

    • Maximum Protection: For tasks with a high risk of splashing, supplement goggles with a full-face shield.[6][10]

    • Verification: Ensure eyewash stations are unobstructed and tested weekly.[4]

B. Skin and Body Protection This compound can cause skin irritation and allergic reactions, making dermal exposure a primary concern.[1]

  • Causality: To prevent skin contact, which can lead to irritation (H315) or sensitization (H317).

  • Protocol:

    • Hand Protection: Wear chemical-resistant nitrile gloves at all times.[11] Inspect gloves for any signs of degradation or punctures before each use.[4] For extended operations, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.

    • Body Protection: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

    • Enhanced Protection: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.

C. Respiratory Protection Inhalation of fine powders is a significant risk that must be engineered out of the process whenever possible.

  • Causality: To prevent respiratory tract irritation (H335) from inhaling aerosolized particles.[3]

  • Protocol:

    • Primary Control: All handling of 4-Chloro-6-fluoro-2-phenylquinazoline solid, including weighing and transfers, must be performed inside a certified chemical fume hood with adequate airflow.[4][6] This is the most critical step in preventing respiratory exposure.

    • Secondary Control: If engineering controls fail or in an emergency spill situation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][12] All users of respirators must be properly fit-tested and trained.

Operational and Disposal Plan

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Step-by-Step Handling Methodology

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, safety glasses/goggles, and gloves as determined by the PPE Selection Matrix.

  • Handling: Perform all manipulations of the solid compound deep within the fume hood to minimize the escape of dust. Avoid creating dust clouds by handling the material gently.[13]

  • Decontamination: After handling, wipe down the work surface, any equipment used (e.g., spatula, weigh boat), and the exterior of the container with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat and eye protection) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[4][13]

Disposal Plan

  • Causality: As a halogenated organic compound, this chemical must be disposed of as hazardous waste to prevent environmental harm.[7] It must not be poured down the drain or mixed with general waste.[4]

  • Protocol:

    • Segregation: All solid waste contaminated with 4-Chloro-6-fluoro-2-phenylquinazoline (e.g., weigh boats, contaminated wipes, used gloves) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."

    • Liquid Waste: Any solutions containing the compound must be collected in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquids."

    • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department, which will typically use high-temperature incineration for the destruction of such compounds.[7][14]

Visualization of Safety Workflows

To ensure clarity and immediate understanding, the following diagrams illustrate the core safety and decision-making processes.

G cluster_prep Preparation Phase cluster_handle Handling Phase cluster_post Post-Handling Phase Receive Receive & Inspect Chemical Store Store in Designated Cool, Dry Area Receive->Store Prep Prepare Workspace in Fume Hood Store->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Weigh & Handle Solid in Hood Don_PPE->Handle Decon Decontaminate Surfaces & Tools Handle->Decon Waste Segregate Halogenated Waste Decon->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Dispose Schedule EHS Waste Pickup Wash->Dispose

Caption: End-to-end workflow for handling 4-Chloro-6-fluoro-2-phenylquinazoline.

G cluster_ppe Select Minimum Required PPE Assess Assess Task: Scale & Splash Risk Eye Eye Protection: Safety Glasses Hand Hand Protection: Nitrile Gloves Body Body Protection: Lab Coat Resp Respiratory: Fume Hood Upgrade Upgrade PPE? Assess->Upgrade Is task >1g or has splash risk? Upgrade->Eye No Goggles Upgrade to: Chemical Goggles Upgrade->Goggles Yes FaceShield Add: Face Shield Goggles->FaceShield High Splash Risk

Caption: Decision logic for selecting appropriate eye and face protection.

References

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Retrosynthesis Analysis

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